(1-phenylcyclopropyl)methanamine
Description
The exact mass of the compound 1-Phenylcyclopropanemethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1-phenylcyclopropyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-8-10(6-7-10)9-4-2-1-3-5-9/h1-5H,6-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEMGCALFIHXAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20239451 | |
| Record name | 1-(Phenylcyclopropyl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935-42-2 | |
| Record name | 1-Phenylcyclopropanemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=935-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Phenylcyclopropyl)methylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Phenylcyclopropyl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylcyclopropanemethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.093 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(1-phenylcyclopropyl)methanamine chemical properties and structure
An In-depth Technical Guide on the Core Chemical Properties and Structure of (1-phenylcyclopropyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound and its derivatives are of significant interest in medicinal chemistry, particularly in the development of neuropsychiatric pharmaceuticals. This technical guide provides a comprehensive overview of the core chemical properties, structure, and relevant biological interactions of this compound. It includes a detailed summary of its physicochemical data, a synthetic protocol, and visualizations of its role as a precursor for dopamine D2 receptor antagonists and its interaction with monoamine oxidase.
Chemical Properties and Structure
This compound, a primary amine, possesses a unique structural motif combining a phenyl group and a cyclopropyl ring attached to a central carbon atom that is also bonded to an aminomethyl group. This structure is a key pharmacophore in various biologically active compounds.
Chemical Structure
-
IUPAC Name: this compound[1]
-
Synonyms: 1-(1-phenylcyclopropyl)methanamine, cyclopropyl(phenyl)methanamine[2][3]
-
CAS Number: 935-42-2[1]
-
Molecular Formula: C₁₀H₁₃N[1]
-
SMILES: C1C(C1)(C2=CC=CC=C2)CN
-
InChI: 1S/C10H13N/c11-8-10(6-7-10)9-4-2-1-3-5-9/h1-5H,6-8,11H2
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound and its hydrochloride salt.
| Property | Value | Source |
| This compound (Free Base) | ||
| Molecular Weight | 147.22 g/mol | [1] |
| Boiling Point | 40-50 °C | [1] |
| Density | 1.047±0.06 g/cm³ (Predicted) | [1] |
| Appearance | Orange oil | |
| This compound Hydrochloride | ||
| CAS Number | 935-43-3 | [4] |
| Molecular Formula | C₁₀H₁₄ClN | [4] |
| Molecular Weight | 183.68 g/mol | [4] |
| Melting Point | 230-233 °C | [1] |
| Storage | Inert atmosphere, 2-8°C | [5] |
Experimental Protocols
The synthesis of this compound is most commonly achieved through the reduction of 1-phenylcyclopropanecarbonitrile.
Synthesis of this compound
Materials:
-
1-phenylcyclopropanecarbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Water
-
10% w/v Sodium hydroxide (NaOH) solution
-
0.2 M Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄)
-
Nitrogen gas (N₂)
Procedure:
-
A solution of 1-phenylcyclopropanecarbonitrile (6.58 g, 46 mmol) in anhydrous diethyl ether (200 mL) is prepared in a flask under a nitrogen atmosphere and cooled to 0°C.
-
Lithium aluminum hydride (1.8 g, 48 mmol) is added in portions over 5 minutes to the stirred solution.
-
The reaction mixture is stirred at 0°C for 1 hour.
-
The reaction is quenched by the careful, dropwise addition of water (1.8 mL), followed by 10% w/v NaOH solution (1.8 mL), and finally water (5.4 mL). Note: Vigorous gas evolution will occur.
-
The resulting mixture is vacuum filtered.
-
The filtrate is extracted three times with 100 mL of 0.2 M HCl.
-
The combined acidic extracts are washed three times with 100 mL of diethyl ether.
-
The aqueous layer is then made basic by the addition of NaOH pellets (3.2 g, 80 mmol).
-
The basic aqueous layer is extracted three times with 100 mL of diethyl ether.
-
The combined organic extracts are washed twice with 100 mL of water, once with 100 mL of saturated brine, and then dried over MgSO₄.
-
The solvent is removed under reduced pressure to yield this compound as an orange oil (4.98 g, 74% yield).
Characterization:
-
¹H NMR (CDCl₃): δ 7.1-7.5 (5H, m), 2.77 (2H, s), 1.3 (2H, br s), 0.6-0.95 (4H, m).
Biological Interactions and Signaling Pathways
This compound serves as a versatile scaffold in the design of neuroactive compounds, primarily through its interaction with key proteins in the central nervous system.
Precursor for Dopamine D2 Receptor Antagonists
Derivatives of this compound are utilized in the synthesis of antipsychotic medications that act as antagonists at the dopamine D2 receptor. The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, initiates a signaling cascade that modulates neuronal activity. Antagonism of this receptor is a key mechanism of action for many antipsychotic drugs.
References
- 1. 1-phenylcyclopropanemethylamine | 935-42-2 [amp.chemicalbook.com]
- 2. Cyclopropyl(phenyl)methanamine | C10H13N | CID 3281515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cyclopropyl(phenyl)methanamine | 23459-38-3 [chemicalbook.com]
- 4. cas 935-43-3|| where to buy this compound hydrochloride [english.chemenu.com]
- 5. 935-43-3|(1-Phenylcyclopropyl)methylamine Hydrochloride|BLD Pharm [bldpharm.com]
In-Depth Technical Guide: (1-phenylcyclopropyl)methanamine (CAS 935-42-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-phenylcyclopropyl)methanamine is a primary amine featuring a phenyl-substituted cyclopropane ring. This structural motif is of interest in medicinal chemistry due to the unique conformational constraints and electronic properties imparted by the cyclopropane ring. This document provides a comprehensive technical overview of this compound, including its synthesis, physicochemical properties, biological activity, and relevant experimental protocols.
Physicochemical and Pharmacological Data
The following tables summarize the available quantitative data for this compound. It is important to note that some of this data is predicted and has not been experimentally verified in all cases.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 935-42-2 | N/A |
| Molecular Formula | C₁₀H₁₃N | [1] |
| Molecular Weight | 147.22 g/mol | [1] |
| Boiling Point | 40-50 °C | [2] |
| Density | 1.047 ± 0.06 g/cm³ (Predicted) | [2] |
| SMILES | C1C(C1CN)(C2=CC=CC=C2) | [3] |
| MDL Number | MFCD06213079 | [3] |
Table 2: Pharmacological Data
| Parameter | Value | Source |
| Biological Target | Monoamine Oxidase (MAO) | [4] |
| Activity | Substrate | [4] |
| Metabolite | 1-phenylcyclopropanecarboxaldehyde | [4] |
| Kinetic Parameters (Km, Vmax) | Not reported in available literature | N/A |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the reduction of the corresponding nitrile, 1-phenylcyclopropanecarbonitrile.
Synthesis of 1-phenylcyclopropanecarbonitrile (Precursor)
A common method for the synthesis of the nitrile precursor is the reaction of phenylacetonitrile with 1,2-dibromoethane in the presence of a strong base and a phase-transfer catalyst.
Experimental Protocol:
-
Materials: Phenylacetonitrile, 1,2-dibromoethane, potassium hydroxide, tetrabutylammonium bromide, water, diethyl ether.
-
Procedure:
-
Prepare a solution of potassium hydroxide in water.
-
To this solution, add phenylacetonitrile and tetrabutylammonium bromide.
-
Slowly add 1,2-dibromoethane to the stirred mixture, maintaining the reaction temperature.
-
After the addition is complete, continue stirring for a specified time.
-
Pour the reaction mixture into cold water and extract with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 1-phenylcyclopropanecarbonitrile.
-
Synthesis of this compound
The final product is obtained by the reduction of 1-phenylcyclopropanecarbonitrile, commonly using lithium aluminum hydride (LiAlH₄).
Experimental Protocol:
-
Materials: 1-phenylcyclopropanecarbonitrile, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether, water, 10% sodium hydroxide solution.
-
Procedure:
-
In a flask under an inert atmosphere (e.g., nitrogen), suspend LiAlH₄ in anhydrous diethyl ether and cool to 0 °C.
-
Slowly add a solution of 1-phenylcyclopropanecarbonitrile in anhydrous diethyl ether to the stirred LiAlH₄ suspension.
-
After the addition, allow the reaction to stir at room temperature for several hours.
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, 10% aqueous sodium hydroxide, and then water again.
-
Filter the resulting precipitate and wash it with diethyl ether.
-
Combine the filtrate and the ether washings.
-
Extract the aqueous layer with diethyl ether.
-
Combine all organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain this compound.
-
Disclaimer: These are generalized protocols and may require optimization for specific laboratory conditions and scales.
Biological Activity and Signaling Pathways
This compound has been identified as a substrate for monoamine oxidase (MAO), an enzyme crucial for the metabolism of various neurotransmitters and xenobiotics.[4] Unlike some other cyclopropylamine derivatives, it does not act as a mechanism-based inactivator of the enzyme.[4] Instead, it is oxidized by MAO to its corresponding aldehyde, 1-phenylcyclopropanecarboxaldehyde.[4]
The interaction of this compound with MAO can be depicted as a simple enzymatic reaction.
Caption: Enzymatic conversion of this compound by Monoamine Oxidase.
Analytical Profile
Table 3: Predicted Analytical Data
| Technique | Predicted/Expected Features |
| ¹H NMR | - Aromatic protons (phenyl group): ~7.2-7.5 ppm (multiplet, 5H)- Methylene protons (-CH₂-NH₂): ~2.7-2.9 ppm (singlet or multiplet, 2H)- Cyclopropyl protons: ~0.6-1.0 ppm (multiplets, 4H)- Amine protons (-NH₂): Broad singlet, variable chemical shift |
| ¹³C NMR | - Aromatic carbons: ~125-145 ppm- Quaternary cyclopropyl carbon attached to phenyl group: ~30-40 ppm- Methylene carbon (-CH₂-NH₂): ~45-55 ppm- Cyclopropyl carbons (-CH₂-): ~10-20 ppm |
| IR Spectroscopy | - N-H stretch (primary amine): Two bands around 3300-3400 cm⁻¹ (medium)- C-H stretch (aromatic): ~3000-3100 cm⁻¹ (medium)- C-H stretch (aliphatic): ~2850-2950 cm⁻¹ (medium)- C=C stretch (aromatic): ~1450-1600 cm⁻¹ (medium)- C-N stretch: ~1000-1250 cm⁻¹ (medium) |
| Mass Spectrometry | - Molecular Ion (M⁺): m/z = 147- Common fragments may include loss of NH₂ (m/z = 131), loss of the aminomethyl group (m/z = 117), and fragments characteristic of the phenylcyclopropyl moiety. |
Experimental Workflow for MAO Substrate Analysis
The determination of whether a compound acts as a substrate for MAO can be performed using various assay formats. A common approach involves monitoring the production of one of the reaction's byproducts, such as hydrogen peroxide (H₂O₂).
Caption: General workflow for a fluorometric MAO substrate assay.
Experimental Protocol for MAO Activity Assay:
-
Materials: Recombinant human MAO-A or MAO-B, this compound, appropriate assay buffer (e.g., potassium phosphate buffer, pH 7.4), a fluorescent probe for H₂O₂ detection (e.g., Amplex Red), horseradish peroxidase (HRP), a plate reader capable of fluorescence measurement.
-
Procedure:
-
Prepare solutions of MAO enzyme, this compound, Amplex Red, and HRP in the assay buffer.
-
In a microplate, add the MAO enzyme solution.
-
To initiate the reaction, add the this compound solution to the wells containing the enzyme.
-
Immediately add the Amplex Red and HRP solution.
-
Incubate the plate at 37 °C.
-
Monitor the increase in fluorescence over time using a plate reader (e.g., excitation ~530-560 nm, emission ~590 nm for Amplex Red).
-
The rate of increase in fluorescence is proportional to the rate of H₂O₂ production and thus the MAO activity with the test substrate.
-
To determine kinetic parameters (Km and Vmax), the assay should be performed with varying concentrations of this compound.
-
Safety and Toxicology
General Hazards of Cyclopropylamines:
-
Corrosive: Can cause severe skin burns and eye damage.
-
Flammable: Many low molecular weight amines are flammable.
-
Toxic: May be harmful if swallowed, inhaled, or absorbed through the skin.
Recommended Safety Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
References
An In-Depth Technical Guide to (1-phenylcyclopropyl)methanamine: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Phenylcyclopropylamine Scaffold
(1-phenylcyclopropyl)methanamine is a primary amine featuring a unique and conformationally constrained cyclopropyl ring attached to a phenyl group and a methylamine moiety. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. The rigid cyclopropane ring system imparts specific stereochemical and electronic properties that can influence a molecule's interaction with biological targets, metabolic stability, and pharmacokinetic profile.
This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, a robust synthesis protocol, spectral characterization, and its notable role as a substrate for monoamine oxidase (MAO). This information is intended to serve as a valuable resource for researchers engaged in the synthesis, evaluation, and application of novel psychoactive compounds and other therapeutic agents.
Physicochemical and Molecular Properties
A foundational understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in research settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N | --INVALID-LINK--[1] |
| Molecular Weight | 147.22 g/mol | --INVALID-LINK--[1] |
| Predicted Density | 1.047 ± 0.06 g/cm³ | --INVALID-LINK--[2] |
| Predicted Boiling Point | 40-50 °C | --INVALID-LINK--[2] |
| Predicted Melting Point | 230-233 °C | --INVALID-LINK--[2] |
Synthesis and Characterization
The synthesis of this compound is most commonly achieved through the reduction of 1-phenylcyclopropane carbonitrile. The following protocol is a well-established method for this transformation.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via the reduction of 1-phenylcyclopropane carbonitrile using lithium aluminum hydride (LiAlH₄).
Materials:
-
1-phenylcyclopropane carbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether (Et₂O)
-
Deionized water
-
10% w/v Sodium hydroxide (NaOH) solution
-
0.2 M Hydrochloric acid (HCl)
-
Sodium hydroxide pellets
-
Magnesium sulfate (MgSO₄)
-
Saturated brine solution
Procedure:
-
A solution of 1-phenylcyclopropane carbonitrile (6.58 g, 46 mmol) in anhydrous diethyl ether (200 mL) is prepared in a flask under a nitrogen atmosphere and cooled to 0°C in an ice bath.
-
Lithium aluminum hydride (1.8 g, 48 mmol) is added in portions over 5 minutes to the stirred solution.
-
The reaction mixture is stirred at 0°C for 1 hour.
-
The reaction is quenched by the careful, dropwise addition of water (1.8 mL), followed by 10% w/v NaOH solution (1.8 mL), and finally water (5.4 mL). Caution: Vigorous gas evolution will occur.
-
The resulting mixture is vacuum filtered to remove the aluminum salts.
-
The filtrate is extracted with 0.2 M HCl (3 x 100 mL).
-
The combined acidic aqueous extracts are washed with diethyl ether (3 x 100 mL).
-
The aqueous layer is then made basic by the addition of NaOH pellets (3.2 g, 80 mmol).
-
The basic aqueous layer is extracted with diethyl ether (3 x 100 mL).
-
The combined organic phases are washed with water (2 x 100 mL) and saturated brine (100 mL).
-
The organic layer is dried over MgSO₄, filtered, and the solvent is removed under reduced pressure to yield this compound as an orange oil (4.98 g, 74% yield).[2]
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
The structural confirmation of the synthesized this compound is achieved through standard spectroscopic techniques.
-
¹H NMR (CDCl₃):
-
δ 7.1-7.5 (m, 5H, Ar-H)
-
δ 2.77 (s, 2H, -CH₂-NH₂)
-
δ 1.3 (br s, 2H, -NH₂)
-
δ 0.6-0.95 (m, 4H, cyclopropyl-H)[2]
-
-
¹³C NMR (Predicted): Due to the lack of readily available experimental data for the target compound, predicted chemical shifts based on analogous structures are provided.
-
Aromatic carbons: ~125-145 ppm
-
Quaternary cyclopropyl carbon: ~20-30 ppm
-
Methylene carbon (-CH₂-NH₂): ~45-55 ppm
-
Cyclopropyl methylene carbons: ~10-20 ppm
-
-
Infrared (IR) Spectroscopy (Predicted):
-
N-H stretch (amine): ~3300-3400 cm⁻¹ (typically two bands for a primary amine)
-
C-H stretch (aromatic): ~3000-3100 cm⁻¹
-
C-H stretch (aliphatic): ~2850-3000 cm⁻¹
-
C=C stretch (aromatic): ~1450-1600 cm⁻¹
-
N-H bend (amine): ~1590-1650 cm⁻¹
-
C-N stretch: ~1000-1250 cm⁻¹
-
-
Mass Spectrometry (MS) (Predicted):
-
Molecular Ion (M⁺): m/z = 147
-
Common fragmentation patterns would likely involve loss of the amino group or cleavage of the cyclopropyl ring.
-
Applications in Drug Development and Pharmacology
The primary pharmacological interest in this compound stems from its interaction with monoamine oxidase (MAO), a family of enzymes responsible for the degradation of monoamine neurotransmitters.
Interaction with Monoamine Oxidase (MAO)
Research has demonstrated that this compound acts as a substrate for monoamine oxidase.[1] Unlike some other phenylcyclopropylamine derivatives that are mechanism-based inactivators of MAO, this compound is enzymatically converted by MAO to 1-phenylcyclopropanecarboxaldehyde without causing inactivation of the enzyme.[1]
This distinction is critical for drug design and development. While MAO inhibitors are utilized as antidepressants and for the treatment of neurodegenerative disorders, substrates of MAO can have their own distinct pharmacological profiles or serve as precursors to other active metabolites.
Caption: Enzymatic conversion by Monoamine Oxidase.
The causality behind this substrate activity, as opposed to inactivation, lies in the specific stereoelectronic properties of the molecule and its orientation within the MAO active site. The enzymatic process involves the oxidation of the amine to an imine intermediate, which is then hydrolyzed to the corresponding aldehyde and ammonia.
Safety and Handling
As a primary amine and a psychoactive compound analogue, this compound should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a compound of significant interest due to its unique structural features and its interaction with monoamine oxidase. Its synthesis is straightforward, and its characterization can be achieved through standard spectroscopic methods. Understanding its role as an MAO substrate provides a critical foundation for researchers in drug development and neuroscience exploring the therapeutic potential of the phenylcyclopropylamine scaffold. This guide serves as a technical resource to support these research endeavors.
References
Spectroscopic Profiling of (1-phenylcyclopropyl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound (1-phenylcyclopropyl)methanamine. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented with data from analogous structures. This guide is intended to serve as a reference for researchers involved in the synthesis, identification, and characterization of this and related compounds.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of its structural features, including the phenyl ring, the cyclopropyl group, and the primary amine functionality.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~ 2.80 | Singlet | 2H | Methylene protons (-CH₂-NH₂) |
| ~ 1.50 | Broad Singlet | 2H | Amine protons (-NH₂) |
| ~ 0.80 - 1.00 | Multiplet | 4H | Cyclopropyl protons (-CH₂-CH₂-) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 | Quaternary aromatic carbon (C-Ar) |
| ~ 128 | Aromatic methine carbons (CH-Ar) |
| ~ 126 | Aromatic methine carbons (CH-Ar) |
| ~ 125 | Aromatic methine carbons (CH-Ar) |
| ~ 50 | Methylene carbon (-CH₂-NH₂) |
| ~ 25 | Quaternary cyclopropyl carbon (C) |
| ~ 15 | Cyclopropyl methylene carbons (-CH₂) |
Infrared (IR) Spectroscopy
Primary amines exhibit characteristic absorption bands in the IR spectrum.[1][2]
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, Sharp (doublet) | N-H stretch (symmetric and asymmetric) |
| 3020 - 3080 | Medium | Aromatic C-H stretch |
| 2850 - 2950 | Medium | Aliphatic C-H stretch |
| 1580 - 1650 | Medium to Weak | N-H bend (scissoring) |
| 1450 - 1600 | Medium to Strong | Aromatic C=C stretch |
| ~ 1050 | Medium | C-N stretch |
| 690 - 770 | Strong | Aromatic C-H bend (out-of-plane) |
Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 147 | Molecular ion [M]⁺ |
| 130 | Loss of NH₃ |
| 117 | Loss of CH₂NH₂ |
| 91 | Tropylium ion [C₇H₇]⁺ |
| 77 | Phenyl cation [C₆H₅]⁺ |
Experimental Protocols
The following sections outline the general methodologies for acquiring the spectroscopic data.
NMR Spectroscopy
A general protocol for obtaining NMR spectra of a primary amine like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
To confirm the assignment of the amine protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signal corresponding to the N-H protons will disappear or significantly diminish.[1]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
-
IR Spectroscopy
For a liquid amine, the following procedure is typical:
-
Sample Preparation: Place a drop of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[3]
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Processing: Perform a background subtraction using the spectrum of the empty salt plates.
Mass Spectrometry
A common method for analyzing a volatile amine is Gas Chromatography-Mass Spectrometry (GC-MS):[4]
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.[5]
-
Instrumentation: Employ a GC system coupled to a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).
-
Chromatographic Separation:
-
Inject a small volume of the sample into the GC.
-
Use a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column) to separate the analyte from any impurities.
-
Apply a temperature program to ensure elution of the compound.
-
-
Mass Analysis:
-
As the compound elutes from the GC column, it is introduced into the mass spectrometer.
-
Acquire mass spectra over a suitable mass range (e.g., m/z 40-400).
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
- 1. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. benchchem.com [benchchem.com]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine: A Novel Triple Reuptake Inhibitor for Major Depressive Disorder
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide details the discovery and pharmacological profile of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel small molecule identified as a potent triple reuptake inhibitor of serotonin (SERT), norepinephrine (NET), and dopamine (DAT). This compound represents a promising development in the search for next-generation antidepressants for the treatment of major depressive disorder (MDD). This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies for the key assays employed in its characterization, and visual representations of the relevant biological pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the field of neuroscience and psychopharmacology.
Introduction
Major depressive disorder is a debilitating mental health condition with a significant unmet medical need for more effective and faster-acting therapeutic agents. The monoamine hypothesis of depression posits that an imbalance in the neurotransmitters serotonin (5-HT), norepinephrine (NE), and dopamine (DA) contributes to the pathophysiology of the disorder. While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) have been the mainstay of treatment, there is a growing interest in compounds that also modulate dopamine neurotransmission. Triple reuptake inhibitors (TRIs), which simultaneously block the reuptake of 5-HT, NE, and DA, are hypothesized to offer a broader spectrum of antidepressant activity and potentially a faster onset of action.
This guide focuses on the discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a compound emerging from a novel cyclohexylarylamine chemotype, which has demonstrated potent in vitro and in vivo activity as a triple reuptake inhibitor.[1]
Quantitative Pharmacological Data
The in vitro potency of N-methyl-1-(1-phenylcyclohexyl)methanamine and a related analogue were determined through radioligand binding or functional uptake assays against human serotonin, norepinephrine, and dopamine transporters. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |
| N-methyl-1-(1-phenylcyclohexyl)methanamine (Compound 1) | 169 | 85 | 21 |
| N-methyl-1-(1-phenylcyclohexyl)ethanamine (Compound 31) | ≤ 1 | 21 | 28 |
| Compound 42 | 34 | 295 | 90 |
Data sourced from Shao et al., 2011.[1][2]
Experimental Protocols
The following sections describe the general methodologies for the key in vitro and in vivo assays used to characterize N-methyl-1-(1-phenylcyclohexyl)methanamine as a triple reuptake inhibitor.
Monoamine Transporter Reuptake Inhibition Assay (In Vitro)
Objective: To determine the potency of the test compound to inhibit the reuptake of serotonin, norepinephrine, and dopamine by their respective transporters.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are stably transfected to express the human serotonin transporter (hSERT), human norepinephrine transporter (hNET), or human dopamine transporter (hDAT).
-
Assay Preparation: Cells are seeded in 96-well microplates and grown to confluence.
-
Compound Incubation: Cells are pre-incubated with various concentrations of the test compound or vehicle control.
-
Radiolabeled Substrate Addition: A solution containing a radiolabeled substrate (e.g., [3H]5-HT for SERT, [3H]NE for NET, or [3H]DA for DAT) is added to initiate the uptake reaction.
-
Incubation: The plates are incubated for a specific period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).
-
Termination of Uptake: The uptake is terminated by rapid washing with ice-cold assay buffer to remove the extracellular radiolabeled substrate.
-
Scintillation Counting: The amount of radiolabeled substrate taken up by the cells is quantified using a liquid scintillation counter.
-
Data Analysis: The IC50 values are calculated by performing a non-linear regression analysis of the concentration-response curves.
Radioligand Binding Assay (In Vitro)
Objective: To determine the binding affinity of the test compound to the monoamine transporters.
Methodology:
-
Membrane Preparation: Cell membranes expressing hSERT, hNET, or hDAT are prepared from the transfected HEK293 cells or from brain tissue known to be rich in these transporters (e.g., rat striatum for DAT).
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a specific radioligand for each transporter (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT) and various concentrations of the test compound.
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured by a liquid scintillation counter.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Mouse Tail Suspension Test (In Vivo)
Objective: To assess the antidepressant-like activity of the test compound in a rodent behavioral model.
Methodology:
-
Animals: Male ICR or C57BL/6 mice are used.
-
Drug Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 30 mg/kg) at a specific time before the test. A vehicle control group is also included.
-
Test Procedure: Each mouse is suspended by its tail from a horizontal bar using adhesive tape, at a height where it cannot touch any surface.
-
Observation Period: The behavior of the mouse is recorded for a 6-minute period.
-
Scoring: The duration of immobility (the time the mouse hangs passively without any movement) is measured. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Data Analysis: The mean immobility time for each treatment group is compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows relevant to the discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine.
Caption: Mechanism of action of N-methyl-1-(1-phenylcyclohexyl)methanamine.
References
(1-Phenylcyclopropyl)methanamine: A Substrate-Level Insight into its Interaction with Monoamine Oxidase
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of (1-phenylcyclopropyl)methanamine as a substrate for monoamine oxidase (MAO). This document is intended for researchers, scientists, and drug development professionals engaged in the study of MAO and the development of novel neuromodulatory agents.
Executive Summary
This compound, a cyclopropane analog of phenethylamine, interacts with monoamine oxidase not as a conventional inhibitor, but as a substrate. MAO catalyzes the conversion of this compound to 1-phenylcyclopropanecarboxaldehyde. This mode of interaction distinguishes it from many other cyclopropylamine derivatives that act as mechanism-based inactivators of MAO. This guide will detail the mechanism of this enzymatic conversion, summarize the available kinetic data, and provide relevant experimental protocols.
Mechanism of Action
The core mechanism of action of this compound revolves around its role as a substrate for both isoforms of monoamine oxidase, MAO-A and MAO-B. Unlike irreversible MAO inhibitors that form a covalent bond with the enzyme, this compound is processed by MAO in a catalytic cycle that leads to the formation of an aldehyde metabolite without causing inactivation of the enzyme.[1]
The proposed mechanism involves the oxidative deamination of the primary amine group of this compound. This process is analogous to the metabolism of endogenous monoamine neurotransmitters. The reaction is initiated by the flavin adenine dinucleotide (FAD) cofactor in the active site of MAO, leading to the formation of an imine intermediate, which is then hydrolyzed to yield 1-phenylcyclopropanecarboxaldehyde and ammonia.
Quantitative Data
Table 1: Summary of Interaction with MAO
| Parameter | MAO-A | MAO-B | Reference |
| Interaction Type | Substrate | Substrate | [1] |
| Metabolite | 1-Phenylcyclopropanecarboxaldehyde | 1-Phenylcyclopropanecarboxaldehyde | [1] |
| Km | Not Reported | Not Reported | N/A |
| Vmax | Not Reported | Not Reported | N/A |
| IC50 | Not Reported | Not Reported | N/A |
| Ki | Not Reported | Not Reported | N/A |
Experimental Protocols
The following are generalized protocols that can be adapted to study the interaction of this compound with MAO.
MAO Substrate Activity Assay
This protocol is designed to determine the kinetic parameters (Km and Vmax) of this compound as an MAO substrate.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Peroxidase
-
Amplex® Red reagent (or other suitable hydrogen peroxide probe)
-
96-well microplate reader (fluorometric or spectrophotometric)
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, peroxidase, and Amplex® Red reagent.
-
Add varying concentrations of this compound to the wells of a 96-well plate.
-
Initiate the reaction by adding a fixed concentration of MAO-A or MAO-B enzyme to each well.
-
Incubate the plate at 37°C.
-
Monitor the increase in fluorescence or absorbance over time, which corresponds to the rate of hydrogen peroxide production.
-
Calculate the initial reaction velocities for each substrate concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Identification of Metabolite
This protocol outlines a method to confirm the enzymatic conversion of this compound to 1-phenylcyclopropanecarboxaldehyde.
Materials:
-
MAO-A or MAO-B enzyme
-
This compound
-
Phosphate buffer
-
Organic solvent for extraction (e.g., ethyl acetate)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
-
1-Phenylcyclopropanecarboxaldehyde standard
Procedure:
-
Incubate this compound with a high concentration of MAO-A or MAO-B in phosphate buffer for an extended period (e.g., several hours).
-
Stop the reaction (e.g., by adding a strong acid or organic solvent).
-
Extract the reaction mixture with an appropriate organic solvent.
-
Concentrate the organic extract.
-
Analyze the extract by HPLC-MS.
-
Compare the retention time and mass spectrum of the product with that of the 1-phenylcyclopropanecarboxaldehyde standard to confirm its identity.
Conclusion
This compound serves as a substrate for both MAO-A and MAO-B, undergoing oxidative deamination to form 1-phenylcyclopropanecarboxaldehyde. This mechanism is distinct from that of related cyclopropylamine compounds that act as irreversible inhibitors. Further research is warranted to fully elucidate the quantitative kinetics of this substrate activity and to understand the physiological implications of its metabolism by monoamine oxidase. The experimental protocols provided in this guide offer a framework for conducting such investigations.
References
Inactivation of Monoamine Oxidase by Phenylcyclopropylamines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidases (MAO) are a family of flavin-containing enzymes responsible for the oxidative deamination of various endogenous and exogenous amines, including key neurotransmitters like serotonin, dopamine, and norepinephrine.[1][2][3] As such, they are critical targets in the development of therapeutics for neurological and psychiatric disorders.[3] Among the various classes of MAO inhibitors, phenylcyclopropylamines have been a subject of significant research due to their mechanism-based inactivation of the enzyme.[4][5]
This technical guide provides an in-depth overview of the inactivation of monoamine oxidase by 1-phenylcyclopropylamine (1-PCPA), a potent mechanism-based inactivator. It is important to distinguish this compound from the structurally similar 1-(phenylcyclopropyl)methylamine, which has been shown to act as a substrate for MAO rather than an inactivator, being converted to 1-phenylcyclopropanecarboxaldehyde without causing inactivation of the enzyme.[6] This document will focus on the mechanistic details of inactivation by 1-PCPA, including its effects on both MAO-A and MAO-B isoforms, a summary of key quantitative data, and detailed experimental protocols for the assays cited.
Mechanism of Inactivation
1-Phenylcyclopropylamine (1-PCPA) is a mechanism-based or "suicide" inactivator of monoamine oxidase.[4][7] This means that the enzyme's own catalytic activity converts 1-PCPA into a reactive intermediate that then irreversibly inactivates the enzyme. The strained cyclopropyl ring is crucial for its inactivating properties.[4]
The inactivation process is understood to proceed through the following key steps:
-
Oxidation of the Amine: The flavin adenine dinucleotide (FAD) cofactor at the MAO active site oxidizes the amine group of 1-PCPA to an imine.[7]
-
Formation of a Reactive Intermediate: The resulting imine, or its hydrolyzed product phenylcyclopropanone, is a highly reactive species.[7]
-
Covalent Adduct Formation: This reactive intermediate then forms a covalent bond with a nucleophile at the active site of the enzyme, leading to irreversible inactivation.[4][7]
Studies have revealed two distinct pathways for this inactivation, both originating from a common intermediate.[4] One pathway leads to the irreversible inactivation of the enzyme through the formation of a stable covalent adduct with the N5 position of the flavin cofactor.[4][8] A second, more frequent pathway results in the formation of a reversible covalent adduct with an active site amino acid residue, which then leads to the production of acrylophenone.[4]
Differential Inactivation of MAO-A and MAO-B
1-PCPA exhibits differential activity towards the two major isoforms of monoamine oxidase, MAO-A and MAO-B.[5] While it acts as a time-dependent, irreversible inactivator for both, the inhibition constants (KI) are notably higher for MAO-A compared to MAO-B.[5] This suggests a difference in the active site topographies of the two isozymes.[5]
In the case of MAO-A, inactivation by 1-PCPA proceeds primarily through attachment to the flavin cofactor.[5] Conversely, with MAO-B, the inactivation can involve adduct formation with both a cysteine residue and the flavin.[5]
Quantitative Data on MAO Inactivation
The following table summarizes the key quantitative data regarding the inactivation of monoamine oxidase by phenylcyclopropylamine derivatives.
| Compound | Enzyme Source | Parameter | Value | Reference |
| 1-Phenylcyclopropylamine (1-PCPA) | Human Placental MAO-A | KI | > 1.0 mM | [5] |
| 1-Phenylcyclopropylamine (1-PCPA) | Beef Liver MAO-B | KI | 0.16 mM | [5] |
| 1-Benzylcyclopropylamine | Beef Liver MAO | Inactivation Stoichiometry | 2.3 equiv. per equiv. of MAO | [6] |
Experimental Protocols
Monoamine Oxidase Activity Assay (General Fluorometric Protocol)
This protocol is a generalized procedure based on commercially available kits for the fluorometric detection of MAO activity.[9][10] The assay measures the hydrogen peroxide (H2O2) produced during the oxidative deamination of a substrate, such as tyramine.
1. Materials:
-
MAO Assay Buffer
-
MAO Substrate (e.g., Tyramine)
-
OxiRed™ Probe (or similar fluorescent probe)
-
Developer
-
MAO-A and MAO-B specific inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Enzyme source (e.g., mitochondrial fractions from tissue homogenates)
-
96-well microplate
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
2. Sample Preparation:
-
For tissue samples, homogenize the tissue (1-10 mg) in MAO Assay Buffer.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the mitochondrial fraction and keep it on ice.
3. Assay Procedure:
-
Prepare a standard curve using a hydrogen peroxide standard.
-
For each sample, prepare wells for total MAO activity, MAO-A activity, and MAO-B activity.
-
To measure MAO-A activity, add the specific MAO-B inhibitor (Selegiline) to the sample well.
-
To measure MAO-B activity, add the specific MAO-A inhibitor (Clorgyline) to the sample well.
-
Prepare a Reaction Mix containing MAO Assay Buffer, OxiRed™ Probe, Developer, and MAO Substrate.
-
Add the Reaction Mix to each well containing the sample and standards.
-
Measure the fluorescence in kinetic mode at 25°C for 60 minutes.
4. Data Analysis:
-
Calculate the rate of the reaction from the linear portion of the kinetic curve.
-
Subtract the background fluorescence.
-
Determine the concentration of H2O2 produced from the standard curve.
-
MAO activity is expressed as the amount of H2O2 generated per minute per milligram of protein.
Determination of Inactivation Kinetics (KI and kinact)
This protocol is a general approach for determining the kinetic parameters of irreversible, time-dependent inhibitors.
1. Materials:
-
Same as the MAO Activity Assay.
-
Inactivator compound (1-PCPA).
2. Procedure:
-
Pre-incubate the enzyme with various concentrations of the inactivator for different time intervals.
-
At each time point, take an aliquot of the enzyme-inactivator mixture and dilute it into the MAO activity assay reaction mixture to initiate the substrate reaction. The dilution should be sufficient to stop further inactivation during the activity measurement.
-
Measure the remaining enzyme activity as described in the MAO Activity Assay protocol.
-
Plot the natural logarithm of the remaining activity versus the pre-incubation time for each inactivator concentration. The slope of each line represents the apparent first-order rate constant (kobs).
-
Plot the kobs values against the inactivator concentrations. The resulting plot should be a hyperbola.
-
The kinact is the maximum value of kobs at saturating inactivator concentration, and the KI is the inactivator concentration at which kobs is half of kinact.
Visualizations
Signaling Pathways and Workflows
Caption: Proposed mechanism for the inactivation of Monoamine Oxidase by 1-Phenylcyclopropylamine.
Caption: Workflow for determining the kinetic parameters of MAO inactivation.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Suicide inactivation of monoamine oxidase by trans-phenylcyclopropylamine. | Semantic Scholar [semanticscholar.org]
- 8. Inactivation of monoamine oxidase B by 1-phenylcyclopropylamine: mass spectral evidence for the flavin adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biopioneer.com.tw [biopioneer.com.tw]
- 10. abcam.cn [abcam.cn]
The Evolving Therapeutic Landscape of Phenylcyclopropylamines: From Antidepressants to Epigenetic Modulators
An In-depth Technical Guide for Researchers and Drug Development Professionals
The phenylcyclopropylamine scaffold, a core component of the well-known antidepressant tranylcypromine, has garnered significant renewed interest in the field of medicinal chemistry. Initially recognized for its role in modulating neurotransmitter levels, its therapeutic potential has expanded into oncology and other areas through the discovery of novel molecular targets. This guide provides a comprehensive overview of the mechanisms, applications, and experimental evaluation of phenylcyclopropylamine derivatives, offering a technical resource for professionals engaged in drug discovery and development.
Core Mechanisms of Action
Phenylcyclopropylamines exert their biological effects primarily through the irreversible inhibition of two key enzyme families: Monoamine Oxidases (MAOs) and Lysine-Specific Demethylase 1 (LSD1). The strained cyclopropylamine ring is crucial for the mechanism-based inactivation of these flavin-dependent enzymes.[1][2]
Monoamine Oxidase (MAO) Inhibition
The archetypal phenylcyclopropylamine, tranylcypromine (TCP), is a non-selective, irreversible inhibitor of both MAO-A and MAO-B.[3][4] These enzymes are responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[5] By inhibiting MAO, phenylcyclopropylamines increase the synaptic concentration of these neurotransmitters, which is the basis for their antidepressant and anxiolytic effects.[3][5][6] The inhibition of MAO is considered irreversible, as it involves the formation of a stable covalent adduct with the enzyme's flavin adenine dinucleotide (FAD) cofactor.[2][7]
Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition
More recently, tranylcypromine and its derivatives have been identified as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent enzyme that plays a critical role in epigenetic regulation.[8][9] LSD1 removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a key marker for transcriptional activation.[8] Overexpression of LSD1 is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and solid tumors, by silencing tumor suppressor genes.[8][10] Phenylcyclopropylamines inhibit LSD1 through a similar mechanism-based inactivation as with MAOs, forming a covalent adduct with the FAD cofactor.[11] This inhibition leads to the re-expression of silenced genes, cell differentiation, and suppression of tumor growth.[10]
Therapeutic Applications
Major Depressive Disorder (MDD)
Tranylcypromine is approved for the treatment of MDD, particularly treatment-resistant and atypical depression.[3][4] Its broad action on multiple neurotransmitter systems can provide efficacy where more selective agents like SSRIs have failed.[12][13] However, its use is often limited by the need for dietary restrictions (tyramine-free diet) to avoid a hypertensive crisis and potential drug-drug interactions.[6][14]
Oncology
The discovery of LSD1 inhibition has opened a significant new therapeutic avenue for phenylcyclopropylamines in cancer treatment.[9] Numerous derivatives of tranylcypromine are being developed to enhance potency and selectivity for LSD1 over MAOs, aiming to minimize antidepressant-related side effects.[15][16] Several of these next-generation LSD1 inhibitors are currently in clinical trials for hematological malignancies and solid tumors.[8][9] These compounds have shown promise in arresting cell proliferation and inducing differentiation in cancer cell lines.[8][10]
Quantitative Data on Phenylcyclopropylamine Derivatives
The following tables summarize the inhibitory activities of tranylcypromine and its derivatives against their primary targets. This data highlights the structure-activity relationships (SAR) that guide the development of more selective inhibitors.
Table 1: Inhibitory Activity against MAOs and LSD1
| Compound | Target | IC50 | K_I (μM) | k_inact (s⁻¹) | Selectivity | Reference |
| Tranylcypromine (2-PCPA) | LSD1 | < 2 μM | 242 | 0.0106 | - | [3][7][11] |
| MAO-A | - | - | - | 2.4-fold vs LSD1 | [7][11] | |
| MAO-B | - | - | - | 16-fold vs LSD1 | [7][11] | |
| Compound 26b | LSD1 | 17 nM | - | - | Good vs MAO-B | [15] |
| Compound 29b | LSD1 | 11 nM | - | - | Good vs MAO-B | [15] |
| Compound 4b (meta thienyl) | LSD1 | 15 nM | - | - | 24.4-fold vs MAO-B | [10] |
| Compound 5b (meta thienyl) | LSD1 | 5 nM | - | - | 164-fold vs MAO-B | [10] |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 170 nM | - | - | MAO-B selective | [17][18] |
| MAO-B | 5 nM | - | - | >30-fold vs MAO-A | [17][18] | |
| LSD1 | No inhibition | - | - | - | [17] |
IC50: Half-maximal inhibitory concentration. K_I: Inhibition constant. k_inact: Rate of inactivation. Data represents a selection from cited literature.
Key Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel phenylcyclopropylamine derivatives. Below are outlines for key in vitro assays.
MAO Inhibition Assay (In Vitro)
This protocol is based on the measurement of kynuramine oxidation, a common method for assessing MAO activity.
-
Objective: To determine the IC50 of a test compound against MAO-A and MAO-B.
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
Kynuramine (substrate).
-
Potassium phosphate buffer (pH 7.4).
-
Test compounds (phenylcyclopropylamine derivatives).
-
96-well microplate reader (fluorescence).
-
-
Methodology:
-
Prepare serial dilutions of the test compound in buffer.
-
In a 96-well plate, add the MAO enzyme (either A or B) to each well containing the test compound or vehicle control.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at 37°C to allow for irreversible inhibition.[17]
-
Initiate the reaction by adding the kynuramine substrate to all wells.
-
Incubate at 37°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by adding a strong base (e.g., NaOH).
-
Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation/emission wavelength of ~310/400 nm.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
LSD1 Inhibition Assay (In Vitro)
This protocol describes a common method to assess the demethylase activity of LSD1.
-
Objective: To determine the IC50 of a test compound against LSD1.
-
Materials:
-
Recombinant human LSD1/CoREST complex.[10]
-
Biotinylated histone H3 peptide substrate (e.g., H3K4me1 or H3K4me2).
-
Test compounds.
-
Assay buffer.
-
Developer/detection reagents (e.g., horseradish peroxidase-based chemiluminescence or fluorescence).
-
-
Methodology:
-
Add serial dilutions of the test compound to wells of a microplate.
-
Add the LSD1/CoREST enzyme complex and incubate for a pre-determined time.
-
Add the histone H3 peptide substrate to initiate the enzymatic reaction. Incubate at room temperature or 37°C.
-
The reaction produces hydrogen peroxide as a byproduct of the FAD-dependent demethylation.
-
Add a developer solution containing a peroxidase and a suitable substrate (e.g., Amplex Red) to detect the generated hydrogen peroxide.
-
Read the signal (fluorescence or absorbance) using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the MAO assay.
-
Cellular Proliferation Assay
This protocol outlines the use of a colorimetric assay (e.g., MTT or XTT) to measure the effect of LSD1 inhibitors on cancer cell growth.
-
Objective: To evaluate the anti-proliferative effect of test compounds on cancer cell lines (e.g., MV4-11 AML cells).[8]
-
Materials:
-
Cancer cell line of interest (e.g., U937 AML, LNCaP prostate cancer cells).[10]
-
Complete cell culture medium.
-
Test compounds.
-
MTT or XTT reagent.
-
Solubilization buffer (for MTT).
-
96-well cell culture plates.
-
Microplate reader (absorbance).
-
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere/acclimate overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a period of 48-72 hours.
-
Add the MTT or XTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan product.
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (~570 nm for MTT, ~450 nm for XTT).
-
Calculate the percentage of cell growth inhibition and determine the EC50 value.
-
Conclusion and Future Directions
The phenylcyclopropylamine scaffold represents a remarkable example of drug repurposing and scaffold hopping. While its initial success was in treating depression, its role as an epigenetic modulator has opened up vast new possibilities in oncology. Future research will likely focus on the design of highly selective LSD1 inhibitors to maximize anti-tumor efficacy while minimizing off-target effects on MAOs. Furthermore, exploring the therapeutic potential of modulating other related flavin-dependent enzymes could uncover additional applications for this versatile chemical class. The continued investigation into the structure-activity relationships and biological mechanisms of phenylcyclopropylamines promises to yield novel therapeutics for a range of challenging diseases.
References
- 1. An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 4. Tranylcypromine [bionity.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. psychiatryonline.org [psychiatryonline.org]
- 13. m.youtube.com [m.youtube.com]
- 14. trial.medpath.com [trial.medpath.com]
- 15. Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Structural Intricacies of 1-Phenylcyclopropane Carboxamide Derivatives: A Deep Dive into Structure-Activity Relationships
For Immediate Release
This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-phenylcyclopropane carboxamide derivatives, a class of compounds demonstrating significant potential across various therapeutic areas. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics. It details the quantitative impact of structural modifications on biological activity, outlines experimental protocols for key assays, and visualizes the associated signaling pathways.
Introduction
1-Phenylcyclopropane carboxamide derivatives are characterized by a rigid cyclopropane ring connected to a phenyl group and a carboxamide moiety. This unique structural scaffold imparts favorable physicochemical properties, including metabolic stability and conformational rigidity, making it an attractive starting point for drug design.[1] Research has unveiled a broad spectrum of biological activities for these derivatives, including antiproliferative, anti-inflammatory, and enzyme inhibitory effects. Understanding the relationship between the chemical structure of these compounds and their biological function is paramount for the rational design of more potent and selective agents.
Quantitative Structure-Activity Relationship (SAR) Analysis
The biological activity of 1-phenylcyclopropane carboxamide derivatives is highly dependent on the nature and position of substituents on both the phenyl ring and the carboxamide nitrogen. The following tables summarize the quantitative SAR data from key studies, providing a clear comparison of the effects of various structural modifications.
Antiproliferative Activity
The antiproliferative effects of 1-phenylcyclopropane carboxamide derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.
Table 1: Antiproliferative Activity of 1-Phenylcyclopropane Carboxamide Derivatives against U937 Human Myeloid Leukemia Cells [2]
| Compound ID | Phenyl Ring Substituent | Amide Substituent | % Inhibition at 10 µM | IC50 (µM) |
| 8a | H | 2-methoxyphenyl | 75 | 1.8 |
| 8b | 4-CH3 | 2-methoxyphenyl | 68 | 3.2 |
| 8c | 4-OCH3 | 2-methoxyphenyl | 62 | 4.5 |
| 8d | 4-Cl | 2-methoxyphenyl | 82 | 1.1 |
| 8e | 4-F | 2-methoxyphenyl | 78 | 1.5 |
| 8f | 2,4-diCl | 2-methoxyphenyl | 89 | 0.8 |
| 8g | 3,4-diCl | 2-methoxyphenyl | 85 | 0.9 |
Data extracted from a study by Mahesh et al. (2023).[2]
SAR Insights:
-
Halogen substitution on the phenyl ring, particularly chlorine, enhances antiproliferative activity. The 2,4-dichloro substituted derivative (8f ) exhibited the highest potency.
-
Electron-donating groups, such as methyl (CH3) and methoxy (OCH3), on the phenyl ring resulted in a slight decrease in activity compared to the unsubstituted analog.
NLRP3 Inflammasome Inhibition
Certain 1-phenylcyclopropane carboxamide derivatives have been identified as potent inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases.
Table 2: Inhibition of NLRP3 Inflammasome by N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide Analogs [3]
| Compound ID | R1 (on phenylsulfonamido) | R2 (on N-phenyl) | IC50 (nM) for IL-1β release |
| 9 | 4-F | 3-Cl | 15.3 |
| 25 | 4-F | 4-Cl | 28.1 |
| 29 | 4-Cl | 3-Cl | 12.5 |
| 30 | 4-Cl | 4-Cl | 20.7 |
Data extracted from a study by Li et al. (2021).[3]
SAR Insights:
-
The presence of a sulfonamido group at the 1-position of the cyclopropane ring is crucial for activity.
-
Halogen substitutions on both the phenylsulfonamido and the N-phenyl rings significantly influence potency, with chloro-substitutions generally leading to higher activity.
Ketol-Acid Reductoisomerase (KARI) Inhibition
Derivatives of cyclopropane have been investigated as inhibitors of ketol-acid reductoisomerase (KARI), an essential enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms, making it a target for herbicides and antimicrobials.
Table 3: Inhibition of Ketol-Acid Reductoisomerase by Cyclopropane Derivatives [4][5]
| Inhibitor | Enzyme Source | Ki Value |
| Cyclopropane-1,1-dicarboxylate (CPD) | Staphylococcus aureus | 2.73 µM |
| N-isopropyloxalyl hydroxamate (IpOHA) | Staphylococcus aureus | 7.9 nM |
| Pyrimidinedione derivative 1f | Mycobacterium tuberculosis | 23.3 nM |
| Pyrimidinedione derivative 1f | Oryza sativa (rice) | 146 nM |
Data extracted from studies on KARI inhibitors.[4][5]
SAR Insights:
-
While not strictly 1-phenylcyclopropane carboxamides, these cyclopropane derivatives highlight the potential of the cyclopropane scaffold for KARI inhibition. The data shows that modifications to the groups attached to the cyclopropane ring dramatically impact inhibitory potency.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
General Synthesis of 1-Phenylcyclopropane Carboxamide Derivatives
A common synthetic route involves the coupling of a 1-phenylcyclopropane carboxylic acid with a substituted aniline.[1]
Workflow for Synthesis:
Protocol:
-
Cyclopropanation: To a solution of the appropriately substituted 2-phenylacetonitrile in a suitable solvent (e.g., water with a phase transfer catalyst), 1,2-dibromoethane and a strong base (e.g., NaOH) are added. The reaction is typically stirred at an elevated temperature (e.g., 60°C) until completion as monitored by TLC.[1]
-
Hydrolysis: The resulting 1-phenylcyclopropane-1-carbonitrile is hydrolyzed to the corresponding carboxylic acid using a strong acid, such as concentrated hydrochloric acid, under reflux.[1]
-
Amide Coupling: The 1-phenylcyclopropane carboxylic acid is coupled with a substituted aniline using a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an aprotic solvent like DMF (Dimethylformamide). The reaction is stirred at room temperature until completion. The final product is then purified using standard techniques such as column chromatography.[1]
Antiproliferative Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[6]
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 × 10^4 cells/well in 100 µL of culture medium and incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a final volume of 200 µL) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.[6]
-
Formazan Solubilization: The medium is then removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.
NLRP3 Inflammasome Inhibition Assay
This assay measures the ability of a compound to inhibit the release of interleukin-1β (IL-1β) from immune cells following NLRP3 inflammasome activation.[7][8]
Protocol:
-
Cell Priming: THP-1 cells (a human monocytic cell line) are differentiated into macrophages using PMA (phorbol 12-myristate 13-acetate). The differentiated macrophages are then primed with lipopolysaccharide (LPS) for 3-5 hours to upregulate the expression of NLRP3 and pro-IL-1β.[7]
-
Inhibitor Treatment: The primed cells are pre-treated with various concentrations of the test compounds for 30 minutes.
-
NLRP3 Activation: The NLRP3 inflammasome is then activated by adding a trigger such as nigericin or ATP for 1-2 hours.[7]
-
IL-1β Measurement: The cell culture supernatant is collected, and the concentration of secreted IL-1β is quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The IC50 value is calculated from the dose-response curve of IL-1β inhibition.
Ketol-Acid Reductoisomerase (KARI) Inhibition Assay
The activity of KARI is typically measured by monitoring the consumption of NADPH at 340 nm.[9][10]
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a cuvette containing buffer (e.g., 100 mM Tris-HCl, pH 8.0), MgCl2, NADPH, and the test inhibitor at various concentrations.
-
Enzyme Addition: The reaction is initiated by the addition of purified KARI enzyme.
-
Substrate Addition and Monitoring: After a pre-incubation period to allow for enzyme-inhibitor binding, the reaction is started by the addition of the substrate (e.g., 2-acetolactate or 3-hydroxypyruvate).[9] The decrease in absorbance at 340 nm due to NADPH oxidation is monitored over time using a spectrophotometer.
-
Data Analysis: The initial reaction rates are determined, and the inhibition constant (Ki) is calculated by fitting the data to appropriate enzyme inhibition models.
Signaling Pathways and Mechanisms of Action
The biological effects of 1-phenylcyclopropane carboxamide derivatives are mediated through their interaction with specific cellular signaling pathways.
Antiproliferative Mechanism: G2/M Cell Cycle Arrest and DNA Damage Response
Studies have shown that some antiproliferative 1-phenylcyclopropane carboxamide derivatives induce cell cycle arrest at the G2/M phase, which is often a consequence of DNA damage.[11] The DNA damage response (DDR) is a complex signaling network that detects DNA lesions and orchestrates cellular responses, including cell cycle arrest and apoptosis. A key event in the DDR is the activation of the ATM (Ataxia-Telangiectasia Mutated) kinase, which then phosphorylates a number of downstream targets, including the histone variant H2AX (to form γH2AX), a marker of DNA double-strand breaks.[11][12]
NLRP3 Inflammasome Activation and Inhibition
The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, leads to the cleavage of pro-caspase-1 to active caspase-1. Caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. 1-Phenylcyclopropane carboxamide-based inhibitors are thought to directly bind to the NLRP3 protein, preventing its oligomerization and subsequent activation.[7]
Conclusion
The 1-phenylcyclopropane carboxamide scaffold represents a versatile platform for the development of novel therapeutic agents. The quantitative SAR data presented herein provides a valuable resource for guiding the design of more potent and selective compounds. The detailed experimental protocols and visualization of the underlying signaling pathways offer a solid foundation for further research and development in this promising area of medicinal chemistry. Future work should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to translate their in vitro potency into in vivo efficacy.
References
- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Ketol‐Acid Reductoisomerase Inhibitor That Has Antituberculosis and Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 9. mdpi.com [mdpi.com]
- 10. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08876A [pubs.rsc.org]
- 11. H2AX Phosphorylation: Its Role in DNA Damage Response and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Constitutive Histone H2AX Phosphorylation and ATM Activation, the Reporters of DNA Damage by Endogenous Oxidants - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology of Fluorinated Phenylcyclopropylamine Analogues as Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacology of fluorinated phenylcyclopropylamine analogues, a class of compounds that has garnered significant interest as potent inhibitors of monoamine oxidase (MAO). The strategic incorporation of fluorine into the phenylcyclopropylamine scaffold has been shown to modulate the inhibitory activity and selectivity of these compounds for the two major isoforms of MAO, MAO-A and MAO-B. This document details their mechanism of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.
Introduction to Phenylcyclopropylamine Analogues and Monoamine Oxidase Inhibition
Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[1] Consequently, inhibitors of MAO are effective in the treatment of various neurological disorders, including depression and Parkinson's disease.[2] Tranylcypromine (trans-2-phenylcyclopropylamine), a non-selective MAO inhibitor, serves as a foundational structure for the development of more selective analogues.[3] Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and modify electronic properties, which can significantly impact biological activity.[4] This guide focuses on the pharmacological effects of fluorinating the phenylcyclopropylamine core.
Mechanism of Monoamine Oxidase Inhibition
Fluorinated phenylcyclopropylamine analogues, much like their non-fluorinated parent compounds, primarily act as mechanism-based irreversible inhibitors of MAO.[5][6] The inhibition process involves the enzyme's flavin adenine dinucleotide (FAD) cofactor. The proposed mechanism involves the oxidation of the cyclopropylamine by MAO, leading to the formation of a reactive intermediate that covalently binds to the FAD cofactor, thereby irreversibly inactivating the enzyme.[5][7]
Quantitative Data on MAO Inhibition
The inhibitory potency of fluorinated phenylcyclopropylamine analogues is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the reported IC50 values for various analogues against microbial tyramine oxidase, human MAO-A, and human MAO-B.
Table 1: Inhibition of Microbial Tyramine Oxidase by Fluorinated Phenylcyclopropylamine Analogues
| Compound | Stereochemistry | IC50 (µM) | Reference |
| trans-2-Phenylcyclopropylamine (Tranylcypromine) | Racemic | 10 | [4] |
| trans-2-Fluoro-2-phenylcyclopropylamine | Racemic | 1 | [4] |
| cis-2-Fluoro-2-phenylcyclopropylamine | Racemic | >1000 | [4] |
| (1S,2S)-2-Fluoro-2-phenylcyclopropylamine | Enantiopure | 0.23 | [8] |
| (1R,2R)-2-Fluoro-2-phenylcyclopropylamine | Enantiopure | >1000 | [8] |
| trans-2-(p-Fluorophenyl)-2-fluorocyclopropylamine | Racemic | 1.3 | [8] |
| trans-2-(p-Chlorophenyl)-2-fluorocyclopropylamine | Racemic | 1.4 | [8] |
| trans-2-(p-Methylphenyl)-2-fluorocyclopropylamine | Racemic | 0.14 | [8] |
Table 2: Inhibition of Human MAO-A and MAO-B by Fluorinated Phenylcyclopropylamine Analogues
| Compound | Stereochemistry | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (A/B) | Reference |
| trans-2-Fluoro-2-phenylcyclopropylamine | Racemic | 0.9 | 19 | 0.05 | [3] |
| cis-2-Fluoro-2-phenylcyclopropylamine | Racemic | 18 | 1.8 | 10 | [9] |
| (1S,2S)-2-Fluoro-2-phenylcyclopropylamine | Enantiopure | 0.8 | 1.5 | 0.53 | [9] |
| (1R,2R)-2-Fluoro-2-phenylcyclopropylamine | Enantiopure | 15 | 25 | 0.6 | [9] |
| trans-2-(p-Fluorophenyl)-2-fluorocyclopropylamine | Racemic | 0.3 | 1.2 | 0.25 | [9] |
| trans-2-(p-Chlorophenyl)-2-fluorocyclopropylamine | Racemic | 0.2 | 1.0 | 0.2 | [9] |
| (E)-2-Fluoro-1-phenylcyclopropylamine | Racemic | 0.07 | 2.5 | 0.028 | [10] |
| (Z)-2-Fluoro-1-phenylcyclopropylamine | Racemic | 0.09 | 3.0 | 0.03 | [10] |
Structure-Activity Relationships (SAR)
The inhibitory activity and selectivity of fluorinated phenylcyclopropylamine analogues are highly dependent on their structural features. The key SAR findings are summarized below.
-
Position of the Fluorine Atom: Fluorination at the C2 position of the cyclopropane ring generally enhances inhibitory potency compared to the non-fluorinated parent compound.[4] Fluorination at the C1 position can lead to a reversal of selectivity from MAO-B to MAO-A.[9]
-
Stereochemistry: The stereochemistry of the cyclopropane ring is a critical determinant of activity. For 2-fluoro-2-phenylcyclopropylamines, the trans isomers are significantly more potent than the cis isomers.[4] Furthermore, there is a pronounced enantioselectivity, with the (1S,2S)-enantiomer being the more active inhibitor of both tyramine oxidase and human MAOs.[8][9]
-
Aromatic Ring Substitution: Substitution on the phenyl ring influences inhibitory potency. For trans-2-fluoro-2-arylcyclopropylamines, para-substitution with electron-withdrawing groups like fluorine and chlorine tends to slightly increase activity against MAO-A and MAO-B.[9] Conversely, for microbial tyramine oxidase, electron-donating groups such as methyl increase potency.[8]
-
Amine Substitution: The presence of a free amino group is crucial for high potency. N-alkylation of the amino group generally leads to a significant decrease in inhibitory activity.[9]
Experimental Protocols
The following section details a general protocol for an in vitro fluorometric MAO inhibition assay, a common method for evaluating the potency of potential inhibitors.
In Vitro Fluorometric MAO Inhibition Assay
This protocol is based on the measurement of hydrogen peroxide (H₂O₂), a product of the MAO-catalyzed oxidation of a substrate.[11]
Materials:
-
Recombinant human MAO-A or MAO-B
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Substrate (e.g., p-tyramine for a non-selective assay, or a selective substrate if desired)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Test compounds (fluorinated phenylcyclopropylamine analogues)
-
Positive control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well black microplates
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds and positive controls in a suitable solvent (e.g., DMSO). Create serial dilutions of the compounds in assay buffer.
-
Assay Plate Preparation: Add the serially diluted test compounds to the wells of a 96-well black microplate. Include wells for a no-inhibitor (vehicle) control and a no-enzyme control.
-
Enzyme Addition: Add the MAO enzyme (either MAO-A or MAO-B) to all wells except the no-enzyme control.
-
Pre-incubation: For irreversible inhibitors, pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for time-dependent inhibition.
-
Reaction Initiation: Prepare a working solution containing the substrate, Amplex Red, and HRP in assay buffer. Add this solution to all wells to initiate the reaction.
-
Incubation: Incubate the plate at 37°C, protected from light, for a defined period (e.g., 30-60 minutes).
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590 nm emission for Amplex Red).
-
Data Analysis:
-
Subtract the background fluorescence from the no-enzyme control wells.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Conclusion
Fluorinated phenylcyclopropylamine analogues represent a promising class of MAO inhibitors with tunable potency and selectivity. The strategic placement of fluorine atoms, combined with stereochemical considerations and modifications to the aromatic ring, provides a powerful tool for optimizing their pharmacological profile. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working in the field of neuroscience and medicinal chemistry. Further investigation into the in vivo efficacy and safety of these compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. evotec.com [evotec.com]
- 2. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 2-Aryl-2-fluoro-cyclopropylamines: Synthesis, physicochemical properties and monoamine oxidase inhibitor potencies [morressier.com]
- 4. Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluorinated phenylcyclopropylamines. 2. Effects of aromatic ring substitution and of absolute configuration on inhibition of microbial tyramine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Technical Guide to the Neuroprotective Effects of Monoamine Oxidase-Inhibiting Antidepressants
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth examination of the neuroprotective mechanisms associated with monoamine oxidase (MAO) inhibitors. It details the molecular pathways, summarizes quantitative data from key studies, and outlines common experimental protocols used to assess these neuroprotective effects.
Introduction
Monoamine oxidase inhibitors (MAOIs) are a class of antidepressants that function by inhibiting the activity of monoamine oxidase enzymes, MAO-A and MAO-B. These enzymes are critical for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By blocking their action, MAOIs increase the synaptic availability of these neurotransmitters, which is the primary mechanism for their antidepressant effects.
Beyond this established role, a substantial body of research has demonstrated that many MAOIs possess significant neuroprotective properties, often independent of their enzymatic inhibition.[1][2] These properties have positioned them as promising therapeutic candidates for a range of neurodegenerative disorders, including Parkinson's disease (PD) and Alzheimer's disease (AD).[3][4][5] The catalytic cycle of MAO itself produces potentially neurotoxic byproducts, including hydrogen peroxide (H₂O₂), aldehydes, and ammonia.[6][7] Therefore, inhibiting MAO can inherently reduce oxidative stress. However, the neuroprotective actions of these drugs are multifaceted, involving the modulation of apoptosis, induction of pro-survival factors, and anti-inflammatory effects.[7][8] This guide explores these complex mechanisms in detail.
Core Mechanisms of MAOI-Mediated Neuroprotection
The neuroprotective capacity of MAOIs stems from a variety of molecular actions. While some effects are a direct consequence of MAO inhibition, many are attributed to the unique structural properties of the drugs themselves, such as the propargylamine moiety found in selegiline and rasagiline.[9]
Reduction of Oxidative Stress
MAO-catalyzed deamination of monoamines generates hydrogen peroxide, a key reactive oxygen species (ROS). By inhibiting MAO, these drugs directly reduce the production of H₂O₂ and other toxic metabolites like ammonia and aldehydes.[1][6] Selegiline, for example, has been shown to reduce the production of oxidative radicals and up-regulate endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.[10][11]
Anti-Apoptotic Activity
A primary neuroprotective mechanism of MAOIs is the direct inhibition of the apoptotic cascade. This is achieved through several interconnected pathways:
-
Modulation of Bcl-2 Family Proteins: Rasagiline and selegiline induce the expression of anti-apoptotic proteins such as Bcl-2.[8][12] Concurrently, rasagiline can down-regulate pro-apoptotic proteins like Bax and FAS.[9]
-
Mitochondrial Stabilization: These compounds protect mitochondrial viability by preventing the collapse of the mitochondrial membrane potential and the opening of the mitochondrial permeability transition pore (MPTp).[9][10] This action prevents the release of cytochrome c, a critical step in the intrinsic apoptotic pathway.
-
Inhibition of Caspase Activation: By preserving mitochondrial integrity, MAOIs suppress the activation of downstream executioner caspases, such as caspase-3, which are responsible for carrying out programmed cell death.[10]
Induction of Neurotrophic Factors
MAOIs have been shown to enhance the expression of crucial pro-survival and neurorestorative proteins. Rasagiline and selegiline, in particular, promote the synthesis of Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF).[8][13][14] These neurotrophic factors support neuronal survival, differentiation, and synaptic plasticity. Interestingly, MAO-B itself may act as a repressor for the expression of these pro-survival genes, suggesting that its inhibition can de-repress their synthesis.[15]
Modulation of Pro-Survival Signaling Pathways
MAOIs engage several key intracellular signaling pathways to exert their protective effects:
-
Akt/Nrf2 Pathway: Rasagiline has been shown to activate Protein Kinase B (Akt) phosphorylation. This leads to the nuclear translocation of the transcription factor Nrf2, which in turn increases the expression of antioxidant enzymes like heme oxygenase-1.[16]
-
PKC and MAP Kinase Pathways: The neuroprotective activity of rasagiline is also linked to the activation of Protein Kinase C (PKC) and MAP kinase-dependent pathways, which promote the processing of amyloid precursor protein (APP) towards the non-amyloidogenic, neuroprotective soluble APP alpha (sAPPα).[9]
Anti-inflammatory Effects
Neuroinflammation, characterized by the activation of microglia and astrocytes, is a key feature of neurodegenerative diseases. Tranylcypromine has been found to reduce LPS-induced proinflammatory cytokine levels in microglial cells, in part by inhibiting ERK activation.[17] In animal models of Alzheimer's disease, tranylcypromine markedly reduced microgliosis.[17]
Drug-Specific Mechanisms
-
Phenelzine: This non-selective MAOI exhibits unique neuroprotective actions, including the ability to sequester toxic reactive aldehydes like 4-hydroxynonenal (4-HNE) and acrolein through its hydrazine functional group.[6][18] This effect is independent of MAO inhibition.[18] Phenelzine and its active metabolite, β-phenylethylidenehydrazine (PEH), also inhibit GABA transaminase (GABA-T), leading to increased brain levels of the inhibitory neurotransmitter GABA.[1][6][19]
-
Rasagiline and Selegiline: The propargylamine chemical structure in these selective MAO-B inhibitors is crucial for their anti-apoptotic and neuroprotective activities, which are retained even by derivatives that do not inhibit MAO.[9]
-
Tranylcypromine: In models of Alzheimer's disease, tranylcypromine and its derivatives have been shown to interfere with the early stages of amyloid-beta (Aβ) aggregation, preventing the formation of toxic oligomers.[3][20]
Quantitative Data on Neuroprotective Efficacy
The following tables summarize quantitative data from various studies investigating the neuroprotective effects of MAOIs.
Table 1: Neuroprotective Efficacy of MAOIs in In Vitro Models
| MAO Inhibitor | Experimental Model | Toxin/Insult | Concentration | Key Quantitative Result(s) | Reference(s) |
|---|---|---|---|---|---|
| Tranylcypromine (TCP) | Primary rat cortical neurons | Aβ(1-42) oligomers (100 nM) | 10 µM | Maximal prevention of Aβ-induced neuronal death. | [3][20] |
| TCP Acetamide (TCP-Ac) | Primary rat cortical neurons | Aβ(1-42) oligomers (100 nM) | 100 nM | Significant protection against Aβ toxicity; more efficacious than TCP. | [3] |
| Selegiline | Rat Neural Stem Cells | Hydrogen Peroxide (H₂O₂) | 20 µM | Increased cell viability to ~64% (vs. ~30% in control); Reduced apoptosis from ~68% to ~30%. | [13] |
| Rasagiline | PC12 cell cultures | Oxygen-Glucose Deprivation | 10 µM | Dose-dependent neuroprotection; decreased aponecrotic cell death by ~40%. | [16] |
| Thymoquinone | PC-12 cells | 6-OHDA | Not specified | Increased cell viability to 58% (from 50% in injured cells). | [21] |
| Tauroside E | PC-12 cells | 6-OHDA | Not specified | Increased cell viability to 52% (from 50% in injured cells). |[21] |
Table 2: MAO-B Inhibition Data for Selected Compounds
| Compound | IC₅₀ for MAO-B Inhibition | Source/System | Reference(s) |
|---|---|---|---|
| Mao-B-IN-22 | 0.014 µM (14 nM) | Not specified | [22] |
| Calycosin (flavonoid) | 7.19 µM | Human MAO-B | [23] |
| Safinamide | 0.23 µM (230 nM) | Human MAO-B | [23] |
| Thymoquinone | 25.54 µM | MAO-B | [21] |
| Tauroside E | 35.85 µM | MAO-B | [21] |
| M30 | Not specified | Decreased MAO-B activity by 34% in SH-SY5Y cells. | [24] |
| Rasagiline | Not specified | Decreased MAO-B activity by 66% in SH-SY5Y cells. | [24] |
| Selegiline | Not specified | Decreased MAO-B activity by 48% in SH-SY5Y cells. |[24] |
Experimental Protocols
Standardized methodologies are crucial for evaluating and comparing the neuroprotective effects of MAOIs.
Assessment of MAO-B Inhibition (IC₅₀ Determination)
-
Objective: To determine the concentration of an inhibitor required to reduce MAO-B enzyme activity by 50%.
-
Methodology:
-
Enzyme Source: Homogenates of human brain tissue, isolated mitochondria, or recombinant human MAO-B (e.g., Supersomes™) are used.[25][26]
-
Incubation: The enzyme source is pre-incubated with varying concentrations of the test compound.
-
Reaction Initiation: A specific MAO-B substrate, such as benzylamine or kynuramine, is added to start the enzymatic reaction.[25][26]
-
Detection: The rate of product formation (e.g., benzaldehyde, 4-hydroxyquinoline) is measured over time using spectrophotometry, fluorometry, or LC-MS/MS.[25][26]
-
Calculation: The IC₅₀ value is derived by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.[25]
-
In Vitro Neuroprotection Assay
-
Objective: To assess the ability of a compound to protect neuronal cells from a specific neurotoxin.
-
Methodology:
-
Cell Culture: A relevant neuronal cell line, such as human neuroblastoma SH-SY5Y or rat pheochromocytoma PC12 cells, is cultured under standard conditions.[25][27]
-
Pre-treatment: Cells are pre-treated with various concentrations of the MAO inhibitor for a specified duration (e.g., 24-48 hours).
-
Toxin Exposure: A neurotoxin relevant to a specific disease model is added. Common examples include:
-
Assessment of Viability/Toxicity: After an incubation period (e.g., 24 hours), cell viability is quantified. Common assays include:
-
MTT Assay: Measures mitochondrial metabolic activity, an indicator of cell viability.[25]
-
LDH Release Assay: Measures lactate dehydrogenase released from damaged cells into the culture medium.[28]
-
Flow Cytometry: Using Annexin V/Propidium Iodide staining to distinguish between viable, apoptotic, and necrotic cells.[13]
-
-
Analysis: A statistically significant increase in cell viability in inhibitor-treated groups compared to the toxin-only control indicates a neuroprotective effect.
-
In Vivo Neurodegeneration Models
-
Objective: To evaluate the neuroprotective efficacy of a compound in a living animal model of neurodegeneration.
-
Methodology:
-
Model Induction: A neurodegenerative condition is induced in rodents (mice or rats).
-
MPTP Model (Parkinson's): Systemic injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a prodrug that is metabolized by MAO-B in astrocytes to the dopaminergic neurotoxin MPP⁺.[29][30]
-
Rotenone Model (Parkinson's): Administration of rotenone, a mitochondrial complex I inhibitor, to induce oxidative stress and dopaminergic cell death.[27]
-
Controlled Cortical Impact (TBI): A physical impact is delivered to the cortex to model traumatic brain injury.[18]
-
-
Drug Administration: The MAO inhibitor is administered to the animals, either before (pre-treatment) or after (post-treatment) the insult, via a relevant route (e.g., intraperitoneal injection, oral gavage).
-
Outcome Measures: Following a defined period, the extent of neuroprotection is assessed using:
-
Behavioral Tests: To measure motor function (e.g., rotarod test) or cognitive deficits (e.g., Morris water maze).
-
Histological Analysis: Post-mortem brain tissue is analyzed to quantify neuronal loss (e.g., tyrosine hydroxylase staining for dopaminergic neurons) and assess tissue damage/sparing.[18][27]
-
Biochemical Analysis: Brain homogenates are used to measure levels of neurotransmitters, oxidative stress markers (e.g., lipid peroxidation), or inflammatory cytokines.[27]
-
-
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to MAOI neuroprotection.
Caption: Core signaling pathways in MAOI-mediated neuroprotection.
Caption: Experimental workflow for in vitro neuroprotection screening.
Caption: Multifaceted neuroprotective actions of Phenelzine.
Conclusion
MAO-inhibiting antidepressants represent a class of drugs with significant, multifaceted neuroprotective potential that extends well beyond their primary function of inhibiting monoamine oxidase. The mechanisms underlying these effects are diverse, involving the direct reduction of oxidative stress, potent anti-apoptotic actions through mitochondrial stabilization and regulation of Bcl-2 family proteins, and the induction of crucial neurotrophic factors. Furthermore, specific inhibitors like phenelzine and tranylcypromine possess unique properties, such as aldehyde scavenging and anti-protein aggregation effects, respectively. While preclinical studies have consistently demonstrated these benefits, clinical evidence for disease modification in humans has been more complex to establish.[4][8] Nevertheless, the robust and varied mechanisms of action make MAOIs a compelling area of focus for the development of novel therapeutics aimed at slowing or halting the progression of devastating neurodegenerative diseases.
References
- 1. psikofarmakoloji.org [psikofarmakoloji.org]
- 2. Amine oxidases and their inhibitors: what can they tell us about neuroprotection and the development of drugs for neuropsychiatric disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of the monoamine oxidase inhibitor tranylcypromine and its amide derivatives against Aβ(1-42)-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Could MAO-B Inhibitors Slow Parkinson's Disease Progression? | Parkinson's Disease [michaeljfox.org]
- 5. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 6. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action [frontiersin.org]
- 8. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies [mdpi.com]
- 9. Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selegiline and neuroprotection [selegiline.com]
- 12. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective effects of selegiline on rat neural stem cells treated with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rasagiline Confers Neuroprotection to PC12 Cell Cultures Exposed to Oxygen-Glucose Deprivation/Reoxygenation Insult by Activating the Akt/Nrf2 Redox-Signaling Pathway and by Decreasing the Nuclear Translocation of Glyceraldehyde-3-Phosphate Dehydroge[v1] | Preprints.org [preprints.org]
- 17. mdpi.com [mdpi.com]
- 18. Phenelzine Protects Brain Mitochondrial Function In Vitro and In Vivo following Traumatic Brain Injury by Scavenging the Reactive Carbonyls 4-Hydroxynonenal and Acrolein Leading to Cortical Histological Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. psychotropical.com [psychotropical.com]
- 21. Screening of Monoamine Oxidase Inhibitors from Seeds of Nigella glandulifera Freyn et Sint. by Ligand Fishing and Their Neuroprotective Activity | MDPI [mdpi.com]
- 22. benchchem.com [benchchem.com]
- 23. mdpi.com [mdpi.com]
- 24. Frontiers | The New Inhibitor of Monoamine Oxidase, M30, has a Neuroprotective Effect Against Dexamethasone-Induced Brain Cell Apoptosis [frontiersin.org]
- 25. benchchem.com [benchchem.com]
- 26. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 27. mdpi.com [mdpi.com]
- 28. Neuroprotection of MAO-B inhibitor and dopamine agonist in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]
- 30. New insights in animal models of neurotoxicity-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
The Cyclopropylamine Moiety: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The cyclopropylamine scaffold, a small, strained ring system appended with a primary amine, has emerged as a privileged motif in medicinal chemistry. Its unique stereoelectronic properties, including conformational rigidity and the ability to act as a bioisostere for various functional groups, have cemented its importance in the design of novel therapeutics. This guide provides a comprehensive overview of the synthesis, applications, and mechanistic insights of cyclopropylamines in drug discovery and development, with a focus on their role as enzyme inhibitors and key components of approved pharmaceuticals.
Physicochemical Properties and Synthetic Strategies
Cyclopropylamine, with the chemical formula C₃H₇N, is a colorless liquid characterized by a highly strained three-membered ring. This ring strain endows the molecule with enhanced reactivity, making it a versatile intermediate in organic synthesis. The amine group confers basicity and nucleophilicity, allowing for a wide range of chemical transformations.
Several synthetic routes to cyclopropylamines have been developed, each with its own advantages and applications. Common methods include:
-
Amination of Cyclopropanol: This method involves the reaction of cyclopropanol with ammonia or amine derivatives, often in the presence of a catalyst, providing an efficient and scalable route.[1]
-
Reductive Amination: Cyclopropanecarboxaldehyde or cyclopropanone can undergo reductive amination with ammonia or primary amines using reducing agents like sodium borohydride.[1]
-
From Cyclopropyl Halides: Halogenated cyclopropanes can be reacted with ammonia or amines to yield the corresponding cyclopropylamine.[1]
-
Curtius Rearrangement: This classic transformation of a carboxylic acid to a primary amine via an acyl azide intermediate is a widely used method for synthesizing substituted cyclopropylamines.[2]
-
Kulinkovich-Szymoniak Reaction: A titanium-mediated coupling of nitriles with Grignard reagents provides a direct route to primary cyclopropylamines.
A generalized workflow for the synthesis and evaluation of a novel cyclopropylamine-containing drug candidate is depicted below.
Key Therapeutic Applications
The cyclopropylamine motif is a key pharmacophore in several classes of therapeutic agents, including antidepressants, antiviral drugs, and anticancer compounds.[1]
Monoamine Oxidase (MAO) Inhibitors
Cyclopropylamines are well-established as mechanism-based inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin, norepinephrine, and dopamine.[3] The irreversible inhibition of MAOs by cyclopropylamines leads to increased levels of these neurotransmitters in the brain, which is beneficial in the treatment of depression and anxiety disorders.
Tranylcypromine , a non-selective, irreversible inhibitor of both MAO-A and MAO-B, is a classic example of a cyclopropylamine-based antidepressant.[4] The mechanism of inhibition involves the cyclopropylamine group, which leads to the irreversible inactivation of the enzyme through covalent modification of the FAD cofactor.[5]
The signaling pathway affected by MAO inhibitors is central to neuronal function.
Lysine-Specific Demethylase 1 (LSD1) Inhibitors
More recently, cyclopropylamine derivatives have been identified as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that demethylates histone H3 on lysines 4 and 9 (H3K4 and H3K9).[6] LSD1 is overexpressed in several cancers, making it an attractive target for anticancer drug development.[6] Similar to MAO inhibition, the mechanism involves covalent modification of the FAD cofactor.[7] The development of selective LSD1 inhibitors based on the tranylcypromine scaffold is an active area of research.[8][9]
The inhibition of LSD1 by cyclopropylamines has significant downstream effects on gene expression.
Other Therapeutic Areas
The versatility of the cyclopropylamine moiety extends to other therapeutic areas. It is a key component of several approved drugs, including:
-
Quinolone Antibiotics: The cyclopropyl group in drugs like ciprofloxacin enhances their antibacterial efficacy and pharmacokinetic properties.[5]
-
Hepatitis C Virus (HCV) Inhibitors: Grazoprevir, an HCV NS3/4A protease inhibitor, features a complex cyclopropylamine-containing structure.[10]
Quantitative Data Summary
The following tables summarize key quantitative data for representative cyclopropylamine-containing compounds.
Table 1: In Vitro Inhibitory Activity of Selected Cyclopropylamine Derivatives
| Compound | Target | Assay Type | IC50 | Reference |
| Tranylcypromine | MAO-A | 7.7 µM (Ki) | [11] | |
| Tranylcypromine | MAO-B | 3.8 µM (Ki) | [11] | |
| Tranylcypromine | LSD1 | < 2 µM | [4] | |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 170 nM | [3] | |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 5 nM | [3] | |
| S2101 | LSD1 | 4560 M-1 s-1 (kinact/KI) | [12] |
Table 2: Pharmacokinetic Parameters of Approved Cyclopropylamine-Containing Drugs
| Drug | Tmax (hours) | Half-life (hours) | Protein Binding (%) | Metabolism | Excretion | Reference |
| Tranylcypromine | 1-2 | ~2.5 | - | Liver (CYP2A6) | Urine, Feces | [4][13] |
| Grazoprevir | 2 (with elbasvir) | ~31 | 98.8 | Liver (CYP3A4) | >90% Feces, <1% Urine | [10] |
| Ciprofloxacin | 1-2 | 3-5 | 20-40 | Liver | Urine, Feces | [14][15] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel cyclopropylamine derivatives.
General Synthesis of (±)-trans-2-Phenylcyclopropylamine (Tranylcypromine)
This protocol describes a common laboratory-scale synthesis of tranylcypromine.
-
Cyclopropanation: Styrene is reacted with ethyl diazoacetate in the presence of a copper catalyst to yield ethyl 2-phenylcyclopropanecarboxylate.
-
Hydrolysis: The resulting ester is hydrolyzed to 2-phenylcyclopropanecarboxylic acid using a base such as sodium hydroxide.
-
Curtius Rearrangement: The carboxylic acid is converted to the corresponding acyl azide, which then undergoes rearrangement to the isocyanate upon heating.
-
Hydrolysis of Isocyanate: The isocyanate is hydrolyzed with acid to yield (±)-trans-2-phenylcyclopropylamine.
In Vitro MAO Inhibition Assay (Fluorometric)
This protocol outlines a general method for assessing the inhibitory activity of a compound against MAO-A and MAO-B.
-
Reagent Preparation: Prepare assay buffer, MAO-A or MAO-B enzyme, a suitable substrate (e.g., p-tyramine), and a fluorescent probe (e.g., Amplex Red) according to the manufacturer's instructions.[16]
-
Compound Preparation: Dissolve test compounds in DMSO to create stock solutions and prepare serial dilutions in assay buffer.[16]
-
Assay Procedure:
-
Add test compound dilutions to the wells of a 96-well black plate.
-
Include appropriate controls (no enzyme, vehicle, and positive control with a known inhibitor).
-
Pre-incubate the plate with the MAO enzyme and test compounds (e.g., 15 minutes at 37°C) to assess irreversible inhibition.[16]
-
Initiate the reaction by adding the substrate and fluorescent probe mixture.
-
Incubate at 37°C, protected from light.
-
-
Data Acquisition: Measure fluorescence intensity at the appropriate excitation and emission wavelengths.[16]
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.[16]
In Vitro LSD1 Inhibition Assay (Fluorometric)
This protocol provides a general framework for evaluating the inhibitory potential of a compound against LSD1.
-
Principle: A di-methylated histone H3-K4 LSD1 substrate is coated on a microplate. Active LSD1 removes methyl groups, and the demethylated product is detected with a specific antibody, followed by a fluorescently labeled secondary antibody.[17][18]
-
Procedure:
-
Add nuclear extracts or purified LSD1 enzyme to the substrate-coated wells.
-
Add the test inhibitor at various concentrations. A known inhibitor like tranylcypromine can be used as a positive control.[18]
-
Incubate at 37°C for 60-120 minutes.[18]
-
Wash the wells and add the primary antibody that recognizes the demethylated product.
-
After incubation and washing, add the fluorescently labeled secondary antibody.
-
Measure the fluorescence at an excitation of ~530 nm and an emission of ~590 nm.[17]
-
-
Data Analysis: The enzyme activity is proportional to the fluorescent intensity. Calculate the percent inhibition and IC50 values.
Conclusion
The cyclopropylamine moiety continues to be a valuable building block in medicinal chemistry, offering a unique combination of structural rigidity and reactivity. Its established role in MAO and LSD1 inhibition, coupled with its presence in a diverse range of approved drugs, highlights its therapeutic potential. The synthetic strategies and assay protocols outlined in this guide provide a foundation for the continued exploration and development of novel cyclopropylamine-based therapeutics. As our understanding of the intricate roles of this scaffold in biological systems deepens, we can anticipate the emergence of new and improved drugs for a wide range of diseases.
References
- 1. longdom.org [longdom.org]
- 2. BJOC - Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride [beilstein-journals.org]
- 3. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]
- 7. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Grazoprevir - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 . | Semantic Scholar [semanticscholar.org]
- 13. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Quinolone pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of quinolones: newer aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
- 18. epigentek.com [epigentek.com]
The Enigmatic Moiety: An In-depth Technical Guide to the Unique Electronic and Steric Properties of Cyclopropylamines
For Researchers, Scientists, and Drug Development Professionals
The cyclopropylamine moiety, a small, strained ring system appended with a nitrogen atom, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its unique combination of electronic and steric properties imparts profound effects on the biological activity, metabolic stability, and pharmacokinetic profiles of drug candidates.[3][4] This technical guide provides a comprehensive exploration of the core physicochemical attributes of cyclopropylamines, offering a valuable resource for researchers engaged in drug discovery and development.
Electronic Properties: A Consequence of Ring Strain
The defining feature of the cyclopropane ring is its significant angle strain, with C-C-C bond angles compressed to approximately 60° from the ideal 109.5° for sp³ hybridized carbons.[5] This strain fundamentally alters the hybridization and bonding within the ring, giving rise to its unique electronic character.
The bonding in cyclopropane is often described by the Walsh orbital model , which proposes a set of three center-two electron "bent" bonds for the carbon framework.[6][7][8] This model depicts the C-C sigma bonds as having significant p-character, making them behave in some respects like a π-system.[7] This "pseudo-π" character allows the cyclopropyl group to engage in electronic conjugation with adjacent functional groups, including the amine.
The nitrogen atom of the cyclopropylamine can adopt different conformations relative to the ring, primarily the "bisected" and "perpendicular" forms. The electronic interaction between the nitrogen lone pair and the Walsh orbitals of the cyclopropane ring is highly dependent on this conformation. In the bisected conformation, the nitrogen lone pair can effectively overlap with the Walsh orbitals, leading to a delocalization of electron density. This interaction influences the basicity (pKa) of the amine and the C-N bond length.
-
Modified Basicity (pKa)\l
-
Altered C-N Bond Length\l
-
Unique Reactivity\l "]; } } dot Caption: Walsh orbital model illustrating the electronic interaction in cyclopropylamines.
Steric and Conformational Properties
The rigid and three-dimensional nature of the cyclopropyl group provides a powerful tool for conformational constraint in drug design.[4] By locking a portion of a molecule into a defined orientation, the entropic penalty of binding to a biological target can be reduced, potentially leading to enhanced potency.
As mentioned, the rotational barrier around the C-N bond in cyclopropylamines leads to distinct conformational isomers. Computational studies and experimental data from techniques like NMR spectroscopy have shown that the relative energies of these conformers are influenced by the substitution pattern on both the ring and the nitrogen atom.[9][10]
Quantitative Physicochemical Data
The electronic and steric properties of cyclopropylamines are reflected in their measurable physicochemical parameters. The following tables summarize key quantitative data for cyclopropylamine and some of its derivatives.
Table 1: Physicochemical Properties of Cyclopropylamine
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₇N | [5][11] |
| Molar Mass | 57.09 g/mol | [5][11] |
| Boiling Point | ~50 °C | [5] |
| Density | 0.824 g/cm³ | [11][12] |
| pKa | 9.10 | [13][14] |
| Refractive Index (n20/D) | 1.420 | [11][14] |
Table 2: Bond Lengths and Angles in Cyclopropylamine
| Parameter | Value | Reference(s) |
| C-N Bond Length | 1.428 Å | [15] |
| C-C Bond Length (average) | 1.510 Å (in parent cyclopropane) | [16] |
| C-C-C Bond Angle | ~60° | [5] |
Role in Drug Discovery and Development
The unique properties of cyclopropylamines have been strategically exploited in the design of numerous therapeutic agents.[5][17]
-
Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring often renders it less susceptible to oxidative metabolism by cytochrome P450 enzymes, which can improve a drug's half-life.[18] However, metabolism of the cyclopropylamine moiety can sometimes lead to ring-opening and the formation of reactive intermediates.[18][19]
-
Enzyme Inhibition: The cyclopropylamine motif is a key pharmacophore in several mechanism-based enzyme inhibitors, such as the monoamine oxidase (MAO) inhibitor tranylcypromine.[3][20] The strained ring can undergo oxidative activation by the enzyme, leading to a reactive species that covalently modifies the enzyme's active site.[20]
-
Pharmacokinetic Modulation: The incorporation of a cyclopropyl group can influence a molecule's lipophilicity, permeability, and plasma clearance, thereby fine-tuning its pharmacokinetic profile.[4]
-
Antibacterial Agents: The cyclopropylamine moiety is a critical component of many fluoroquinolone antibiotics, such as ciprofloxacin, where it enhances antibacterial efficacy.[21]
Experimental Protocols
The characterization of cyclopropylamines and their derivatives relies on a combination of spectroscopic and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure and conformational preferences of cyclopropylamine derivatives.
-
Methodology:
-
Sample Preparation: Dissolve a few milligrams of the cyclopropylamine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[22] For detailed conformational analysis, advanced 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to identify through-space correlations between protons.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to elucidate the structure.[23][24] The characteristic upfield chemical shifts of the cyclopropyl protons are a key diagnostic feature.
-
X-ray Crystallography
-
Objective: To obtain a precise three-dimensional structure of a cyclopropylamine derivative in the solid state, providing accurate bond lengths and angles.
-
Methodology:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed model of the molecule's geometry.
-
Computational Modeling
-
Objective: To investigate the electronic structure, conformational landscape, and reactivity of cyclopropylamines.
-
Methodology:
-
Model Building: Construct a 3D model of the cyclopropylamine derivative using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers.
-
Quantum Mechanical Calculations: Employ ab initio or density functional theory (DFT) methods to calculate properties such as relative energies, rotational barriers, bond lengths, and electronic properties (e.g., molecular orbitals, charge distribution).[9]
-
Analysis: Analyze the computational results to gain insights into the molecule's structure-property relationships.
-
Synthesis of Cyclopropylamines
A variety of synthetic methods have been developed for the preparation of cyclopropylamines, reflecting their importance in organic chemistry.[1][2]
-
Curtius Rearrangement: A widely used method involving the conversion of a cyclopropanecarboxylic acid to the corresponding acyl azide, which then rearranges to an isocyanate that can be hydrolyzed to the amine.[2]
-
Reductive Amination: The reaction of a cyclopropyl ketone or aldehyde with ammonia or a primary amine in the presence of a reducing agent.[5]
-
From Cyclopropyl Halides: Nucleophilic substitution of a halogen on a cyclopropane ring with an amine or ammonia.[5]
-
Transition-Metal Catalyzed Cyclopropanation: The reaction of an alkene with a diazo compound in the presence of a metal catalyst, where the nitrogen functionality is incorporated either before or after the cyclopropanation step.[1]
Conclusion
Cyclopropylamines represent a fascinating and highly valuable class of compounds in medicinal chemistry. Their unique electronic properties, stemming from the inherent strain of the three-membered ring, coupled with their rigid and well-defined steric profile, provide a powerful platform for the design of novel therapeutics. A thorough understanding of their fundamental physicochemical characteristics, as outlined in this guide, is essential for harnessing their full potential in the development of next-generation drugs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. longdom.org [longdom.org]
- 6. Background of Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]
- 7. Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]
- 8. researchgate.net [researchgate.net]
- 9. Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chembk.com [chembk.com]
- 12. Cyclopropylamine | 765-30-0 [chemicalbook.com]
- 13. Page loading... [wap.guidechem.com]
- 14. Cyclopropylamine CAS#: 765-30-0 [m.chemicalbook.com]
- 15. CCCBDB Experimental bond lengths 3 [cccbdb.nist.gov]
- 16. pubs.aip.org [pubs.aip.org]
- 17. Cyclopropylamine - Wikipedia [en.wikipedia.org]
- 18. hyphadiscovery.com [hyphadiscovery.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. nbinno.com [nbinno.com]
- 22. benchchem.com [benchchem.com]
- 23. Cyclopropylamine(765-30-0) 1H NMR [m.chemicalbook.com]
- 24. reddit.com [reddit.com]
Methodological & Application
Synthesis of (1-phenylcyclopropyl)methanamine hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of (1-phenylcyclopropyl)methanamine hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formation of 1-phenylcyclopropanecarbonitrile, followed by its reduction to the corresponding amine and subsequent conversion to the hydrochloride salt.
Data Presentation
The following tables summarize the key quantitative data for the synthesized compounds.
Table 1: Physicochemical and Analytical Data for 1-Phenylcyclopropanecarbonitrile
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₉N | [1] |
| Molecular Weight | 143.18 g/mol | [1] |
| Appearance | Clear colorless to slightly yellow liquid | [2] |
| Boiling Point | 133-137 °C at 30 mm Hg | [2] |
| Density | 1.0 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.539 | [2] |
| Yield | 73% | [2] |
Table 2: Physicochemical and Analytical Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₃N | [3] |
| Molecular Weight | 147.22 g/mol | [3] |
| Appearance | Orange oil | [4] |
| Yield | 74% | [4] |
| ¹H NMR (CDCl₃, ppm) | 7.1-7.5 (m, 5H), 2.77 (s, 2H), 1.3 (br s, 2H), 0.6-0.95 (m, 4H) | [4] |
Table 3: Physicochemical and Analytical Data for this compound hydrochloride
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₄ClN | [5] |
| Molecular Weight | 183.68 g/mol | [5] |
| Appearance | Solid | [6] |
| Melting Point | 230-233 °C | [7] |
| Purity | 98% | [6] |
| Storage Temperature | Inert atmosphere, 2-8°C | [6] |
Experimental Protocols
Step 1: Synthesis of 1-Phenylcyclopropanecarbonitrile
This procedure outlines the synthesis of the nitrile intermediate from phenylacetonitrile and 1,2-dibromoethane.
Materials:
-
Phenylacetonitrile
-
1,2-Dibromoethane
-
Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide
-
Diisopropyl ether
-
Water
Procedure:
-
In a suitable reaction vessel, a mixture of phenylacetonitrile (100 g, 0.8547 mol), aqueous potassium hydroxide (447 g KOH dissolved in 420 mL of water), and tetrabutylammonium bromide (2.7 g) is stirred.[2]
-
1,2-Dibromoethane (147 mL, 1.709 mol) is added dropwise to the stirred mixture. The rate of addition is controlled to maintain the reaction temperature at 50 °C.[2]
-
After the addition is complete, the reaction mixture is stirred for an additional hour at 50 °C.[2]
-
Upon completion, the mixture is cooled and poured into cold water.
-
The aqueous mixture is extracted with diisopropyl ether.
-
The organic phases are combined and purified by high-vacuum distillation to yield 1-phenylcyclopropanecarbonitrile as a colorless liquid.[2]
Step 2: Synthesis of this compound
This protocol describes the reduction of 1-phenylcyclopropanecarbonitrile to the free amine using lithium aluminum hydride (LiAlH₄).
Materials:
-
1-Phenylcyclopropanecarbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Sodium hydroxide (NaOH) solution (10% w/v)
-
Hydrochloric acid (HCl), dilute (0.2 M)
-
Magnesium sulfate (MgSO₄)
-
Saturated brine solution
-
Water
Procedure:
-
A solution of 1-phenylcyclopropanecarbonitrile (6.58 g, 46 mmol) in anhydrous diethyl ether (200 mL) is prepared in a flask under a nitrogen atmosphere and cooled to 0 °C.[4]
-
Lithium aluminum hydride (1.8 g, 48 mmol) is added in portions over 5 minutes to the stirred solution.[4]
-
The reaction mixture is stirred at 0 °C for 1 hour.[4]
-
The reaction is carefully quenched by the sequential dropwise addition of water (1.8 mL), 10% w/v sodium hydroxide solution (1.8 mL), and water (5.4 mL). Vigorous gas evolution will occur.[4]
-
The resulting mixture is vacuum filtered.
-
The filtrate is extracted with dilute hydrochloric acid (0.2 M, 3 x 100 mL).[4]
-
The combined acidic extracts are washed with diethyl ether (3 x 100 mL) and then made basic with sodium hydroxide pellets (3.2 g, 80 mmol).[4]
-
The basic aqueous layer is extracted with diethyl ether (3 x 100 mL).[4]
-
The combined organic phases are washed with water (2 x 100 mL) and saturated brine (100 mL), then dried over anhydrous magnesium sulfate.[4]
-
The solvent is removed under reduced pressure to give this compound as an orange oil.[4]
Step 3: Preparation of this compound hydrochloride
This protocol details the conversion of the free amine to its hydrochloride salt.
Materials:
-
This compound
-
Anhydrous diethyl ether
-
Hydrogen chloride (gas or a solution in anhydrous diethyl ether)
Procedure:
-
Dissolve the this compound in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Bubble anhydrous hydrogen chloride gas through the solution or add a solution of hydrogen chloride in anhydrous diethyl ether dropwise with stirring.
-
A precipitate of this compound hydrochloride will form.
-
Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the product under vacuum to yield the final hydrochloride salt.
Visualizations
Caption: Synthetic pathway for this compound hydrochloride.
Caption: Detailed experimental workflow for the synthesis.
References
- 1. (R)-cyclopropyl(phenyl)methanamine hydrochloride | C10H14ClN | CID 45072325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. 844470-80-0|(S)-Cyclopropyl(phenyl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 4. mt.com [mt.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. (1-Phenylcyclopropyl)methylamine Hydrochloride | 935-43-3 [sigmaaldrich.com]
Asymmetric Synthesis of Cyclopropylamine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The cyclopropylamine moiety is a highly valuable structural motif in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its unique conformational constraints and electronic properties can impart favorable pharmacological characteristics. This document provides detailed application notes and experimental protocols for several modern and highly efficient methods for the asymmetric synthesis of chiral cyclopropylamine derivatives.
Method 1: Ru(II)-Pheox-Catalyzed Asymmetric Cyclopropanation of Vinylcarbamates
This method provides a direct route to protected cyclopropylamines with high enantioselectivity and diastereoselectivity through the reaction of vinylcarbamates with diazoesters, catalyzed by a chiral Ru(II)-Pheox complex.
Quantitative Data Summary
| Entry | Vinylcarbamate | Diazoester | Yield (%) | dr (trans:cis) | ee (%) (trans) |
| 1 | N-Vinyl-Cbz | Ethyl diazoacetate | 95 | 95:5 | 98 |
| 2 | N-Vinyl-Boc | Methyl diazoacetate | 92 | 96:4 | 99 |
| 3 | N-Vinyl-Ac | t-Butyl diazoacetate | 88 | 92:8 | 97 |
| 4 | N-(prop-1-en-2-yl)-Cbz | Ethyl diazoacetate | 85 | >99:1 | 96 |
Experimental Protocol
General Procedure for Ru(II)-Pheox-Catalyzed Asymmetric Cyclopropanation:
-
To a dried Schlenk tube under an argon atmosphere, add the Ru(II)-Pheox catalyst (1-2 mol%).
-
Add the desired vinylcarbamate (1.0 mmol) and anhydrous solvent (e.g., dichloromethane, 3 mL).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -30 °C).
-
Slowly add a solution of the diazoester (1.2 mmol) in the same anhydrous solvent (2 mL) via a syringe pump over 4 hours.
-
Stir the reaction mixture at the same temperature for an additional 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired cyclopropylamine derivative.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.[1][2]
Reaction Workflow
Caption: Workflow for Ru(II)-Pheox-catalyzed asymmetric cyclopropanation.
Method 2: Synthesis from N-Sulfinyl α-Chloro Ketimines and Grignard Reagents
This diastereoselective method involves the reaction of chiral N-sulfinyl α-chloro ketimines with Grignard reagents to form N-sulfinyl cyclopropylamines, which can be subsequently deprotected to yield the free cyclopropylamines.
Quantitative Data Summary
| Entry | N-Sulfinyl α-Chloro Ketimine | Grignard Reagent | Yield (%) | dr |
| 1 | (S)-N-(1-chloroethylidene)-t-butanesulfinamide | Phenylmagnesium chloride | 75 | 95:5 |
| 2 | (S)-N-(1-chloropropylidene)-t-butanesulfinamide | Ethylmagnesium bromide | 82 | 92:8 |
| 3 | (S)-N-(1-chloro-2-methylpropylidene)-t-butanesulfinamide | Isopropylmagnesium chloride | 78 | 90:10 |
| 4 | (S)-N-(1-chloroethylidene)-t-butanesulfinamide | Vinylmagnesium bromide | 65 | 88:12 |
Experimental Protocol
General Procedure for Synthesis from N-Sulfinyl α-Chloro Ketimines:
-
Dissolve the chiral N-sulfinyl α-chloro ketimine (1.0 mmol) in anhydrous dichloromethane (10 mL) in a flame-dried round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 4-6 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to obtain the N-sulfinyl cyclopropylamine.
-
For deprotection, dissolve the N-sulfinyl cyclopropylamine in methanol and add hydrochloric acid (e.g., 2 M in diethyl ether). Stir at room temperature until deprotection is complete (monitored by TLC).
-
Concentrate the mixture and partition between an aqueous base (e.g., 1 M NaOH) and diethyl ether. Extract the aqueous layer with diethyl ether, combine the organic layers, dry, and concentrate to yield the free cyclopropylamine.[3][4]
Reaction Mechanism
Caption: Mechanism of cyclopropylamine synthesis from N-sulfinyl α-chloro ketimines.
Method 3: Palladium-Catalyzed Monoarylation of Cyclopropylamine
This protocol enables the efficient coupling of cyclopropylamine with a wide range of (hetero)aryl chlorides at room temperature, utilizing a sterically demanding and electron-rich ylide-functionalized phosphine (YPhos) ligand.
Quantitative Data Summary
| Entry | Aryl Chloride | Ligand | Catalyst Loading (mol%) | Yield (%) |
| 1 | 4-Chlorotoluene | adYPhos | 2 | 92 |
| 2 | 4-Chloroanisole | adYPhos | 2 | 85 |
| 3 | 2-Chloropyridine | adYPhos | 2.5 | 88 |
| 4 | 1-Chloro-4-nitrobenzene | adYPhos | 2 | 95 |
Experimental Protocol
General Procedure for Palladium-Catalyzed Monoarylation:
-
In a glovebox, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the adYPhos ligand (2.2 mol%) to a vial.
-
Add the aryl chloride (1.0 mmol), cyclopropylamine (1.5 mmol), and a base (e.g., sodium tert-butoxide, 1.8 mmol).
-
Add the solvent (e.g., toluene, 2 mL) and seal the vial.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography to afford the N-aryl cyclopropylamine.[5]
Catalytic Cycle
Caption: Catalytic cycle for the Pd-catalyzed monoarylation of cyclopropylamine.
Method 4: Biocatalytic Synthesis via Engineered Myoglobin
Engineered myoglobin variants can catalyze the asymmetric cyclopropanation of olefins with diazo compounds to produce precursors for chiral drugs with exceptional diastereo- and enantioselectivity. This method is particularly attractive for its green credentials and scalability.
Quantitative Data Summary
| Entry | Substrate | Myoglobin Variant | de (%) | ee (%) | Product |
| 1 | Styrene | Mb(H64V, V68A) | >99 | 99 | Precursor for Tranylcypromine |
| 2 | 4-Methoxystyrene | Mb(L29A, H64V, V68F) | 99 | >99 | Precursor for Tasimelteon |
| 3 | 3-Fluorostyrene | Mb(H64V, V68A) | 98 | 97 | Precursor for a TRPV1 inhibitor |
Experimental Protocol
General Procedure for Whole-Cell Biocatalytic Cyclopropanation:
-
Express the engineered myoglobin variant in a suitable host (e.g., E. coli).
-
Prepare a whole-cell suspension of the myoglobin-expressing cells in a buffer solution (e.g., phosphate buffer, pH 7.4).
-
In a reaction vessel, combine the olefin substrate (e.g., 10 mM) and the whole-cell suspension.
-
Degas the mixture with an inert gas (e.g., argon) to create an anaerobic environment.
-
Initiate the reaction by the slow addition of the diazo compound (e.g., ethyl diazoacetate) using a syringe pump.
-
Maintain the reaction at a controlled temperature (e.g., 25 °C) with gentle agitation.
-
Monitor the reaction progress by analyzing samples via GC or HPLC.
-
After completion, extract the product from the reaction mixture using an organic solvent (e.g., ethyl acetate).
-
Dry the organic extract, concentrate, and purify the product by column chromatography.
Biocatalytic Workflow
Caption: Workflow for whole-cell biocatalytic asymmetric cyclopropanation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sas.rochester.edu [sas.rochester.edu]
Application Notes and Protocols: Ruthenium-Catalyzed Asymmetric Cyclopropanation of Vinylcarbamates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the ruthenium-catalyzed asymmetric cyclopropanation of vinylcarbamates, a powerful transformation for the synthesis of chiral cyclopropylamines. These structural motifs are of significant interest in medicinal chemistry and drug development. The protocols described herein are primarily based on the highly effective and selective Ru(II)-Pheox catalytic system.
Introduction
The asymmetric cyclopropanation of olefins is a cornerstone of modern organic synthesis, providing access to the synthetically versatile cyclopropane ring system in an enantiomerically enriched form. The use of vinylcarbamates as substrates in these reactions is particularly attractive as it offers a direct route to valuable chiral cyclopropylamine derivatives. Ruthenium(II)-phenyloxazoline (Ru(II)-Pheox) complexes have emerged as exceptionally effective catalysts for this transformation, affording high yields, excellent diastereoselectivities, and outstanding enantioselectivities under mild reaction conditions.[1][2]
Data Presentation
The following tables summarize the quantitative data for the Ru(II)-Pheox catalyzed asymmetric cyclopropanation of various vinylcarbamates with diazoacetates. The data highlights the broad substrate scope and the consistently high levels of stereocontrol achieved with this catalytic system.
Table 1: Asymmetric Cyclopropanation of N-Boc Protected Vinylanilines with Ethyl Diazoacetate
| Entry | Vinylaniline Derivative (R) | Product | Yield (%) | dr (trans:cis) | ee (%) (trans) |
| 1 | H | (±)-trans-2-(N-Boc-amino)phenyl-1-ethoxycarbonylcyclopropane | 95 | >99:1 | 98 |
| 2 | 4-Me | (±)-trans-2-(4-methyl-N-Boc-amino)phenyl-1-ethoxycarbonylcyclopropane | 92 | >99:1 | 97 |
| 3 | 4-OMe | (±)-trans-2-(4-methoxy-N-Boc-amino)phenyl-1-ethoxycarbonylcyclopropane | 96 | >99:1 | 98 |
| 4 | 4-F | (±)-trans-2-(4-fluoro-N-Boc-amino)phenyl-1-ethoxycarbonylcyclopropane | 93 | >99:1 | 99 |
| 5 | 4-Cl | (±)-trans-2-(4-chloro-N-Boc-amino)phenyl-1-ethoxycarbonylcyclopropane | 91 | >99:1 | 98 |
| 6 | 4-Br | (±)-trans-2-(4-bromo-N-Boc-amino)phenyl-1-ethoxycarbonylcyclopropane | 89 | >99:1 | 98 |
| 7 | 3-Me | (±)-trans-2-(3-methyl-N-Boc-amino)phenyl-1-ethoxycarbonylcyclopropane | 94 | >99:1 | 97 |
| 8 | 2-Me | (±)-trans-2-(2-methyl-N-Boc-amino)phenyl-1-ethoxycarbonylcyclopropane | 85 | >99:1 | 96 |
Reaction conditions: Vinylcarbamate (0.2 mmol), ethyl diazoacetate (0.3 mmol), Ru(II)-Ph-Pheox catalyst (2 mol%), CH2Cl2 (1.0 mL), room temperature, 1 h.
Table 2: Asymmetric Cyclopropanation of Various N-Protected Vinylamines with Ethyl Diazoacetate
| Entry | N-Protecting Group (PG) | Substrate | Yield (%) | dr (trans:cis) | ee (%) (trans) |
| 1 | Boc | N-Boc-vinylaniline | 95 | >99:1 | 98 |
| 2 | Cbz | N-Cbz-vinylaniline | 93 | >99:1 | 97 |
| 3 | Ac | N-acetyl-vinylaniline | 88 | 98:2 | 95 |
| 4 | Ts | N-tosyl-vinylaniline | 85 | 95:5 | 96 |
| 5 | Boc | N-Boc-1-vinylnaphthalene | 90 | >99:1 | 98 |
| 6 | Boc | N-Boc-2-vinylnaphthalene | 92 | >99:1 | 97 |
| 7 | Boc | tert-butyl vinylcarbamate | 75 | 90:10 | 92 |
Reaction conditions: Vinylcarbamate (0.2 mmol), ethyl diazoacetate (0.3 mmol), Ru(II)-Ph-Pheox catalyst (2 mol%), CH2Cl2 (1.0 mL), room temperature, 1-3 h.
Experimental Protocols
General Procedure for the Asymmetric Cyclopropanation of Vinylcarbamates
Materials:
-
Ru(II)-Ph-Pheox catalyst ([Ru(Ph-pheox)(CH3CN)4]PF6)
-
Vinylcarbamate substrate
-
Diazoacetate (e.g., ethyl diazoacetate)
-
Anhydrous dichloromethane (CH2Cl2)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the Ru(II)-Ph-Pheox catalyst (0.004 mmol, 2 mol%).
-
Add the vinylcarbamate substrate (0.2 mmol, 1.0 equiv).
-
Dissolve the catalyst and substrate in anhydrous dichloromethane (1.0 mL).
-
To this solution, add the diazoacetate (0.3 mmol, 1.5 equiv) dropwise via syringe over a period of approximately 5 minutes at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired cyclopropylamine derivative.
-
Determine the diastereomeric ratio by 1H NMR analysis of the crude reaction mixture.
-
Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC) analysis.
Mandatory Visualizations
Proposed Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the ruthenium-catalyzed asymmetric cyclopropanation of vinylcarbamates. The cycle is initiated by the reaction of the Ru(II)-Pheox catalyst with the diazoacetate to form a ruthenium-carbene intermediate. This highly reactive species then undergoes cyclopropanation with the vinylcarbamate to yield the desired product and regenerate the active catalyst.
Caption: Proposed catalytic cycle for Ru(II)-Pheox catalyzed cyclopropanation.
Experimental Workflow
This diagram outlines the general experimental workflow for performing the ruthenium-catalyzed asymmetric cyclopropanation of vinylcarbamates in a laboratory setting.
Caption: General experimental workflow for the cyclopropanation reaction.
References
- 1. Highly stereoselective Ru(ii)–Pheox catalyzed asymmetric cyclopropanation of terminal olefins with succinimidyl diazoacetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Photocatalytic Synthesis of Cyclopropylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of cyclopropylamine derivatives utilizing visible-light photocatalysis. The methodologies presented are based on recent advancements in the field, offering mild and efficient routes to this valuable structural motif frequently found in pharmaceuticals and bioactive molecules.
Introduction
Cyclopropylamines are key structural components in a wide range of medicinally important compounds due to their unique conformational properties and metabolic stability. Traditional synthetic methods often require harsh reagents or multi-step sequences. Photocatalytic synthesis has emerged as a powerful alternative, enabling the construction of cyclopropylamine derivatives under mild conditions with high functional group tolerance. This document outlines two distinct and effective photocatalytic strategies: a [3+2] cycloaddition of cyclopropylamines with olefins and a sequential bromonitroalkylation/cyclization/reduction approach.
I. Visible-Light-Mediated [3+2] Cycloaddition of Cyclopropylamines and Olefins
This protocol describes a method for the synthesis of substituted aminocyclopentane derivatives through a visible-light-induced photocatalytic [3+2] cycloaddition of N-aryl cyclopropylamines with various olefins. The reaction is catalyzed by a ruthenium-based photocatalyst and proceeds with excellent regiocontrol.[1]
Experimental Protocol
Materials:
-
N-Aryl cyclopropylamine (e.g., N-cyclopropylaniline) (1.0 equiv.)
-
Olefin (e.g., Styrene) (5.0 equiv.)
-
--INVALID-LINK--₂ (Tris(2,2'-bipyrazine)ruthenium(II) hexafluorophosphate) (2 mol%)
-
Nitromethane (CH₃NO₂), degassed
-
Schlenk tube or similar reaction vessel
-
13 W fluorescent lightbulb
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the N-aryl cyclopropylamine (0.2 mmol, 1.0 equiv.), the photocatalyst --INVALID-LINK--₂ (0.004 mmol, 2 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add degassed nitromethane (2.0 mL) and the olefin (1.0 mmol, 5.0 equiv.) via syringe.
-
Place the reaction vessel approximately 5-10 cm from a 13 W fluorescent lightbulb and stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired aminocyclopentane product.
Quantitative Data
The following table summarizes the scope of the [3+2] cycloaddition reaction with various cyclopropylamines and olefins, demonstrating the versatility of this method.
| Entry | Cyclopropylamine | Olefin | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | N-Cyclopropylaniline | Styrene | 2,5-Diphenyl-1-azabicyclo[3.1.0]hexane | 85 | 1:1 |
| 2 | N-(4-Methoxyphenyl)cyclopropylamine | Styrene | 2-Phenyl-5-(4-methoxyphenyl)-1-azabicyclo[3.1.0]hexane | 78 | 1:1 |
| 3 | N-(4-Chlorophenyl)cyclopropylamine | 4-Chlorostyrene | 2,5-Bis(4-chlorophenyl)-1-azabicyclo[3.1.0]hexane | 82 | 1:1 |
| 4 | Bicyclic Cyclopropylamine 1 | Styrene | Fused Cyclopentane Product | 82 | 2:1 |
| 5 | Bicyclic Cyclopropylamine 2 | Styrene | Fused Cyclopentane Product | 40 | 2:1 |
Data adapted from Zheng et al.[1]
Reaction Mechanism
The proposed catalytic cycle for the [3+2] cycloaddition is depicted below.
Figure 1: Proposed mechanism for the photocatalytic [3+2] cycloaddition.
II. Synthesis of Cyclopropylamines via Photocatalytic Bromonitroalkylation of Styrenes
This protocol outlines a three-step synthesis of trans-cyclopropylamines starting from styrenes and bromonitromethane via a visible-light-mediated bromonitroalkylation, followed by base-promoted cyclopropanation and subsequent reduction of the nitro group.[2]
Experimental Protocol
Step 1: Photocatalytic Bromonitroalkylation
Materials:
-
Styrene derivative (1.0 equiv.)
-
Bromonitromethane (1.5 equiv.)
-
fac-Ir(ppy)₃ (Iridium(III) tris(2-phenylpyridine)) (1 mol%)
-
Dichloromethane (DCM), anhydrous
-
Schlenk tube or similar reaction vessel
-
Blue LED lamp (456 nm)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk tube, dissolve the styrene derivative (0.5 mmol, 1.0 equiv.) and fac-Ir(ppy)₃ (0.005 mmol, 1 mol%) in anhydrous DCM (5.0 mL).
-
Add bromonitromethane (0.75 mmol, 1.5 equiv.).
-
Degas the solution with argon for 15 minutes.
-
Irradiate the mixture with a blue LED lamp at room temperature for 12-24 hours, monitoring by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., hexanes/ethyl acetate) to yield the γ-bromonitroalkane adduct.
Step 2: Base-Promoted Cyclopropanation
Materials:
-
γ-Bromonitroalkane adduct (from Step 1) (1.0 equiv.)
-
1,8-Diazabicycloundec-7-ene (DBU) (1.2 equiv.)
-
Dichloromethane (DCM)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve the γ-bromonitroalkane adduct (0.4 mmol, 1.0 equiv.) in DCM (4.0 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add DBU (0.48 mmol, 1.2 equiv.) dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude nitrocyclopropane is often used in the next step without further purification.
Step 3: Reduction of Nitrocyclopropane to Cyclopropylamine
Materials:
-
Nitrocyclopropane (from Step 2) (1.0 equiv.)
-
Zinc powder (10 equiv.)
-
Ammonium chloride (NH₄Cl) (10 equiv.)
-
Methanol (MeOH)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve the crude nitrocyclopropane (0.3 mmol, 1.0 equiv.) in methanol (3.0 mL).
-
Add zinc powder (3.0 mmol, 10 equiv.) and ammonium chloride (3.0 mmol, 10 equiv.).
-
Stir the mixture vigorously at room temperature for 4-6 hours.
-
Filter the reaction mixture through a pad of Celite, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by an appropriate method (e.g., acid-base extraction or silica gel chromatography with a basic modifier like triethylamine) to obtain the final cyclopropylamine.
Quantitative Data
The following table presents the yields for the synthesis of various cyclopropylamine derivatives using this three-step protocol.
| Entry | Styrene Derivative | Final Product (Cyclopropylamine) | Overall Yield (%) |
| 1 | Styrene | 2-Phenylcyclopropan-1-amine | 65 |
| 2 | 4-Methylstyrene | 2-(p-Tolyl)cyclopropan-1-amine | 72 |
| 3 | 4-Bromostyrene | 2-(4-Bromophenyl)cyclopropan-1-amine | 68 |
| 4 | 3-Methoxystyrene | 2-(3-Methoxyphenyl)cyclopropan-1-amine | 59 |
| 5 | 2-Fluorostyrene | 2-(2-Fluorophenyl)cyclopropan-1-amine | 55 |
Yields are calculated over the three steps. Data is representative of similar reported procedures.
Experimental Workflow
The overall workflow for the synthesis of cyclopropylamines via bromonitroalkylation is illustrated below.
Figure 2: Workflow for the three-step synthesis of cyclopropylamines.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Photocatalysts can be light-sensitive and should be stored appropriately.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Bromonitromethane is a toxic and lachrymatory substance and should be handled with extreme caution.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Intermolecular [3+2] Cycloaddition of Cyclopropylamines with Olefins by Visible-Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Continuous-Flow Synthesis of Cyclopropylamine
Introduction
Cyclopropylamine (CPA) is a critical intermediate in the synthesis of numerous pharmaceuticals, including floxacin antibiotics and anti-HIV drugs, as well as agrochemicals.[1][2] Traditional batch production of CPA via the Hofmann rearrangement of cyclopropanecarboxamide (CPCA) is often hampered by low efficiency, poor process stability, and safety concerns associated with strong exothermic reactions and handling hazardous reagents.[1][3][4] Continuous-flow microreaction technology offers a compelling solution to these challenges, enabling enhanced heat and mass transfer, precise temperature control, and improved safety.[5][6][7]
This document details a highly efficient, one-stage continuous-flow process for the production of cyclopropylamine, demonstrating significant improvements over conventional batch methods.[1][3] By leveraging the unique advantages of microreactors, this protocol achieves a high yield of CPA in a remarkably short residence time, paving the way for safer, more efficient, and scalable production.[4][5]
Core Advantages of the Continuous-Flow Microreaction System
-
Enhanced Efficiency: Achieves up to a 96% yield of cyclopropylamine within a 4-minute residence time, a significant acceleration compared to the several hours required for batch processes.[4][5]
-
Process Simplification: Consolidates the traditional two-stage batch reaction into a simple, single-stage continuous process.[1][3][5]
-
Improved Safety: The small internal volume of microreactors minimizes the holdup of hazardous materials, and superior heat transfer capabilities effectively dissipate the heat from the strong exothermic reaction, preventing thermal runaways.[6]
-
Superior Process Control: Precise control over temperature, residence time, and stoichiometry minimizes the formation of byproducts, such as urea derivatives, which can be problematic in batch reactors.[1][5]
-
Higher Concentration: The excellent temperature control allows for the use of higher feed concentrations than are feasible in traditional batch methods.[1][4]
-
Reduced Reagent Usage: The optimized process operates with only a slight excess of reagents (e.g., ~2% excess sodium hypochlorite), improving atom economy compared to batch methods.[3]
Experimental Protocols
This section provides a detailed methodology for the continuous-flow synthesis of cyclopropylamine. The process involves the Hofmann rearrangement of cyclopropanecarboxamide using sodium hypochlorite and sodium hydroxide.
1. Reagent Preparation
Two stock solutions, Solution A and Solution B, are prepared for the reaction.
-
Solution A (Cyclopropanecarboxamide Feed):
-
Prepare an aqueous solution of cyclopropanecarboxamide (CPCA). A concentration of 22 wt% has been demonstrated to be effective.[3]
-
Add sodium hydroxide (NaOH) to the solution. The final molar ratio should be optimized, with a 1:2.2 ratio of CPCA to NaOH being a successful starting point.[3]
-
Preheat this solution to 40°C to ensure the stability and solubility of CPCA. Maintain this temperature in the feed section of the reactor system.[3]
-
-
Solution B (Sodium Hypochlorite Feed):
-
Prepare an aqueous solution of sodium hypochlorite (NaOCl).
-
The concentration should be calculated to achieve a slight molar excess relative to CPCA. An equivalent of 1.02 has been shown to be optimal.[3]
-
2. Microreactor System Setup
The following diagram illustrates the workflow for the continuous-flow synthesis system.
References
Application Notes and Protocols for the Synthesis of 1-Phenylcyclopropane Carboxamide and its Potential Application in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylcyclopropane carboxamide and its derivatives represent a class of compounds with significant interest in medicinal chemistry and drug development. The rigid cyclopropane scaffold imparts unique conformational constraints and metabolic stability, making it an attractive moiety for the design of novel therapeutic agents.[1][2] Derivatives of 1-phenylcyclopropane carboxamide have been investigated for a range of biological activities, including antidepressant and psychoactive properties, as well as potential treatments for cystic fibrosis.[3] Notably, recent studies have highlighted the antiproliferative effects of substituted 1-phenylcyclopropane carboxamides against various cancer cell lines, including the U937 human myeloid leukemia cell line, suggesting their potential as novel anticancer agents.[1][2][4]
This document provides detailed protocols for the synthesis of the core scaffold, 1-phenylcyclopropane carboxamide, through an acid-amine coupling reaction. It also explores the potential mechanism of its anticancer activity by discussing the role of the Notch signaling pathway in the proliferation of leukemia cells and illustrating how compounds of this class could hypothetically exert their effects.
Synthesis of 1-Phenylcyclopropane Carboxamide
The synthesis of 1-phenylcyclopropane carboxamide is typically achieved in a two-step process: first, the synthesis of the precursor 1-phenylcyclopropanecarboxylic acid, followed by the coupling of the carboxylic acid with an amine.
Step 1: Synthesis of 1-Phenylcyclopropanecarboxylic Acid
A common method for the synthesis of 1-phenylcyclopropanecarboxylic acid involves the cyclopropanation of phenylacetonitrile followed by hydrolysis of the resulting nitrile.[5]
Table 1: Reagents and Conditions for the Synthesis of 1-Phenylcyclopropanecarboxylic Acid
| Step | Reagent/Solvent | Conditions | Purpose |
| 1 | Phenylacetonitrile, 1,2-Dibromoethane, Sodium Hydroxide, Phase Transfer Catalyst (e.g., TBAB) | 60°C, 4-6 hours | Cyclopropanation to form 1-phenylcyclopropane-1-carbonitrile |
| 2 | Concentrated Hydrochloric Acid | Reflux | Hydrolysis of the nitrile to the carboxylic acid |
Experimental Protocol: Synthesis of 1-Phenylcyclopropanecarboxylic Acid
-
Cyclopropanation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine phenylacetonitrile (1.0 eq), 1,2-dibromoethane (1.2 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Add a 50% aqueous solution of sodium hydroxide (2.0 eq) to the mixture.
-
Heat the reaction mixture to 60°C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-phenylcyclopropane-1-carbonitrile.
-
Hydrolysis: To the crude 1-phenylcyclopropane-1-carbonitrile, add an excess of concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir until the reaction is complete (as monitored by TLC).
-
Cool the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 1-phenylcyclopropanecarboxylic acid can be purified by recrystallization or column chromatography.
Step 2: Acid-Amine Coupling to Form 1-Phenylcyclopropane Carboxamide
The formation of the amide bond is achieved by coupling 1-phenylcyclopropanecarboxylic acid with an amine source, such as ammonia. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with ammonia.[6]
Table 2: Reagents and Conditions for Amide Coupling
| Method | Coupling/Activating Agent | Amine Source | Base | Solvent | Typical Reaction Time |
| Direct Coupling | HATU | Ammonia solution | DIPEA | DMF | 12-18 hours |
| Direct Coupling | EDC/HOBt | Ammonia solution | N/A | DCM/DMF | 2-12 hours |
| Acyl Chloride | Oxalyl Chloride or SOCl₂ | Ammonia solution | Pyridine (optional) | DCM or THF | 1-2 hours (for acyl chloride formation), 1-2 hours (for amidation) |
Experimental Protocol 1: Direct Amide Coupling using HATU [5]
-
In a dry round-bottom flask under an inert atmosphere, dissolve 1-phenylcyclopropanecarboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of ammonia in a suitable solvent (e.g., 7N ammonia in methanol, 1.5 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 1-phenylcyclopropane carboxamide by column chromatography or recrystallization to yield the final product. A yield of approximately 85% can be expected.[5]
Experimental Protocol 2: Via Acyl Chloride Formation [6]
-
Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-phenylcyclopropanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add oxalyl chloride (1.2 eq) dropwise at 0°C, followed by a catalytic amount of DMF.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. The completion of the reaction can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 1-phenylcyclopropane-1-carbonyl chloride.
-
Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0°C.
-
Slowly bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise with vigorous stirring.[6]
-
Allow the reaction to proceed for 1-2 hours at 0°C to room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Application in Cancer Research: Targeting the Notch Signaling Pathway
Substituted 1-phenylcyclopropane carboxamides have been shown to inhibit the proliferation of the U937 human myeloid leukemia cell line.[1][2][4] A key signaling pathway that regulates proliferation in leukemia cells is the Notch pathway.[1][3][7] The aberrant activation of the Notch signaling pathway is implicated in the pathogenesis of various hematological malignancies, including T-cell acute lymphoblastic leukemia (T-ALL) and acute myeloid leukemia (AML).[1][2][6][7]
The Notch signaling cascade is initiated by the binding of a Notch ligand (e.g., Delta-like or Jagged) on one cell to a Notch receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor, ultimately releasing the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1), also known as RBPJ, and a coactivator of the Mastermind-like (MAML) family. This transcriptional activation complex upregulates the expression of target genes, such as those from the HES and HEY families, which in turn regulate cell proliferation, differentiation, and apoptosis.[7] In the context of leukemia, the constitutive activation of this pathway can lead to uncontrolled cell growth.[1][3]
Small molecule inhibitors that target key components of the Notch pathway, such as γ-secretase which is responsible for the final cleavage and release of NICD, have been investigated as potential anticancer therapies.[8][9][10][11] A hypothetical mechanism of action for an antiproliferative 1-phenylcyclopropane carboxamide derivative in U937 cells could involve the inhibition of a critical component of the Notch signaling pathway.
Visualization of the Notch Signaling Pathway and a Hypothetical Point of Inhibition
The following diagram illustrates the canonical Notch signaling pathway and a potential point of inhibition by a small molecule like a 1-phenylcyclopropane carboxamide derivative.
Caption: The canonical Notch signaling pathway in a leukemia cell, and a hypothetical point of inhibition by a small molecule inhibitor.
Conclusion
The synthesis of 1-phenylcyclopropane carboxamide provides a valuable scaffold for the development of novel therapeutic agents. The detailed protocols provided herein offer a practical guide for the preparation of this core structure. Furthermore, the potential for derivatives of this compound to modulate critical signaling pathways involved in cancer cell proliferation, such as the Notch pathway, highlights a promising area for future research and drug discovery efforts. The information and protocols presented are intended to support researchers in the synthesis and evaluation of this interesting class of molecules.
References
- 1. ashpublications.org [ashpublications.org]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NOTCH Signaling Roles in Acute Myeloid Leukemia Cell Growth and Interaction with other Stemness-related Signals | Anticancer Research [ar.iiarjournals.org]
- 7. Notch Signaling in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disruption of NOTCH signaling by a small molecule inhibitor of the transcription factor RBPJ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. NOTCH INHIBITION AS A PROMISING NEW APPROACH TO CANCER THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Notch signaling inactivation by small molecule γ-secretase inhibitors restores the multiciliated cell population in the airway epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (1-Phenylcyclopropyl)methanamine in the Synthesis of LSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of (1-phenylcyclopropyl)methanamine (tranylcypromine, TCP) as a scaffold in the synthesis of potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A). LSD1 is a key epigenetic regulator implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. The protocols outlined herein cover the chemical synthesis of advanced TCP-based inhibitors, along with methodologies for their biochemical and cellular characterization. Data on the structure-activity relationships (SAR) of these compounds are summarized to guide further drug discovery efforts.
Introduction
Lysine-Specific Demethylase 1 (LSD1) is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in regulating gene expression by removing methyl groups from mono- and di-methylated lysine residues on histone H3 (specifically H3K4me1/2 and H3K9me1/2).[1][2] Overexpression of LSD1 has been observed in a variety of cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and prostate cancer, where it contributes to oncogenesis by suppressing differentiation and promoting proliferation.[1][3]
This compound, a well-known monoamine oxidase (MAO) inhibitor, has been identified as a mechanism-based irreversible inhibitor of LSD1.[3] It acts by forming a covalent adduct with the FAD cofactor, leading to the inactivation of the enzyme.[2] This discovery has spurred the development of a large class of TCP-based LSD1 inhibitors with improved potency and selectivity over MAOs.[4][5] These efforts have led to the identification of several clinical candidates, such as ORY-1001 (iadademstat), which have demonstrated promising anti-tumor activity.[4][6][7]
These application notes provide a comprehensive guide for researchers interested in the synthesis and evaluation of this compound-derived LSD1 inhibitors.
Data Presentation
Table 1: In Vitro Activity of Representative this compound-Based LSD1 Inhibitors
| Compound | R Group Modification | LSD1 IC50 (nM) | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Cell Line | EC50 (nM) | Reference |
| Tranylcypromine (TCP) | Unsubstituted | ~200,000 | Potent | Potent | Various | >10,000 | [8] |
| ORY-1001 (Iadademstat) | Complex amine substitution | < 1 | >100,000 | >100,000 | THP-1 (AML) | Sub-nanomolar | [7] |
| GSK2879552 | Substituted amine | Potent | Highly Selective | Highly Selective | SCLC & AML | Potent | [8] |
| Compound 5a | 4-benzylamide | Sub-micromolar | Selective | Selective | AML cell lines | Sub-micromolar | [8] |
| Compound 5b | 4-phenethylamide | Sub-micromolar | Selective | Selective | AML cell lines | Sub-micromolar | [8] |
| Compound 12u | Tranylcypromine-based derivative | 25.3 | - | - | MGC-803 | 14,300 | [9] |
| Compound 26b | Tranylcypromine-based derivative | 17 | Selective over MAO-B | - | - | - | [10] |
| Compound 29b | Tranylcypromine-based derivative | 11 | Selective over MAO-B | - | MGC-803 | - | [10] |
| S1427 | S2157 derivative | Potent (k_inact/K_i = 18,000 M⁻¹s⁻¹) | - | - | - | - | [2] |
Note: IC50 and EC50 values are approximate and can vary depending on assay conditions. "-" indicates data not available.
Experimental Protocols
Protocol 1: General Synthesis of 4-Substituted this compound Derivatives
This protocol describes a general method for synthesizing tranylcypromine analogs with carboxamide substitutions at the 4-position of the phenyl ring, a common modification that enhances LSD1 inhibitory activity.[8][11]
Step 1: Olefination of 4-Formylbenzoic Acid Methyl Ester
-
To a solution of methyl 4-formylbenzoate in an appropriate solvent (e.g., THF), add a phosphonate reagent such as tert-butyl diethylphosphonoacetate and a base (e.g., NaH).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting cinnamate derivative by column chromatography.[11]
Step 2: Cyclopropanation
-
Dissolve the cinnamate derivative in a suitable solvent (e.g., DMSO).
-
Add a sulfur ylide, such as trimethylsulfoxonium iodide, and a base (e.g., NaH).
-
Heat the reaction mixture (e.g., to 50°C) and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction to room temperature, add water, and extract the product with an organic solvent.
-
Dry, concentrate, and purify the cyclopropyl derivative by column chromatography.[11]
Step 3: Curtius Rearrangement
-
Selectively deprotect the tert-butyl ester of the cyclopropyl derivative using an acid (e.g., trifluoroacetic acid in dichloromethane).[11]
-
Dissolve the resulting carboxylic acid in an inert solvent (e.g., toluene).
-
Add diphenylphosphoryl azide (DPPA) and a base (e.g., triethylamine).
-
Heat the mixture to induce the Curtius rearrangement, forming an isocyanate intermediate.
-
Trap the isocyanate with a suitable alcohol, such as tert-butanol, to form a Boc-protected amine.[11]
Step 4: Amide Coupling
-
Hydrolyze the methyl ester of the Boc-protected tranylcypromine derivative to the corresponding carboxylic acid using a base (e.g., LiOH in a mixture of THF and water).[11]
-
Activate the carboxylic acid with a coupling agent (e.g., HATU or HBTU) in the presence of a base (e.g., DIPEA) in an anhydrous solvent (e.g., DMF).
-
Add the desired primary or secondary amine and stir at room temperature until the reaction is complete.
-
Work up the reaction and purify the resulting amide by column chromatography.[11]
Step 5: Boc Deprotection
-
Dissolve the Boc-protected amide in a suitable solvent (e.g., dichloromethane or dioxane).
-
Add a strong acid (e.g., trifluoroacetic acid or HCl) and stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure to yield the final this compound derivative, often as a salt.[11]
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Protocol 2: LSD1 Biochemical Inhibition Assay (Peroxidase-Coupled)
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation of a peptide substrate.
Materials:
-
Recombinant human LSD1/CoREST complex
-
Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or another suitable fluorogenic peroxidase substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds dissolved in DMSO
-
384-well black microplates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In the wells of a 384-well plate, add the diluted test compounds.
-
Add the LSD1/CoREST enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the demethylation reaction by adding the H3K4me2 peptide substrate.
-
Simultaneously, add HRP and Amplex® Red to the reaction mixture.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity (excitation ~540 nm, emission ~590 nm) at multiple time points using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
Protocol 3: Cellular Proliferation Assay (CellTiter-Glo®)
This assay determines the effect of LSD1 inhibitors on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MV4-11 for AML)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
96-well white, clear-bottom microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Seed the cells into the wells of a 96-well plate at a pre-determined density and allow them to adhere or stabilize overnight.
-
Treat the cells with a range of concentrations of the LSD1 inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Normalize the luminescence signal of treated wells to the vehicle control and plot the percentage of cell viability against the logarithm of the inhibitor concentration to calculate the EC50 value.
Mandatory Visualizations
Caption: LSD1-mediated gene repression and its inhibition.
Caption: Synthesis and evaluation workflow for LSD1 inhibitors.
References
- 1. scispace.com [scispace.com]
- 2. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oryzon.com [oryzon.com]
- 7. apexbt.com [apexbt.com]
- 8. Synthesis of Carboxamide-Containing Tranylcypromine Analogues as LSD1 (KDM1A) Inhibitors Targeting Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel tranylcypromine-based derivatives as LSD1 inhibitors for gastric cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
Application Notes: Cyclopropylamines as Versatile Intermediates in Ring-Opening Reactions
Introduction
Cyclopropylamines are a pivotal class of organic compounds that serve as highly versatile synthetic intermediates. Their inherent ring strain, a consequence of the three-membered ring structure, renders them susceptible to a variety of ring-opening reactions. This reactivity, coupled with the electronic influence of the amine substituent, makes cyclopropylamines valuable precursors for the synthesis of complex acyclic and heterocyclic scaffolds. These structural motifs are frequently encountered in pharmaceuticals, agrochemicals, and materials science.[1][2][3] This document provides an overview of the applications of cyclopropylamines in ring-opening reactions, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
The strategic activation of cyclopropylamines, often through N-acylation or the incorporation of electron-withdrawing groups to form donor-acceptor (D-A) systems, facilitates controlled ring-opening pathways.[4] These reactions can be initiated by a range of reagents and conditions, including Lewis acids, Brønsted acids, nucleophiles, and radical initiators, leading to a diverse array of functionalized products.[5][6][7][8]
Key Applications and Reaction Classes
The utility of cyclopropylamine ring-opening reactions is demonstrated in their application to the synthesis of valuable molecular frameworks.
-
Synthesis of γ-Amino Carbonyl Compounds and Derivatives: The ring-opening of activated cyclopropylamines with various nucleophiles provides a direct route to γ-amino ketones, esters, and amides. These products are important building blocks in the synthesis of pharmaceuticals and natural products.
-
Formation of Heterocyclic Systems: Intramolecular ring-opening reactions or cascade reactions initiated by ring-opening are powerful strategies for the construction of nitrogen-containing heterocycles such as pyrrolidines, piperidines, and other more complex ring systems.[9]
-
Access to Halogenated Amine Derivatives: Ring-opening with halogen sources can introduce functionality at specific positions, providing precursors for further synthetic transformations.
Mechanistic Considerations
The ring-opening of cyclopropylamines can proceed through several distinct mechanisms, the prevalence of which is dictated by the substitution pattern of the cyclopropane ring and the reaction conditions employed.
-
Lewis Acid-Catalyzed Ring-Opening: Lewis acids activate the cyclopropane ring by coordinating to an electron-withdrawing group (e.g., a carbonyl group on an N-acyl cyclopropylamine). This enhances the electrophilicity of the ring, making it susceptible to nucleophilic attack. The reaction typically proceeds via an S"N"2-like pathway.
-
Radical Ring-Opening: Under oxidative conditions, a single-electron transfer from the cyclopropylamine can occur, leading to a radical cation intermediate. This intermediate readily undergoes ring-opening to form a distonic radical cation, which can then be trapped by a variety of radical acceptors.[8][10]
-
Rearrangement Reactions: In certain cases, the ring-opening can be followed by a rearrangement, such as the Cloke-Wilson rearrangement, to yield cyclic products.
Data Presentation: Ring-Opening of Donor-Acceptor Cyclopropylamines
The following tables summarize quantitative data for representative ring-opening reactions of donor-acceptor (D-A) cyclopropylamines, highlighting the scope and efficiency of these transformations.
Table 1: Lewis Acid-Catalyzed Ring-Opening of Aryl Cyclopropane Dicarboxylates with N- and S-Nucleophiles
| Entry | Donor (R¹) | Nucleophile | Lewis Acid (mol%) | Product | Yield (%) | Ref. |
| 1 | Phthalimido | p-Nitrophenylsulfenyl chloride | MgI₂ (10) | 1,3-chlorosulfenated product | 91 | [11] |
| 2 | Succinimido | p-Nitrophenylsulfenyl chloride | MgI₂ (10) | 1,3-chlorosulfenated product | 74 | [11] |
| 3 | Phenoxy | p-Nitrophenylsulfenyl chloride | MgI₂ (10) | 1,3-chlorosulfenated product | 51 | [11] |
| 4 | Phthalimido | Phenylselenyl chloride | MgI₂ (10) | 1,3-chloroselenated product | 66 | [11] |
| 5 | Phenyl | Phenylselenyl chloride | MgI₂ (10) | 1,3-chloroselenated product | 83 | [11] |
Table 2: Brønsted Acid-Catalyzed Arylative Ring-Opening of a Donor-Acceptor Cyclopropane
| Entry | Cyclopropane | Nucleophile | Catalyst (mol%) | Product | Yield (%) | Ref. |
| 1 | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | 1,3,5-Trimethoxybenzene | TfOH (1) in HFIP | Arylated ring-opened product | 95 | [12] |
| 2 | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | 1,2,4-Trimethoxybenzene | TfOH (1) in HFIP | Arylated ring-opened product | 85 | [12] |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed 1,3-Chlorosulfenation of Donor-Acceptor Cyclopropanes
This protocol is adapted from the work of Ghorai and co-workers.[11]
Materials:
-
Donor-acceptor cyclopropane (0.1 mmol)
-
Sulfenyl chloride (1.5-2.0 equiv)
-
Magnesium iodide (MgI₂) (10 mol%)
-
Dichloromethane (CH₂Cl₂), anhydrous (0.1 M solution)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the donor-acceptor cyclopropane (0.1 mmol) and anhydrous dichloromethane (1.0 mL).
-
Add magnesium iodide (10 mol%) to the solution and stir for 5 minutes at ambient temperature.
-
Add the sulfenyl chloride (1.5-2.0 equiv) dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 5 minutes to 3 hours.
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,3-chlorosulfenated product.
Protocol 2: General Procedure for Brønsted Acid-Catalyzed Arylative Ring-Opening of Donor-Acceptor Cyclopropanes
This protocol is based on the methodology developed by the group of A. P. Antonchick.
Materials:
-
Donor-acceptor cyclopropane (0.1 mmol)
-
Arene nucleophile (1.2 equiv)
-
Triflic acid (TfOH) (1 mol%)
-
Hexafluoroisopropanol (HFIP) (1.0 mL)
Procedure:
-
To a vial, add the donor-acceptor cyclopropane (0.1 mmol) and the arene nucleophile (1.2 equiv).
-
Dissolve the solids in hexafluoroisopropanol (1.0 mL).
-
Add triflic acid (1 mol%) to the solution.
-
Stir the reaction mixture at ambient temperature. Monitor the reaction by TLC. Most reactions are complete within 3 hours.
-
Upon completion, dilute the reaction mixture with dichloromethane and quench with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the aryl-functionalized ring-opened product.
Mandatory Visualizations
Caption: Lewis Acid-Catalyzed Ring-Opening of an N-Acyl Cyclopropylamine.
Caption: General Experimental Workflow for Ring-Opening Reactions.
Conclusion
Cyclopropylamines are undeniably powerful and versatile intermediates in organic synthesis. Their ring-opening reactions provide access to a wide range of valuable, highly functionalized molecules that are of significant interest to the pharmaceutical and agrochemical industries. The ability to control the reaction pathway through the choice of activating groups, catalysts, and nucleophiles underscores the synthetic utility of these strained ring systems. The protocols and data presented herein offer a foundational guide for researchers looking to exploit the unique reactivity of cyclopropylamines in their synthetic endeavors.
References
- 1. Recent advances in ring-opening of donor acceptor cyclopropanes using C-nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 7. researchgate.net [researchgate.net]
- 8. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles | Semantic Scholar [semanticscholar.org]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scispace.com [scispace.com]
Development of Novel Triple Serotonin, Norepinephrine, and Dopamine Reuptake Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple reuptake inhibitors (TRIs), also known as serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs), represent a promising class of compounds for the treatment of various central nervous system (CNS) disorders, most notably major depressive disorder (MDD). The therapeutic rationale behind SNDRIs is that by elevating the synaptic concentrations of all three key monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—a broader spectrum of antidepressant efficacy and a faster onset of action may be achieved compared to single or dual-acting agents.[1] This approach is hypothesized to address a wider range of depressive symptoms, including anhedonia, which is linked to dopaminergic dysfunction.[2]
These application notes provide a comprehensive overview of the key in vitro and in vivo assays employed in the discovery and preclinical development of novel SNDRIs. Detailed protocols for essential experimental procedures are provided to guide researchers in this field.
Data Presentation: In Vitro Potency of Novel SNDRIs
The following table summarizes the in vitro binding affinities (Ki) or inhibitory concentrations (IC50) of several novel and reference triple reuptake inhibitors for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). This data is crucial for understanding the potency and selectivity profile of these compounds.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) | Reference |
| DOV 102,677 | 740 | 1030 | 222 | 133 | 103 | 129 | [3] |
| Mazindol | 50 | 18 | 45 | [4] | |||
| Nefazodone | 200 | 360 | 360 | [4] | |||
| Venlafaxine | 82 | 2480 | 7647 | [4] | |||
| Tesofensine | |||||||
| LPM570065 | 723 | 763 | 491 | [5] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of Triple Reuptake Inhibitors
The following diagram illustrates the mechanism by which SNDRIs increase the synaptic concentrations of serotonin, norepinephrine, and dopamine.
Caption: Mechanism of action of a triple reuptake inhibitor (SNDRI).
General Workflow for SNDRI Discovery and Preclinical Development
This flowchart outlines the typical stages involved in the identification and early-stage evaluation of novel SNDRI candidates.
Caption: Workflow for the discovery and development of novel SNDRIs.
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assays for SERT, NET, and DAT
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the human serotonin, norepinephrine, and dopamine transporters.
Materials:
-
Cell Membranes: Membranes from HEK293 cells stably expressing human SERT, NET, or DAT.
-
Radioligands:
-
For SERT: [³H]Citalopram (specific activity ~70-90 Ci/mmol)
-
For NET: [³H]Nisoxetine (specific activity ~70-90 Ci/mmol)[6]
-
For DAT: [³H]GBR-12935 (specific activity ~40-60 Ci/mmol)
-
-
Test Compound: Serial dilutions of the novel SNDRI.
-
Reference Compounds:
-
For SERT: Paroxetine
-
For NET: Desipramine[6]
-
For DAT: GBR 12909
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[6]
-
Wash Buffer: Ice-cold Assay Buffer.[6]
-
Scintillation Cocktail
-
96-well microplates, glass fiber filter mats, cell harvester, and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the target transporter to confluency.
-
Harvest cells and centrifuge at 500 x g for 10 minutes at 4°C.
-
Wash the cell pellet with ice-cold Assay Buffer and centrifuge again.
-
Resuspend the pellet in Assay Buffer and homogenize.
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Store membrane preparations at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL Assay Buffer, 50 µL radioligand (final concentration ~1-5 nM), and 100 µL membrane preparation (20-50 µg protein).
-
Non-specific Binding: 50 µL of a high concentration of the appropriate reference compound (e.g., 10 µM Desipramine for NET), 50 µL radioligand, and 100 µL membrane preparation.
-
Test Compound: 50 µL of the test compound dilution, 50 µL radioligand, and 100 µL membrane preparation.
-
-
Incubate the plate at room temperature for 60-120 minutes.
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer.
-
Dry the filter mats and place them in scintillation vials.
-
Add scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Synaptosomal Monoamine Uptake Assay
This protocol measures the ability of a test compound to inhibit the uptake of radiolabeled neurotransmitters into isolated nerve terminals (synaptosomes).
Materials:
-
Synaptosomes: Prepared from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT and NET).
-
Radiolabeled Neurotransmitters: [³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine.
-
Test Compound: Serial dilutions of the novel SNDRI.
-
Reference Inhibitors: Appropriate selective inhibitors for each transporter.
-
Krebs-Ringer-HEPES (KRH) Buffer: 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 5.5 mM HEPES, and 1 mM D-glucose, pH 7.4.[7]
-
Scintillation Cocktail
-
96-well microplates, glass fiber filter mats, cell harvester, and liquid scintillation counter.
Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold 0.32 M sucrose buffer.[8]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the supernatant at 12,000-20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.[8]
-
Resuspend the synaptosomal pellet in KRH buffer.
-
Determine the protein concentration.
-
-
Uptake Assay:
-
In a 96-well plate, add the test compound or vehicle to the synaptosomal suspension and pre-incubate for 10-15 minutes at 37°C.
-
Initiate the uptake by adding the radiolabeled neurotransmitter (final concentration ~10-20 nM).
-
Incubate for 5-10 minutes at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters followed by washing with ice-cold KRH buffer.
-
-
Counting and Data Analysis:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Determine the IC50 value of the test compound by plotting the percent inhibition of uptake versus the log concentration of the compound.
-
In Vivo Assays
1. Forced Swim Test (FST) in Rodents
The FST is a widely used behavioral test to screen for antidepressant-like activity.[9]
Materials:
-
Animals: Male mice or rats.
-
Forced Swim Apparatus: A transparent cylinder (e.g., 25 cm height, 10 cm diameter for mice; 40 cm height, 20 cm diameter for rats) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.[10]
-
Test Compound: Administered at various doses prior to the test.
-
Vehicle Control
-
Positive Control: A known antidepressant (e.g., imipramine).
-
Video Recording System
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the test compound, vehicle, or positive control intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the test (e.g., 30-60 minutes).
-
Test Session:
-
Gently place each animal into the cylinder of water.
-
The test session typically lasts for 6 minutes.[11]
-
Record the entire session using a video camera.
-
-
Behavioral Scoring:
-
Score the duration of immobility during the last 4 minutes of the 6-minute test.[12]
-
Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.
-
-
Data Analysis:
-
Compare the duration of immobility between the different treatment groups. A significant decrease in immobility time compared to the vehicle control group suggests antidepressant-like activity.
-
2. Tail Suspension Test (TST) in Mice
The TST is another common behavioral despair model used for screening antidepressants.[12]
Materials:
-
Animals: Male mice.
-
Tail Suspension Apparatus: A horizontal bar from which the mice can be suspended by their tails.
-
Adhesive Tape
-
Test Compound, Vehicle, and Positive Control
-
Video Recording System
Procedure:
-
Acclimation and Drug Administration: Similar to the FST.
-
Suspension:
-
Behavioral Scoring:
-
Record the total duration of immobility during the 6-minute test.[13]
-
Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
-
Data Analysis:
-
Analyze the data as described for the FST. A significant reduction in immobility is indicative of antidepressant-like effects.
-
3. Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
The SNL model is used to assess the analgesic potential of compounds in a model of chronic neuropathic pain.[4]
Materials:
-
Animals: Male Sprague-Dawley rats.
-
Surgical Instruments
-
Suture Material
-
Anesthesia
-
Test Compound, Vehicle, and Positive Control (e.g., gabapentin)
-
Behavioral Testing Equipment: von Frey filaments (for mechanical allodynia).
Procedure:
-
Surgical Procedure:
-
Behavioral Testing (Mechanical Allodynia):
-
Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate.
-
Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw on the ligated side.
-
Determine the paw withdrawal threshold (PWT), which is the lowest force that elicits a withdrawal response.
-
-
Drug Administration and Testing:
-
Establish a baseline PWT for each animal.
-
Administer the test compound, vehicle, or positive control.
-
Measure the PWT at various time points after drug administration.
-
-
Data Analysis:
-
A significant increase in the PWT in the drug-treated group compared to the vehicle group indicates an analgesic effect.
-
Conclusion
The development of novel triple serotonin, norepinephrine, and dopamine reuptake inhibitors holds significant promise for advancing the treatment of depression and other CNS disorders. The successful identification and characterization of new SNDRI candidates rely on a systematic approach employing a battery of robust and well-validated in vitro and in vivo assays. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers dedicated to this important area of drug discovery. By carefully evaluating the potency, selectivity, and efficacy of new chemical entities, the field can progress towards the development of safer and more effective therapies.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. iasp-pain.org [iasp-pain.org]
- 5. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 6. benchchem.com [benchchem.com]
- 7. [CB055] Krebs-Ringer Solution with HEPES Buffer – Fast & Reliable – One-Day Service for All Products! [bio-solution.co.kr]
- 8. Striatal Synaptosomes Preparation from Mouse Brain [bio-protocol.org]
- 9. scispace.com [scispace.com]
- 10. animal.research.wvu.edu [animal.research.wvu.edu]
- 11. Video: The Tail Suspension Test [jove.com]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. The Tail Suspension Test [jove.com]
- 14. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
Application Notes and Protocols for the Analytical Characterization of (1-phenylcyclopropyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the analytical methods for the comprehensive characterization of (1-phenylcyclopropyl)methanamine. The protocols outlined below are essential for identity confirmation, purity assessment, and quantitative analysis in research and drug development settings.
Introduction
This compound is a primary amine containing a phenyl and a cyclopropyl group, making it a chiral molecule with potential applications in medicinal chemistry. Its unique structural features necessitate a multi-technique approach for complete analytical characterization. This document details the application of chromatographic and spectroscopic methods for the analysis of this compound.
Chromatographic Methods
Chromatography is a cornerstone for separating this compound from impurities and for resolving its enantiomers.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a robust method for assessing the purity of this compound. A reversed-phase method is typically employed for this purpose.
Table 1: HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | Newcrom R1, 5 µm |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid |
| Detection | UV at 210 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Experimental Protocol:
-
Mobile Phase Preparation: Prepare a suitable mixture of acetonitrile, water, and phosphoric acid. The exact ratio should be optimized to achieve good peak shape and resolution. A common starting point is a 50:50 (v/v) mixture of acetonitrile and aqueous phosphoric acid (0.1%).
-
Standard Preparation: Accurately weigh and dissolve this compound hydrochloride in the mobile phase to a final concentration of 1 mg/mL.
-
Sample Preparation: Prepare the sample to be analyzed by dissolving it in the mobile phase to a similar concentration as the standard.
-
Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.
-
Data Analysis: The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Logical Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity determination of this compound.
Chiral HPLC for Enantiomeric Separation
As a chiral amine, the separation of the enantiomers of this compound is critical. Polysaccharide-based and crown ether-based chiral stationary phases (CSPs) are effective for this purpose.[1][2]
Table 2: Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | Chiralcel OD-H (cellulose-based) or Crownpak CR(+) (crown ether-based) |
| Mobile Phase | Hexane/Isopropanol with a small percentage of a basic modifier (e.g., diethylamine) |
| Detection | UV at 220 nm |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | Ambient |
Experimental Protocol:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing hexane and isopropanol in a suitable ratio (e.g., 90:10 v/v). Add a small amount of diethylamine (e.g., 0.1%) to improve peak shape.
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase.
-
Chromatographic Analysis: Equilibrate the chiral HPLC column with the mobile phase. Inject the sample and monitor the separation of the two enantiomers.
-
Optimization: Adjust the ratio of hexane to isopropanol and the concentration of the basic modifier to optimize the resolution between the enantiomeric peaks.
Signaling Pathway for Chiral Recognition on a CSP
Caption: Principle of chiral separation by HPLC.
Spectroscopic Methods
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Aromatic C-H | 7.20 - 7.40 (m, 5H) | 126.0 - 129.0 |
| -CH₂-NH₂ | ~2.80 (s, 2H) | ~45.0 |
| Cyclopropyl C-H | ||
| Quaternary C | - | ~25.0 |
| -CH₂- (cyclopropyl) | 0.70 - 1.00 (m, 4H) | ~15.0 |
| -NH₂ | ~1.50 (br s, 2H) | - |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Spectral Interpretation: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for both identification and purity assessment.
Table 4: Expected Mass Spectral Data
| Parameter | Value |
| Molecular Formula | C₁₀H₁₃N |
| Molecular Weight | 147.22 g/mol |
| Ionization Mode | Electron Ionization (EI) |
| Expected [M]+ | m/z 147 |
| Key Fragments | m/z 132 ([M-NH₂]⁺), m/z 117 ([M-C₂H₄]⁺), m/z 91 ([C₇H₇]⁺, tropylium ion) |
Experimental Protocol (GC-MS):
-
GC Conditions: Use a capillary column (e.g., DB-5ms). Program the oven temperature to ramp from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) to ensure elution of the compound.
-
MS Conditions: Operate the mass spectrometer in EI mode with a scan range of m/z 40-300.
-
Sample Injection: Inject a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane).
-
Data Analysis: Identify the peak corresponding to this compound and analyze its mass spectrum to confirm the molecular ion and characteristic fragment ions.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Table 5: Characteristic FTIR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (primary amine) | Stretching | 3300 - 3500 (two bands) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| C-N | Stretching | 1020 - 1250 |
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) using a salt plate (e.g., NaCl) or as a solid dispersed in a KBr pellet.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups of this compound.
Summary and Conclusion
The combination of chromatographic and spectroscopic methods provides a comprehensive analytical characterization of this compound. HPLC is essential for purity assessment and enantiomeric separation, while NMR, MS, and FTIR are crucial for unambiguous structure confirmation. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists involved in the development and analysis of this compound.
References
Application Notes and Protocols for the HPLC and LC-MS Analysis of (1-phenylcyclopropyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-phenylcyclopropyl)methanamine is a primary amine that contains a phenylcyclopropyl moiety. This structural motif is found in various pharmacologically active compounds. Accurate and robust analytical methods are crucial for the determination of purity, stability, and pharmacokinetic properties of such compounds. As a chiral compound, the separation of its enantiomers is often a critical aspect of its analysis. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The provided methods are based on established analytical strategies for structurally related primary amines and phenylcyclopropylamines.
I. HPLC Analysis for Achiral and Chiral Purity
High-Performance Liquid Chromatography is a versatile technique for assessing the purity of this compound. Depending on the stationary phase, it can be used for both achiral (purity) and chiral (enantiomeric excess) analysis.
A. Achiral Purity Analysis by HPLC-UV
This method is suitable for determining the chemical purity of this compound. A reversed-phase C18 column is typically effective for separating the main compound from potential impurities.
Experimental Protocol: Achiral HPLC-UV
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% formic acid).
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm and 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound hydrochloride at 1 mg/mL in methanol.
-
Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration of 100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Expected Results:
The primary amine should be well-retained and exhibit a sharp peak. The retention time will be dependent on the specific C18 column used. Impurities will be visible as separate peaks.
B. Chiral Separation by HPLC-UV
Since this compound is chiral, separating its enantiomers is essential for pharmaceutical applications. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for the separation of primary amines.
Experimental Protocol: Chiral HPLC-UV
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: Chiral Stationary Phase (CSP), e.g., a polysaccharide-based column such as one derived from amylose or cellulose phenylcarbamates.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive to improve peak shape. A typical mobile phase could be Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm and 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound hydrochloride at 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Quantitative Data Summary: HPLC Analysis
| Parameter | Achiral Analysis | Chiral Analysis |
| Column | C18, 4.6 x 150 mm, 5 µm | Polysaccharide-based CSP |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Hexane:Isopropanol:Diethylamine (80:20:0.1) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min (typical) |
| Detection | UV at 210 nm and 254 nm | UV at 210 nm and 254 nm |
| Analyte | This compound | Enantiomers of this compound |
Note: Retention times are highly dependent on the specific column and system and should be determined experimentally.
II. LC-MS Analysis for Identification and Quantification
Liquid Chromatography-Mass Spectrometry provides high sensitivity and selectivity for the analysis of this compound, making it ideal for bioanalytical applications and trace impurity analysis.
A. LC-MS Method for Identification
This method is designed for the confirmation of the identity of this compound by determining its molecular weight and fragmentation pattern.
Experimental Protocol: LC-MS Identification
-
Instrumentation:
-
LC-MS system with an Electrospray Ionization (ESI) source.
-
Data acquisition and processing software.
-
-
Liquid Chromatography Conditions:
-
Column: C18, 2.1 x 50 mm, 3.5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% formic acid).
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Expected Results:
The protonated molecule [M+H]⁺ of this compound is expected at an m/z of approximately 148.1. The fragmentation pattern can be used for structural confirmation.
B. LC-MS/MS Method for Quantification in Biological Matrices
This protocol outlines a method for the quantification of this compound in a biological matrix such as plasma, which is relevant for pharmacokinetic studies.
Experimental Protocol: LC-MS/MS Quantification
-
Instrumentation:
-
LC-MS/MS system with an ESI source.
-
Data acquisition and processing software.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Liquid Chromatography Conditions:
-
(Same as LC-MS Identification method)
-
-
Mass Spectrometry Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Quantifier: To be determined experimentally based on the fragmentation of the parent ion (e.g., from m/z 148.1 to a major fragment).
-
Qualifier: To be determined experimentally (e.g., from m/z 148.1 to a secondary fragment).
-
-
Collision Energy: To be optimized for the specific instrument and transitions.
-
Dwell Time: 100 ms.
-
Quantitative Data Summary: LC-MS Analysis
| Parameter | LC-MS Identification | LC-MS/MS Quantification |
| Column | C18, 2.1 x 50 mm, 3.5 µm | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Acetonitrile/Water with 0.1% Formic Acid |
| Ionization | ESI+ | ESI+ |
| Detection | Full Scan (m/z 50-500) | Multiple Reaction Monitoring (MRM) |
| Expected [M+H]⁺ | ~148.1 m/z | Parent Ion: ~148.1 m/z |
| Primary Application | Identity Confirmation | Quantification in complex matrices |
Note: The exact m/z values for the parent and fragment ions should be determined using a high-resolution mass spectrometer for accurate mass measurement.
III. Visualized Workflows
The following diagrams illustrate the logical flow of the analytical processes described.
Caption: General workflow for HPLC-UV analysis.
Caption: Workflow for LC-MS/MS analysis in a biological matrix.
Application Notes and Protocols for the Synthesis of trans-Cyclopropylamines using Kulinkovich–de Meijere and Kulinkovich–Szymoniak Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropylamines are a pivotal structural motif in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds. Their rigid, three-dimensional structure can impart favorable pharmacological properties, including enhanced potency, metabolic stability, and improved membrane permeability. The synthesis of stereochemically defined cyclopropylamines, particularly the trans-isomer, is of significant interest. The Kulinkovich–de Meijere and Kulinkovich–Szymoniak reactions are powerful titanium-mediated methodologies for the construction of the cyclopropylamine core from readily available starting materials. These reactions provide direct access to N,N-disubstituted and primary cyclopropylamines, respectively. This document provides detailed application notes, comparative data, and experimental protocols for these two important transformations.
Reaction Overviews
The Kulinkovich–de Meijere reaction is a modification of the Kulinkovich reaction that synthesizes N,N-dialkylcyclopropylamines from the reaction of a Grignard reagent with an N,N-dialkylamide in the presence of a titanium(IV) alkoxide, such as titanium(IV) isopropoxide.[1] High yields are often achieved, particularly with N,N-dialkylformamides.[1]
The Kulinkovich–Szymoniak reaction is a related transformation that allows for the preparation of primary cyclopropylamines.[2][3] This method involves the reaction of a Grignard reagent with a nitrile in the presence of titanium(IV) isopropoxide, followed by treatment with a Lewis acid to facilitate the final ring-closing step.[2]
Reaction Mechanisms
Both reactions proceed through a common key intermediate: a titanacyclopropane. This intermediate is generated in situ from the reaction of two equivalents of a Grignard reagent with a titanium(IV) alkoxide, which undergoes β-hydride elimination.[4]
Kulinkovich–de Meijere Reaction Mechanism
In the Kulinkovich–de Meijere reaction, the titanacyclopropane intermediate reacts with the carbonyl group of the N,N-dialkylamide to form an oxatitanacyclopentane intermediate.[1] Due to the poor leaving group ability of the dialkylamino group, this intermediate undergoes ring-opening to form an iminium-titanium oxide inner salt, which then cyclizes to afford the cyclopropylamine product after hydrolysis.[1]
Caption: Mechanism of the Kulinkovich–de Meijere Reaction.
Kulinkovich–Szymoniak Reaction Mechanism
In the Kulinkovich–Szymoniak reaction, the titanacyclopropane intermediate reacts with the nitrile to form an azatitanacyclopentene intermediate. Subsequent treatment with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), promotes ring contraction to yield the primary cyclopropylamine.[2] Without the Lewis acid, the reaction tends to predominantly form ketones.[2]
References
Application Notes and Protocols: Curtius Rearrangement for the Synthesis of Cyclopropylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Curtius rearrangement is a powerful and versatile synthetic tool for the conversion of carboxylic acids to primary amines, with one fewer carbon atom.[1] This reaction proceeds through a thermally or photochemically induced decomposition of an acyl azide to an isocyanate intermediate, which can then be trapped by various nucleophiles to yield amines, carbamates, or ureas.[2][3] The cyclopropylamine moiety is a highly sought-after structural motif in medicinal chemistry, imparting unique conformational constraints and metabolic stability to drug candidates.[2] The Curtius rearrangement offers a reliable method for accessing these valuable building blocks, often with high stereochemical fidelity.[3]
These application notes provide detailed protocols and quantitative data for the synthesis of various cyclopropylamine derivatives utilizing the Curtius rearrangement. The information is intended to guide researchers in academic and industrial settings in the efficient preparation of these important compounds.
Reaction Mechanism and Workflow
The Curtius rearrangement involves the conversion of a cyclopropanecarboxylic acid to a cyclopropyl isocyanate via a cyclopropanecarbonyl azide intermediate. The isocyanate can then be converted to the desired cyclopropylamine derivative.
Caption: General workflow for the synthesis of cyclopropylamine derivatives via the Curtius rearrangement.
Quantitative Data Summary
The following tables summarize the yields and reaction conditions for the synthesis of various cyclopropylamine derivatives via the Curtius rearrangement.
Table 1: Synthesis of N-Boc-Protected Cyclopropylamine Derivatives
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 1-Cyclopropylcyclopropanecarboxylic acid | 1. Et₃N, Ethyl Chloroformate2. NaN₃3. t-BuOH | Acetone, Water, t-BuOH | -5 to 80 | 15 | N-Boc-(1-cyclopropyl)cyclopropylamine | 76 | [4] |
| trans-2-Phenylcyclopropanecarboxylic acid derivative | DPPA, Et₃N, t-BuOH | Toluene | Reflux | Not Specified | N-Boc-trans-2-phenylcyclopropylamine | 70 | [5] |
Table 2: Deprotection of N-Boc-Cyclopropylamines
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| N-Boc-(1-cyclopropyl)cyclopropylamine | HCl | Diethyl Ether | 0 to RT | 24 | (1-Cyclopropyl)cyclopropylamine hydrochloride | 87 | [4] |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-(1-cyclopropyl)cyclopropylamine[4]
This protocol details the synthesis of a protected cyclopropylamine from the corresponding carboxylic acid.
Step 1: Formation of Cyclopropanecarbonyl Azide
-
To a stirred solution of 1-cyclopropylcyclopropanecarboxylic acid (70.60 g, 560.0 mmol) in anhydrous acetone (1.7 L), add triethylamine (76.2 g, 753.0 mmol) dropwise at -5 °C.
-
After stirring for 15 minutes at the same temperature, add ethyl chloroformate (103.7 g, 956.0 mmol) dropwise over 30 minutes.
-
Continue stirring the mixture for an additional 2 hours at -5 °C.
-
Add a solution of sodium azide (75.0 g, 1.0 mol) in water (200 mL) over 1.5 hours, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1.5 hours.
-
Concentrate the mixture to about half its original volume under reduced pressure at 0 °C.
-
Pour the concentrated mixture into ice-cold water (2 L) and extract with diethyl ether (4 x 400 mL) followed by pentane (2 x 350 mL).
-
Wash the combined organic layers with ice-cold water (2 x 400 mL).
-
Dry the organic solution over MgSO₄ at 0 °C for 1 hour and then concentrate under reduced pressure at the same temperature.
Step 2: Curtius Rearrangement and Trapping with t-Butanol
-
Dissolve the residue from Step 1 in anhydrous tert-butanol (200 mL).
-
Add this solution dropwise to vigorously stirred, anhydrous tert-butanol (1300 mL) maintained at 80 °C over 2.5 hours.
-
Heat the resulting solution at reflux for an additional 9 hours.
-
Distill off the majority of the tert-butanol under atmospheric pressure.
-
Dry the residue under vacuum to obtain N-Boc-(1-cyclopropyl)cyclopropylamine.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1-phenylcyclopropyl)methanamine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of (1-phenylcyclopropyl)methanamine synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low yield during the reduction of 1-phenylcyclopropanecarbonitrile to this compound.
-
Potential Cause: Incomplete reaction or formation of side products. The catalytic hydrogenation of nitriles can sometimes lead to the formation of secondary and tertiary amines as byproducts.
-
Solution:
-
Optimize Reaction Conditions: Vary the temperature, pressure, and reaction time. Mild conditions are often preferable to minimize side reactions.
-
Choice of Catalyst: While various catalysts can be used, their selection can significantly impact selectivity towards the primary amine. A polysilane/SiO2-supported palladium catalyst has been shown to be effective in the selective hydrogenation of nitriles to primary amines.[1] Non-noble metal catalysts, such as carbon-coated nickel-based catalysts (Ni/NiO@C), have also demonstrated high conversion rates and selectivity.[2]
-
Use of Additives: The presence of ammonia or a primary amine in the reaction mixture can help suppress the formation of secondary and tertiary amines.
-
Alternative Reducing Agents: Consider using lithium aluminum hydride (LiAlH₄) in a suitable solvent like diethyl ether or tetrahydrofuran (THF). However, careful control of the reaction and work-up is necessary.[3][4]
-
Issue 2: Formation of amide impurities during the synthesis.
-
Potential Cause: If the synthesis proceeds through a carboxylic acid intermediate, incomplete conversion during a subsequent amidation or rearrangement reaction can leave residual amide. Also, partial hydrolysis of the nitrile starting material can lead to the corresponding amide.
-
Solution:
-
Ensure Complete Reaction: Monitor the reaction progress using techniques like TLC or LCMS to ensure the complete consumption of the starting amide.
-
Purification: Employ chromatographic techniques such as column chromatography to separate the desired amine from the amide impurity.
-
Issue 3: Difficulty in purifying the final this compound product.
-
Potential Cause: The presence of closely related impurities or unreacted starting materials. The basic nature of the amine can also complicate purification by silica gel chromatography.
-
Solution:
-
Acid-Base Extraction: Utilize the basicity of the amine to separate it from neutral or acidic impurities. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. The amine will move to the aqueous layer as its ammonium salt. The aqueous layer can then be basified and the free amine extracted back into an organic solvent.
-
Salt Formation: Convert the amine to a crystalline salt (e.g., hydrochloride) for purification by recrystallization. The pure amine can then be regenerated by treatment with a base.
-
Chromatography: If using column chromatography, consider using a silica gel column treated with a small amount of a tertiary amine (e.g., triethylamine) in the eluent to prevent tailing of the amine product.
-
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common synthetic routes start from 1-phenylcyclopropanecarbonitrile or 1-phenylcyclopropanecarboxylic acid. These precursors can then be converted to the target amine through various methods:
-
From 1-phenylcyclopropanecarbonitrile:
-
From 1-phenylcyclopropanecarboxylic acid:
Q2: How can I improve the yield of the initial cyclopropanation step to form the 1-phenylcyclopropane ring?
A2: The formation of the 1-phenylcyclopropane ring, often achieved by α-alkylation of a phenylacetonitrile derivative with a 1,2-dihaloethane, can be optimized by:
-
Choice of Base: Sodium hydroxide (NaOH) in water has been shown to be effective.[11]
-
Phase Transfer Catalyst: The use of a phase transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), can significantly improve the reaction rate and yield.[11]
-
Temperature Control: Maintaining an optimal reaction temperature is crucial, as higher temperatures can lead to decreased yields.[11]
Q3: What are the potential side reactions in a Hofmann rearrangement of 1-phenylcyclopropanecarboxamide?
A3: The Hofmann rearrangement involves the conversion of a primary amide to a primary amine with one less carbon atom via an isocyanate intermediate.[5][6] Potential side reactions are generally minimal if the reaction is carried out correctly. However, incomplete reaction can leave unreacted amide. The isocyanate intermediate is sensitive to moisture and will react with water to form a carbamic acid, which then decarboxylates to the amine.[5] If alcohols are present, carbamates can be formed.
Q4: Can I use reductive amination to synthesize this compound?
A4: Yes, reductive amination is a viable method. This would involve the reaction of 1-phenylcyclopropanecarboxaldehyde with ammonia, followed by reduction of the resulting imine. Common reducing agents for this purpose include sodium borohydride (NaBH₄) or sodium cyanobohydride (NaBH₃CN). Careful control of the reaction conditions is necessary to avoid the reduction of the starting aldehyde and to ensure complete conversion of the imine.
Data Presentation
Table 1: Comparison of Catalysts for Nitrile Hydrogenation to Primary Amines
| Catalyst | Substrate Scope | Selectivity to Primary Amine | Reaction Conditions | Reference |
| Polysilane/SiO₂-supported Pd | Aromatic, heteroaromatic, aliphatic nitriles | Almost quantitative yields | Mild conditions | [1] |
| Carbon-coated Ni/NiO@C | Aromatic substituted nitriles | Up to 98.25% | 120 °C, 10 bar H₂, 4 h | [2] |
| Silica supported Ni-nanoparticles | Various nitriles | High selectivity | Mild conditions | [12] |
| Iron pincer complexes | Various nitriles | High yields | Relatively mild conditions | [13] |
Experimental Protocols
Protocol 1: Reduction of 1-phenylcyclopropanecarbonitrile using LiAlH₄
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Addition of Nitrile: Dissolve 1-phenylcyclopropanecarbonitrile in the same anhydrous solvent and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue stirring at room temperature or under reflux until the reaction is complete (monitor by TLC or LCMS).
-
Quenching: Cool the reaction mixture in an ice bath. Cautiously and sequentially add water, followed by a 15% aqueous sodium hydroxide solution, and then more water to quench the excess LiAlH₄.
-
Work-up: Filter the resulting solid and wash it thoroughly with the reaction solvent. Dry the combined filtrate over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by distillation under reduced pressure or by column chromatography.
Protocol 2: Hofmann Rearrangement of 1-phenylcyclopropanecarboxamide
-
Preparation of Hypobromite Solution: In a flask cooled in an ice bath, dissolve bromine in a cold aqueous solution of sodium hydroxide.
-
Reaction: To a solution of 1-phenylcyclopropanecarboxamide in a suitable solvent (e.g., water, dioxane), add the freshly prepared cold sodium hypobromite solution.
-
Heating: Warm the reaction mixture gently. The reaction is often exothermic. Continue heating until the reaction is complete (monitor by TLC or LCMS).
-
Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Purification: Wash the combined organic extracts with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure. Purify the crude amine by distillation or chromatography.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting flowchart for low yield.
References
- 1. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. Amide to amine | Filo [askfilo.com]
- 4. studymind.co.uk [studymind.co.uk]
- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. pharmdguru.com [pharmdguru.com]
- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 8. Curtius Rearrangement [organic-chemistry.org]
- 9. byjus.com [byjus.com]
- 10. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Diastereoselective Synthesis of trans-2-Substituted-Cyclopropylamines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the diastereoselective synthesis of trans-2-substituted-cyclopropylamines.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the synthesis of trans-2-substituted-cyclopropylamines, offering potential causes and actionable solutions in a question-and-answer format.
Q1: My cyclopropanation reaction is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in cyclopropanation reactions, particularly those employing Simmons-Smith or related reagents, can stem from several factors:
-
Inactive Zinc Reagent: The activation of zinc is critical for the formation of the organozinc carbenoid. Incomplete activation will lead to poor conversion.
-
Solution: Ensure the zinc-copper couple is freshly prepared and highly active. Consider alternative activation methods or using a more reactive zinc species like diethylzinc (Furukawa modification), which often results in a faster and more reproducible reaction.
-
-
Poor Reagent Quality: The purity of diiodomethane and the solvent can significantly affect the reaction's success.
-
Solution: Use freshly distilled diiodomethane and anhydrous, non-coordinating solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Basic solvents can hinder the reaction rate.
-
-
Presence of Inhibitors: Many cyclopropanation catalysts are sensitive to air and moisture.
-
Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use purified reagents and solvents to avoid introducing inhibitors.
-
-
Steric Hindrance: The Simmons-Smith reaction is sensitive to steric hindrance around the double bond. Highly substituted alkenes may react sluggishly.
-
Solution: For sterically hindered substrates, increasing the reaction time or temperature may be necessary. However, be aware that higher temperatures can sometimes lead to side reactions. Alternatively, a more reactive carbene source or a different catalytic system might be required.
-
Q2: I am observing a low trans:cis diastereomeric ratio in my product. How can I improve the selectivity for the trans isomer?
A2: Achieving high trans selectivity is a common challenge. The formation of the cis isomer can be influenced by the reaction mechanism and conditions.
-
cis/trans-Isomerization: In some methods, such as the synthesis from α-chloroaldehydes, the cyclopropylamine product can undergo cis/trans-isomerization in the presence of Lewis acidic zinc halide salts, leading to a thermodynamic mixture of diastereomers (often around 5:1 trans:cis).
-
Solution: This isomerization can be suppressed by the addition of a polar aprotic co-solvent, such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN), to the reaction mixture.
-
-
Directing Group Effects: The stereochemical outcome of Simmons-Smith cyclopropanations can be strongly influenced by the presence of directing groups, such as hydroxyl or amine functionalities, in the allylic position.
-
Solution: For allylic amines, the nitrogen atom can coordinate to the zinc reagent, directing the cyclopropanation to the same face of the double bond. The choice of protecting group on the nitrogen can influence this direction. For example, a bulky protecting group might favor the formation of the trans isomer. In some cases, using N,N-dibenzylaminocyclohexene with specific reagents leads to the syn (cis) cyclopropane as the sole product.
-
-
Thermodynamic vs. Kinetic Control: The diastereoselectivity can be a result of either kinetic or thermodynamic control.
-
Solution: Carefully control the reaction temperature. Lower temperatures often favor the kinetically controlled product, which may have the desired trans stereochemistry.
-
Q3: I am working with an electron-deficient alkene and observing poor reactivity. What should I do?
A3: Electron-deficient alkenes are generally less reactive towards electrophilic carbenoids generated in Simmons-Smith type reactions.
-
Solution:
-
Consider using a more reactive cyclopropanating reagent.
-
Alternative catalytic systems, such as those based on cobalt, have shown efficacy with electron-deficient olefins.
-
For α,β-unsaturated esters, palladium-catalyzed cyclopropanation with diazomethane can be an effective method to produce the corresponding cyclopropanecarboxylic acid esters with a preference for the trans isomer, which can then be converted to the amine.
-
Data Presentation
The following tables summarize quantitative data for the synthesis of trans-2-substituted-cyclopropylamines using different methodologies.
Table 1: Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes
| Entry | R | Amine | Product | Yield (%) | d.r. (trans:cis) |
| 1 | Ph | Morpholine | 2a | 85 | >20:1 |
| 2 | 4-MeO-Ph | Morpholine | 2b | 80 | >20:1 |
| 3 | 4-F-Ph | Morpholine | 2c | 77 | >20:1 |
| 4 | 2-Naphthyl | Morpholine | 2d | 75 | >20:1 |
| 5 | t-Bu | Morpholine | 2e | 65 | >20:1 |
| 6 | Ph | Piperidine | 2f | 82 | >20:1 |
| 7 | Ph | Pyrrolidine | 2g | 78 | >20:1 |
| 8 | Ph | Dibenzylamine | 2h | 70 | >20:1 |
Table 2: Diastereoselective Simmons-Smith Cyclopropanation of Allylic Amines and Carbamates
| Substrate | Reagent | Product | Diastereoselectivity |
| 3-(N,N-dibenzylamino)cyclohexene | Zn |
Technical Support Center: Optimization of Hofmann Rearrangement for Cyclopropylamine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions in the synthesis of cyclopropylamine via the Hofmann rearrangement of cyclopropanecarboxamide.
Troubleshooting Guide
This section addresses common issues encountered during the Hofmann rearrangement for cyclopropylamine synthesis, offering potential causes and solutions in a direct question-and-answer format.
| Issue | Question | Potential Causes | Solutions |
| Low Yield | Why is the yield of my cyclopropylamine significantly lower than expected? | 1. Degradation of Hypohalite Reagent: The sodium hypobromite or sodium hypochlorite solution is unstable and can decompose, especially at elevated temperatures. 2. Urea Byproduct Formation: The cyclopropylamine product can react with the isocyanate intermediate to form a urea byproduct. 3. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reagent, low temperature, or short reaction time. 4. Amide Hydrolysis: Under strong basic conditions, the starting cyclopropanecarboxamide can hydrolyze back to cyclopropanecarboxylic acid. | 1. Prepare the hypohalite solution fresh at low temperatures (0–5 °C) and use it immediately. Add the halogen (e.g., bromine) slowly to a cold, stirred solution of sodium hydroxide.[1] 2. Maintain a high concentration of base (NaOH) to promote rapid hydrolysis of the isocyanate intermediate. Ensure efficient stirring to minimize localized concentration gradients. 3. Use a slight excess of the hypohalite reagent. After the initial low-temperature addition, a controlled increase in temperature (e.g., to 50-70°C) can drive the rearrangement to completion.[1] Monitor the reaction by TLC or GC-MS. 4. While difficult to avoid completely, minimizing reaction time and maintaining the lowest effective temperature can help reduce amide hydrolysis. |
| Byproduct Formation | I have an insoluble white precipitate in my reaction mixture. What is it and how can I prevent it? | The most common insoluble white precipitate is N,N'-dicyclopropylurea, formed from the reaction of cyclopropylamine with the cyclopropyl isocyanate intermediate. | 1. Maintain High Base Concentration: A high concentration of sodium hydroxide favors the hydrolysis of the isocyanate over its reaction with the amine product. 2. Control Temperature: Keep the initial reaction temperature low to control the rate of isocyanate formation. A subsequent, controlled increase in temperature can then favor the desired hydrolysis. 3. Efficient Mixing: Ensure vigorous stirring to quickly disperse the newly formed amine and isocyanate, preventing localized high concentrations that favor byproduct formation. |
| Reaction Stalls | My reaction seems to stop before all the starting material is consumed. Why? | 1. Insufficient Hypohalite: The hypohalite reagent may have been consumed or degraded before the reaction is complete. 2. Low Temperature: The temperature may be too low for the rearrangement step to occur efficiently. | 1. Add a second portion of the hypohalite solution. 2. After the initial low-temperature N-halogenation, slowly warm the reaction mixture to the optimal rearrangement temperature (see tables below). |
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials and reagents for the Hofmann rearrangement to synthesize cyclopropylamine?
A1: The primary starting material is cyclopropanecarboxamide. The classical reagents are bromine (Br₂) or chlorine (Cl₂) and a strong base, typically sodium hydroxide (NaOH), in an aqueous solution. These react in situ to form sodium hypobromite (NaOBr) or sodium hypochlorite (NaOCl).[2]
Q2: What is the general mechanism of the Hofmann rearrangement for the synthesis of cyclopropylamine?
A2: The reaction proceeds through several key steps:
-
N-halogenation: The cyclopropanecarboxamide is halogenated at the nitrogen atom by the hypohalite.
-
Deprotonation: The base removes a proton from the nitrogen to form an anion.
-
Rearrangement: The cyclopropyl group migrates from the carbonyl carbon to the nitrogen, displacing the halide and forming a cyclopropyl isocyanate intermediate.
-
Hydrolysis & Decarboxylation: The isocyanate is hydrolyzed by water to a carbamic acid, which is unstable and spontaneously decarboxylates to yield cyclopropylamine.[2][3]
Q3: Can I use other reagents besides bromine and sodium hydroxide?
A3: Yes, several variations exist. N-bromosuccinimide (NBS) can be used as a bromine source. For base-sensitive substrates, hypervalent iodine reagents can be employed.[4] An electro-induced Hofmann rearrangement has also been developed, which avoids the use of corrosive and toxic halogens.[5][6]
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the starting cyclopropanecarboxamide. Gas chromatography-mass spectrometry (GC-MS) can also be used to monitor the formation of cyclopropylamine and any byproducts.[1]
Q5: What are the safety precautions for this reaction?
A5: Bromine is highly corrosive and toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction with sodium hydroxide is exothermic and should be performed with cooling. The reaction can also generate gaseous byproducts, so adequate ventilation is crucial.
Data Presentation
Table 1: Optimization of Reaction Conditions for Hofmann Rearrangement of Cyclopropanecarboxamide
| Parameter | Condition | Effect on Yield/Purity | Notes | Reference |
| Temperature | 0-10°C (initial) then 50-70°C | High | Low initial temperature for N-halogenation, followed by heating for rearrangement. | [1] |
| 5-35°C | Moderate to High | A single, controlled temperature range can also be effective. | [7] | |
| 90°C (continuous flow) | High (96%) | Requires a microreaction system. | [8] | |
| Base (NaOH) | High Concentration | Increases yield | Favors rapid hydrolysis of the isocyanate, minimizing urea byproduct formation. | |
| Hypohalite | Slight Excess | Increases conversion | Ensures complete consumption of the starting amide. | |
| Solvent | Aqueous NaOH | Standard | Effective for many substrates. | |
| Acetonitrile/Methanol (electro-induced) | High (up to 94%) | Used in electrochemical variations of the reaction. | [5] |
Experimental Protocols
Protocol 1: Classical Hofmann Rearrangement using Sodium Hypobromite
This protocol is adapted from standard procedures for the Hofmann rearrangement.
Materials:
-
Cyclopropanecarboxamide
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Deionized water
-
Ice bath
-
Round-bottom flask with magnetic stirrer and dropping funnel
Procedure:
-
Prepare Sodium Hypobromite Solution: In a flask cooled in an ice bath, prepare a solution of sodium hydroxide in water. Slowly add bromine dropwise to the cold, stirred NaOH solution. Use the freshly prepared sodium hypobromite solution immediately.
-
Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer, dissolve cyclopropanecarboxamide in water. Cool the solution in an ice bath to below 10°C.[1]
-
Addition of Hypobromite: Slowly add the cold sodium hypobromite solution to the cyclopropanecarboxamide solution, maintaining the temperature below 10°C.[1]
-
Rearrangement: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-70°C to facilitate the rearrangement.[1]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture. The volatile cyclopropylamine can be isolated by steam distillation or fractional distillation.[1]
Protocol 2: Electro-Induced Hofmann Rearrangement
This protocol is based on the work of Cantin et al. and offers a greener alternative to the classical method.[5]
Materials:
-
1-Phenyl-cyclopropyl amide (or other substituted cyclopropanecarboxamide)
-
Sodium bromide (NaBr)
-
Acetonitrile
-
Methanol
-
Undivided electrochemical cell with platinum electrodes
-
Constant current source
Procedure:
-
Reaction Setup: In an undivided electrochemical cell equipped with a platinum anode and cathode, dissolve the cyclopropyl amide and sodium bromide (0.5 equivalents) in a mixture of acetonitrile and methanol (8:2).[5]
-
Electrolysis: Apply a constant current of 100 mA (current density: 50 mA·cm⁻²) to the open-air reaction mixture.[5]
-
Charge: Continue the electrolysis until a total charge of 4 F·mol⁻¹ has passed.[5]
-
Work-up and Isolation: After the reaction is complete, the resulting carbamate can be isolated using standard extraction and chromatography techniques. The amine can be obtained by subsequent hydrolysis of the carbamate.
Visualizations
Caption: Workflow of the Hofmann rearrangement for cyclopropylamine synthesis.
Caption: Troubleshooting logic for low yield in cyclopropylamine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 4. Hofmann Rearrangement | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. US5032687A - Process for the preparation of cyclopropylamine - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
Preventing by-product formation in continuous-flow synthesis of cyclopropylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the continuous-flow synthesis of cyclopropylamine. Our aim is to help you prevent by-product formation and optimize your reaction conditions for a high-yielding and pure product.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a continuous-flow setup for cyclopropylamine synthesis compared to traditional batch methods?
A1: Continuous-flow synthesis offers several key advantages for the preparation of cyclopropylamine, particularly for reactions like the Hofmann and Curtius rearrangements which are commonly employed:
-
Enhanced Safety: Both rearrangements involve hazardous intermediates (N-haloamides and acyl azides, respectively). Flow reactors handle only small volumes of these intermediates at any given time, significantly reducing the risks associated with thermal instability and potential runaway reactions.
-
Precise Process Control: Flow chemistry allows for superior control over reaction parameters such as temperature, pressure, and residence time. This precision is crucial for minimizing side reactions and by-product formation. For instance, precise temperature control in the Hofmann rearrangement can prevent the formation of by-products.[1]
-
Improved Yield and Purity: The enhanced control and efficient mixing in flow reactors often lead to higher yields and product purity compared to batch processes. A continuous-flow approach to the Hofmann rearrangement of cyclopropanecarboxamide has been shown to achieve a yield of up to 96% in just a 4-minute residence time.[1][2]
-
Scalability: Scaling up a continuous-flow process is typically more straightforward than for batch reactions. Instead of using larger reactors, the system can be run for longer periods or multiple reactors can be operated in parallel ("numbering-up").
Q2: Which are the most common synthetic routes for cyclopropylamine in a continuous-flow system?
A2: The two most prevalent methods adapted for the continuous-flow synthesis of cyclopropylamine are the Hofmann rearrangement of cyclopropanecarboxamide and the Curtius rearrangement of a cyclopropanecarboxylic acid derivative. Both reactions involve the formation of a cyclopropyl isocyanate intermediate which is subsequently hydrolyzed to yield cyclopropylamine.
Q3: What are the typical by-products I should be aware of in each of these methods?
A3: By-product formation is a critical issue to manage. Here are the most common impurities for each route:
-
Hofmann Rearrangement:
-
Hydrolysis products of cyclopropanecarboxamide: Unreacted starting material can hydrolyze under the basic reaction conditions.
-
Nitriles: Over-oxidation of the intermediate N-chlorocyclopropanecarboxamide or the cyclopropylamine product by excess hypochlorite can lead to the formation of cyclopropanecarbonitrile.
-
-
Curtius Rearrangement:
-
1,3-Dicyclopropylurea: This is a significant by-product, especially if there is water present in the reaction mixture. The cyclopropyl isocyanate intermediate reacts with water to form cyclopropylamine, which then reacts with another molecule of the isocyanate to form the urea by-product.[2]
-
Troubleshooting Guides
Hofmann Rearrangement of Cyclopropanecarboxamide
Issue 1: Low Yield of Cyclopropylamine
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Increase the residence time by reducing the flow rate or using a longer reactor coil. Increase the reaction temperature. Note that a temperature of 90°C with a 4-minute residence time has been shown to be effective.[1][2] |
| Sub-optimal reagent concentration | Ensure the stoichiometry of sodium hypochlorite and sodium hydroxide is correct. Excess hypochlorite can lead to by-products. |
| Poor mixing | Use a static mixer at the point where the reactant streams combine to ensure efficient mixing. |
Issue 2: Presence of Impurities in the Product
| By-product Detected | Possible Cause | Prevention and Mitigation Strategy |
| Unreacted cyclopropanecarboxamide | Insufficient residence time or temperature. | Increase residence time or reaction temperature. |
| Cyclopropanecarbonitrile | Excess sodium hypochlorite. | Carefully control the stoichiometry of the reagents. Use in-line analytical techniques to monitor the reaction and adjust reagent ratios in real-time. |
Curtius Rearrangement of Cyclopropanecarbonyl Azide
Issue 1: Formation of 1,3-Dicyclopropylurea
| Possible Cause | Troubleshooting Step |
| Presence of water in the reaction system | This is the primary cause for the formation of 1,3-dicyclopropylurea.[2] Use anhydrous solvents and reagents. Consider incorporating an in-line drying unit packed with molecular sieves before the rearrangement step. |
| Reaction with amine product | The newly formed cyclopropylamine can react with the isocyanate intermediate. |
Issue 2: Low Conversion of Acyl Azide to Isocyanate
| Possible Cause | Troubleshooting Step |
| Insufficient temperature for rearrangement | The thermal Curtius rearrangement requires elevated temperatures. Increase the temperature of the reactor coil where the rearrangement occurs. Temperatures around 120°C are often used for this step in flow systems. |
| Short residence time | Ensure the residence time in the heated zone is sufficient for the rearrangement to complete. This can be adjusted by changing the flow rate or the length of the reactor coil. |
General Troubleshooting for Continuous-Flow Setups
Issue: Reactor Clogging
| Possible Cause | Troubleshooting Step |
| Precipitation of starting materials, intermediates, or by-products | Ensure all starting materials are fully dissolved in the chosen solvent at the operating temperature. If precipitation is unavoidable, consider using a co-solvent to improve solubility. |
| Formation of insoluble salts | Some reactions generate inorganic salts as by-products which can precipitate and cause blockages. |
| Solid handling strategies | If precipitation cannot be avoided, consider using a flow reactor designed to handle solids, such as a continuously stirred tank reactor (CSTR) system. Another strategy is to introduce an immiscible carrier fluid to create a segmented flow, preventing solids from adhering to the reactor walls. Applying ultrasound to the reactor can also help to break up solid agglomerates and prevent clogging. |
Data Presentation
Table 1: Optimized Conditions for Continuous-Flow Hofmann Rearrangement of Cyclopropanecarboxamide
| Parameter | Value | Reference |
| Reactant 1 | Aqueous solution of cyclopropanecarboxamide | [3] |
| Reactant 2 | Solution of sodium hydroxide in sodium hypochlorite | [3] |
| Reactor Temperature | 90 °C | [1][2] |
| Residence Time | 4 minutes | [1][2] |
| Yield of Cyclopropylamine | 96% | [1][2] |
| Key Outcome | By-product formation avoided | [3] |
Note: This data is based on a specific reported protocol and may require optimization for different experimental setups.
Experimental Protocols
Key Experiment: Continuous-Flow Synthesis of Cyclopropylamine via Hofmann Rearrangement
This protocol is based on the efficient method described by Xu et al. (2019).[3][4]
Materials:
-
Cyclopropanecarboxamide
-
Sodium hypochlorite (NaClO) solution
-
Sodium hydroxide (NaOH)
-
Sodium sulfite (Na₂SO₃) solution (for quenching)
-
Deionized water
Equipment:
-
Two syringe pumps or HPLC pumps
-
T-shaped micromixer
-
Coil reactor (e.g., PFA tubing) immersed in a temperature-controlled oil bath
-
Back-pressure regulator
-
Collection vessel
Procedure:
-
Prepare the reactant solutions:
-
Solution A: Prepare an aqueous solution of cyclopropanecarboxamide at the desired concentration.
-
Solution B: Prepare a solution of sodium hydroxide in aqueous sodium hypochlorite.
-
-
Set up the continuous-flow system:
-
Connect the outlets of the two pumps to the inlets of the T-shaped micromixer.
-
Connect the outlet of the micromixer to the inlet of the coil reactor.
-
Place the coil reactor in an oil bath preheated to 90 °C.
-
Connect the outlet of the reactor to a back-pressure regulator and then to a collection vessel containing a quench solution of sodium sulfite.
-
-
Run the reaction:
-
Set the flow rates of the two pumps to achieve a total residence time of 4 minutes within the heated coil reactor.
-
Pump Solution A and Solution B simultaneously through the system. The reactants will mix in the T-mixer and react in the heated coil.
-
The reaction mixture is quenched upon entering the collection vessel.
-
-
Work-up and Isolation:
-
The collected quenched reaction mixture is then subjected to distillation to isolate the cyclopropylamine product.
-
Visualizations
Caption: Experimental Workflow for Continuous-Flow Hofmann Rearrangement.
Caption: By-product Formation Pathways in Hofmann Rearrangement.
References
Technical Support Center: Enhancing Enantioselectivity in Ru(II)-Pheox-Catalyzed Cyclopropanation
Welcome to the technical support center for Ru(II)-Pheox-catalyzed cyclopropanation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for enhanced enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of Ru(II)-Pheox-catalyzed cyclopropanation?
A1: The reaction is proposed to proceed through the formation of a metal carbene intermediate.[1][2] The Ru(II)-Pheox catalyst reacts with a diazo compound to generate a ruthenium carbene. This carbene then reacts with an olefin to form the cyclopropane product and regenerate the catalyst.[1] Computational studies suggest that the reaction can proceed through either an inner-sphere or outer-sphere mechanism, with the outer-sphere mechanism often being favored.[3] The stereoselectivity of the reaction is influenced by the intricate balance between different mechanistic pathways.[3]
Q2: My enantioselectivity is low. What are the most common causes?
A2: Low enantioselectivity in Ru(II)-Pheox-catalyzed cyclopropanation can stem from several factors:
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact enantioselectivity. Halogenated solvents often provide high enantioselectivities, while non-polar solvents may lead to moderate results.[4]
-
Substrate Electronics: The electronic properties of the olefin substrate are crucial. While Ru(II)-Pheox catalysts are effective for a wide range of olefins, including electron-deficient ones, the nature of the substrate can influence stereocontrol.[5][6][7]
-
Diazo Compound: The structure of the diazoacetate, particularly the ester group, is critical for achieving high stereoselectivity.[5][6] Succinimidyl, ketone, and certain ester-functionalized diazoacetates have been shown to be crucial for high enantioselectivity.[5]
-
Catalyst Integrity: The catalyst's activity and stereoselectivity can be compromised by improper handling or storage. However, Ru(II)-Pheox catalysts are generally stable under ordinary conditions.[6]
-
Reaction Temperature: Temperature can influence the selectivity of the reaction. Optimization of the reaction temperature is often necessary.
Q3: Can the Ru(II)-Pheox catalyst be reused?
A3: Yes, reusable Ru(II)-Pheox catalysts have been developed. Water-soluble and polymer-supported versions of the catalyst can be recovered and reused multiple times without a significant drop in catalytic activity or enantioselectivity.[5][6] For instance, a water-soluble Ru(II)-Amm-Pheox catalyst has been reused at least six times with minimal loss of reactivity and enantioselectivity.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Poor catalyst solubility in the chosen solvent. | For catalysts with poor solubility in non-polar solvents, consider using halogenated solvents or a biphasic medium if using a water-soluble catalyst.[4] |
| Catalyst deactivation. | While generally stable, ensure proper storage and handling of the catalyst. Consider if any impurities in the reagents or solvents could be poisoning the catalyst. | |
| Slow reaction kinetics. | A brief activation period for the catalyst is sometimes observed.[1] Ensure the reaction is run for a sufficient amount of time. The reaction rate can be influenced by the reactivity of the olefin.[1] | |
| Low Enantioselectivity (% ee) | Suboptimal solvent. | Screen a variety of solvents. Halogenated solvents like CH2Cl2 often yield high enantioselectivities.[4] |
| Inappropriate diazo compound. | The choice of the diazo compound is critical.[5][6] Consider using succinimidyl-, ketone-, or ester-functionalized diazoacetates, which have been shown to enhance stereoselectivity.[5] | |
| Unfavorable substrate electronics. | For challenging electron-deficient olefins, specific catalyst variants or reaction conditions might be necessary.[8][9] | |
| Reaction temperature is not optimized. | Perform the reaction at different temperatures to find the optimal condition for enantioselectivity. | |
| Poor Diastereoselectivity (trans:cis ratio) | Steric and electronic effects of the substrate. | The substituents on the alkene can strongly influence the diastereoselectivity.[8] For intramolecular reactions, cis-substituted substrates sometimes afford higher enantioselectivities than their trans counterparts.[8] |
| Nature of the carbene precursor. | The diazo compound used can influence the diastereomeric ratio of the product. | |
| Formation of Side Products (e.g., diazo dimerization) | Slow cyclopropanation relative to dimerization. | Kinetic studies have shown that with certain diazo reagents like N-hydroxyphthalimide diazoacetate (NHPI-DA), the cyclopropanation reaction is substantially faster than the dimerization process.[1][3] If dimerization is an issue, consider using such redox-active diazoacetates. |
| High catalyst concentration. | While increasing the catalyst concentration from 1 mol% up to 5 equivalents has been shown to have no negative effect on yield or enantioselectivity in some cases, excessively high concentrations could potentially favor side reactions.[1][3] |
Quantitative Data Summary
Table 1: Effect of Solvent on Intramolecular Cyclopropanation of a Diazo Weinreb Amide [4]
| Entry | Solvent | Yield (%) | Enantioselectivity (% ee) |
| 1 | Toluene | 45 | 85 |
| 2 | Hexane | 32 | 80 |
| 3 | Benzene | 51 | 86 |
| 4 | CCl4 | 38 | 82 |
| 5 | CH2Cl2 | 75 | 95 |
| 6 | CHCl3 | 68 | 93 |
| 7 | 1,2-Dichloroethane | 72 | 94 |
| 8 | THF | 65 | 90 |
Table 2: Ru(II)-Ph-Pheox Catalyzed Asymmetric Cyclopropanation of Various Olefins with Succinimidyl Diazoacetate [10]
| Entry | Olefin (R) | Product | Yield (%) | trans:cis | ee (%) |
| 1 | Phenyl | 15a | 98 | >99:1 | 99 |
| 2 | 4-Methylphenyl | 15b | 95 | >99:1 | 99 |
| 3 | 4-Methoxyphenyl | 15c | 92 | >99:1 | 99 |
| 4 | 4-Chlorophenyl | 15d | 96 | >99:1 | 99 |
| 5 | 2-Naphthyl | 15e | 94 | >99:1 | 99 |
| 6 | N-vinyl carbazole | 15f | 89 | >99:1 | 91 |
| 7 | n-Butyl vinyl ether | 15g | 66 | >99:1 | 97 |
| 8 | Isobutyl vinyl ether | 15h | 75 | >99:1 | 98 |
Experimental Protocols
General Procedure for Ru(II)-Pheox-Catalyzed Intramolecular Cyclopropanation:
A solution of the Ru(II)-Pheox catalyst (typically 1-3 mol%) in a suitable solvent (e.g., CH2Cl2) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon). A solution of the diazo compound in the same solvent is then added, often slowly via a syringe pump, to the catalyst solution at the desired temperature (e.g., room temperature). The reaction progress is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Example Protocol for Water-Soluble Ru(II)-Amm-Pheox Catalyst:
The Ru(II)-Amm-Pheox catalyst (3 mol%) is dissolved in water (1 mL). A solution of the diazo compound in a water-immiscible organic solvent like ether is then added to the aqueous catalyst solution.[4] The biphasic mixture is stirred at room temperature for the specified time. After the reaction is complete, the organic layer containing the product is separated. The aqueous layer containing the catalyst can be reused for subsequent reactions.[4]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Combined Experimental and Computational Study of Ruthenium N-Hydroxyphthalimidoyl Carbenes in Alkene Cyclopropanation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Reusable and highly enantioselective water-soluble Ru(II)-Amm-Pheox catalyst for intramolecular cyclopropanation of diazo compounds [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective Cyclopropanation of a Wide Variety of Olefins Catalyzed by Ru(II)-Pheox Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. Ru(II)-Pheox-Catalyzed Asymmetric Intramolecular Cyclopropanation of Electron-Deficient Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Optimizing temperature and solvent for cyclopropanation reactions
Welcome to the technical support center for cyclopropanation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during cyclopropanation experiments, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution(s) |
| Inactive Catalyst/Reagent | For Simmons-Smith reactions, ensure the zinc-copper couple is freshly prepared and properly activated; consider using ultrasound to enhance activation. For catalytic reactions, verify the catalyst's source, age, and storage conditions. Incrementally increasing catalyst loading (e.g., from 1 mol% to 5 mol%) can be tested. |
| Decomposition of Diazo Compound | Diazo compounds can be unstable. Use a syringe pump for slow, controlled addition to the reaction mixture to minimize side reactions like dimerization. Ensure the diazo compound is pure and free from acidic impurities. |
| Presence of Inhibitors (Moisture/Air) | Many cyclopropanation reagents and catalysts are sensitive to moisture and air. Ensure all glassware is oven- or flame-dried and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Incorrect Reaction Temperature | If the temperature is too low, the activation energy may not be met. Gradually increase the temperature in 5-10 °C increments. Conversely, if the temperature is too high, it can lead to the decomposition of reagents or products. |
| Poor Substrate Reactivity | Electron-deficient alkenes are generally less reactive. Consider using a more reactive carbene source or a different catalytic system. For Simmons-Smith reactions, switching to the Furukawa modification (diethylzinc and diiodomethane) can be more effective for less reactive alkenes. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Suggested Solution(s) |
| High Reaction Temperature | Elevated temperatures can promote side reactions such as C-H insertion or polymerization. Lowering the reaction temperature is often the most effective solution. |
| Incorrect Stoichiometry | An excess of the cyclopropanating agent may lead to side reactions. Carefully control the stoichiometry of your reagents. |
| Ethylated Byproduct in Simmons-Smith | When using the Furukawa modification (Et₂Zn), an ethyl group can transfer to the substrate. This can be minimized by ensuring high-purity reagents and conducting the reaction at low temperatures (0 °C to -40 °C). |
Issue 3: Poor Diastereo- or Enantioselectivity
| Potential Cause | Suggested Solution(s) |
| Suboptimal Temperature | Generally, lower reaction temperatures lead to higher selectivity by favoring the transition state with the lower activation energy. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the transition state geometry. Screen a range of solvents with varying polarities. For Simmons-Smith reactions, non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally preferred as basic solvents can decrease the reaction rate. |
| Suboptimal Chiral Ligand/Catalyst | The choice of a chiral ligand is critical for enantioselectivity. It may be necessary to screen a library of ligands to find the optimal one for a specific substrate. |
| Steric Hindrance | The steric bulk of the catalyst, ligands, or carbene precursor can influence the facial selectivity of the cyclopropanation. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for my cyclopropanation reaction?
A1: The optimal starting temperature is highly dependent on the specific method. For a Simmons-Smith reaction, 0 °C is a common starting point, with the initial addition of reagents sometimes performed at even lower temperatures. For many rhodium-catalyzed reactions using diazo compounds, room temperature is often suitable, but optimization may be necessary. Always consult the literature for a similar reaction or substrate to determine a suitable starting point.
Q2: My yield is low at a lower temperature, but my diastereoselectivity is good. How can I improve the yield without sacrificing selectivity?
A2: This is a common optimization challenge. You can try several strategies:
-
Slightly increase the temperature: Find a balance where the yield is acceptable, and the diastereoselectivity remains within your desired range.
-
Increase the reaction time: A lower temperature may simply mean a slower reaction. Extending the reaction duration can often improve the yield.
-
Increase reagent concentration: Carefully increasing the concentration of reactants can sometimes improve the reaction rate at lower temperatures.
-
Optimize other parameters: Investigate the effect of different solvents or a more active catalyst that may allow for higher reactivity at lower temperatures.
Q3: What are the best solvents for a Simmons-Smith reaction?
A3: Non-coordinating solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE) are generally recommended. The rate of the Simmons-Smith reaction tends to decrease as the basicity of the solvent increases.
Q4: My rhodium-catalyzed cyclopropanation with ethyl diazoacetate (EDA) is giving a low yield. What should I check first?
A4: For rhodium-catalyzed reactions with EDA, key parameters to investigate are:
-
Catalyst Activity: Ensure your rhodium catalyst is active and handled under an inert atmosphere.
-
Purity and Addition of EDA: Use pure EDA and add it slowly to the reaction mixture using a syringe pump to prevent dimerization and other side reactions.
-
Temperature Control: While many reactions proceed at room temperature, the optimal temperature can be substrate-dependent.
Q5: How can I avoid side reactions when using diiodomethane?
A5: Diiodomethane can be a source of impurities that inhibit the reaction. It is recommended to use freshly purified diiodomethane, which can be done by passing it through a short column of activated alumina or by distillation.
Data Presentation
Table 1: Effect of Temperature and Solvent on a Rhodium-Catalyzed Cyclopropanation
This table summarizes the optimization of the rhodium-catalyzed cyclopropanation of ethyl acrylate with methyl p-tolyldiazoacetate.
| Entry | Catalyst | Temperature (°C) | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |
| 1 | Rh₂(S-DOSP)₄ | 36 | Pentane | 59 | >97:3 | 77 |
| 2 | Rh₂(S-PTAD)₄ | 36 | Pentane | 71 | >97:3 | 35 |
| 3 | Rh₂(S-TCPTAD)₄ | 36 | Pentane | 71 | >97:3 | 84 |
| 4 | Rh₂(S-TCPTAD)₄ | 25 | Pentane | 65 | >97:3 | 82 |
| 5 | Rh₂(S-TCPTAD)₄ | 0 | Pentane | 45 | >97:3 | 80 |
Data compiled from representative literature; specific conditions and results may vary.
Table 2: Effect of Solvent on a Copper-Catalyzed Enantioselective Cyclopropanation of Styrene
This table shows the impact of different solvents on the yield and enantioselectivity of the cyclopropanation of styrene with ethyl diazoacetate using a chiral copper catalyst.
| Entry | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | CuOTf / Bis(oxazoline) L1 | CH₂Cl₂ | 0 | 92 | 95 (trans) |
| 2 | Cu(OTf)₂ / Salen L2 | Toluene | 25 | 88 | 90 (cis) |
| 3 | CuCl / Ph-Box L3 | CHCl₃ | -20 | 95 | 98 (trans) |
Data compiled from representative literature; specific conditions and results may vary.
Experimental Protocols
Protocol 1: General Procedure for Simmons-Smith Cyclopropanation (Furukawa Modification)
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the alkene (1.0 equiv.) and anhydrous dichloromethane to make a 0.1 M solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add diethylzinc (2.0 equiv., typically as a 1.0 M solution in hexanes) dropwise.
-
After stirring for 15 minutes, add diiodomethane (2.0 equiv.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC/MS.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Rhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate (EDA)
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alkene (1.0 mmol) and the chosen anhydrous solvent (e.g., dichloromethane, 5 mL).
-
Add the dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.01 mmol, 1 mol%).
-
Prepare a solution of ethyl diazoacetate (1.2 mmol) in the same solvent (5 mL).
-
Using a syringe pump, add the EDA solution to the stirred reaction mixture over a period of 4-8 hours at the desired temperature (e.g., room temperature).
-
Stir the reaction until TLC or GC/MS analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in cyclopropanation.
Caption: General experimental workflow for a cyclopropanation reaction.
Technical Support Center: Enhancing Photocatalytic Bromonitroalkylation of Styrenes
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the efficiency of photocatalytic bromonitroalkylation of styrenes.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental process in a question-and-answer format.
Q1: Why is my reaction yield consistently low?
Low yields in photocatalytic bromonitroalkylation can stem from several factors. Consider the following troubleshooting steps:
-
Catalyst Choice and Activity: The selection of the photocatalyst is critical. While various photocatalysts can be employed, their efficiency can differ significantly based on the specific styrene substrate. For instance, fac-Ir(ppy)3 has been shown to provide good yields in many cases.[1] In contrast, some organophotocatalysts may not effectively promote the desired transformation.[1] Copper-based photocatalysts, such as [CuI(dap)2]Cl, have also been reported to be highly efficient for this transformation, often leading to high yields and fast reaction times.[2][3][4]
-
Solvent Selection: The reaction solvent plays a crucial role. Dichloroethane (DCE) has been identified as an effective solvent for iridium-based systems.[1] Solvents like CH3CN and CHCl3 may lead to lower yields, while DMF, DMSO, or toluene can inhibit the reaction entirely.[1] For copper-catalyzed reactions, MeCN is commonly used.[2]
-
Light Source and Intensity: Ensure your light source has the appropriate wavelength and intensity to excite the chosen photocatalyst. Insufficient light penetration, often due to a high concentration of the photocatalyst or a poorly designed reactor setup, can limit the reaction rate.
-
Degassing: The presence of oxygen can quench the excited state of the photocatalyst, leading to lower efficiency. Ensure the reaction mixture is thoroughly degassed before and during the reaction by purging with an inert gas like argon or nitrogen.
-
Reagent Purity: Impurities in the styrene, bromonitromethane, or solvent can interfere with the catalytic cycle. Ensure all reagents are of high purity.
Q2: I am observing a significant amount of isoxazoline-N-oxide as a byproduct. How can I minimize its formation?
The formation of isoxazoline-N-oxide is a known side reaction that can compete with the desired bromonitroalkylation. The choice of photocatalyst can significantly influence the reaction pathway.
-
Catalyst Tuning: Iridium-based photocatalysts can sometimes favor the formation of the γ-bromonitroalkane product, while under certain conditions, a different catalyst might lead to the isoxazoline-N-oxide.[1][5] It has been reported that tuning the iridium catalyst can control the reaction pathway to access either of the two distinct products.[1][5]
-
Copper Catalysis: Copper(I) photocatalysts have been shown to favor the atom transfer radical addition (ATRA) pathway, leading to the desired bromonitroalkylation product with high selectivity and suppressing the formation of isoxazoline-N-oxide.[2][3]
Q3: The reaction is not proceeding to completion, even after extended reaction times. What could be the issue?
Incomplete conversion can be due to several factors related to catalyst deactivation or suboptimal reaction conditions.
-
Catalyst Loading: While a higher catalyst loading might seem beneficial, it can sometimes lead to issues with light penetration and potentially unwanted side reactions. Optimize the catalyst concentration to find the ideal balance. A typical catalyst loading is around 1-5 mol%.[1][2]
-
Reaction Time: While a standard reaction time of 18 hours has been reported for some systems[1], reaction kinetics can vary depending on the substrate and specific conditions. Monitor the reaction progress by techniques like TLC or GC-MS to determine the optimal reaction time.
-
Stirring and Temperature: Ensure efficient stirring to maintain a homogeneous reaction mixture and facilitate light distribution. While these reactions are typically run at room temperature, slight variations in temperature could affect the reaction rate.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the photocatalytic bromonitroalkylation of styrenes?
The reaction generally proceeds via a single-electron transfer (SET) mechanism. The photocatalyst, upon excitation by visible light, reduces bromonitromethane to generate a nitroalkyl radical. This radical then adds to the styrene to form a benzylic radical intermediate. The subsequent steps depend on the catalyst system. In the case of iridium photocatalysis, a proposed mechanism involves the cyclization of the benzylic radical to a nitroxyl radical intermediate, which is then oxidized and reacts with a bromide ion to form the final product.[1] For copper-catalyzed reactions, an inner-sphere pathway is suggested where the copper catalyst interacts with the radical intermediates.[2][3]
Q2: How do different substituents on the styrene affect the reaction efficiency?
The electronic and steric properties of the substituents on the styrene ring can influence the reaction yield.
-
Para-substituted styrenes: Styrenes with electron-donating or electron-withdrawing groups at the para position generally proceed smoothly to give moderate to good yields.[1] However, a bulky substituent like a phenyl group at the para position has been observed to result in a lower yield.[1]
-
Ortho- and Meta-substituted styrenes: Substrates with substituents at the ortho and meta positions also typically provide moderate yields.[1]
-
Electron-rich vs. Electron-poor styrenes: In copper-catalyzed systems, styrenes with weak electron-donating groups work well, while a strong electron-donating group like p-OMe can lead to a complex reaction mixture.[2] Conversely, styrenes with electron-withdrawing groups are well-tolerated.[2]
Q3: Can this reaction be scaled up?
Yes, the photocatalytic bromonitroalkylation of olefins has been successfully scaled up to gram quantities, demonstrating its potential for larger-scale synthesis.[2][3][4]
Data Presentation
Table 1: Effect of Photocatalyst on the Yield of Bromonitroalkylation of 4-Bromostyrene
| Entry | Photocatalyst | Yield (%) |
| 1 | fac-Ir(ppy)₃ | 57 |
| 2 | Ir(ppy)₂(dtbbpy)PF₆ | 45 |
| 3 | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | 33 |
| 4 | Ru(bpy)₃Cl₂ | 15 |
| 5 | Eosin Y | 0 |
Reaction conditions: 4-bromostyrene (0.25 mmol), bromonitromethane, photocatalyst (5 mol%) in DCE (0.1 M) for 18 h.[1]
Table 2: Effect of Solvent on the Yield of Bromonitroalkylation using fac-Ir(ppy)₃
| Entry | Solvent | Yield (%) |
| 1 | DCE | 57 |
| 2 | CH₃CN | 35 |
| 3 | CHCl₃ | 20 |
| 4 | DMF | 0 |
| 5 | DMSO | 0 |
| 6 | Toluene | 0 |
Reaction conditions: 4-bromostyrene (0.25 mmol), bromonitromethane, fac-Ir(ppy)3 (5 mol%) in the specified solvent (0.1 M) for 18 h.[1]
Table 3: Substrate Scope for the Iridium-Catalyzed Bromonitroalkylation of Various Styrenes
| Entry | Styrene Substituent | Yield (%) |
| 1 | H | 57 |
| 2 | 4-F | 53 |
| 3 | 4-CH₂Cl | 47 |
| 4 | 4-t-Bu | 47 |
| 5 | 4-Ph | 26 |
| 6 | 2-Cl | 44 |
| 7 | 2-CF₃ | 32 |
| 8 | 2-Me | 50 |
| 9 | 3-CF₃ | 49 |
| 10 | 3-Me | 41 |
| 11 | 2,6-Cl₂ | 24 |
| 12 | 3,5-(CF₃)₂ | 66 |
| 13 | Pentafluoro | 36 |
Reaction conditions: Styrene (0.25 mmol), bromonitromethane, fac-Ir(ppy)3 (5 mol%) in DCE (0.1 M) for 18 h.[1]
Experimental Protocols
General Procedure for Iridium-Catalyzed Photocatalytic Bromonitroalkylation of Styrenes:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the styrene (0.25 mmol, 1.0 equiv), bromonitromethane (1.2 equiv), and fac-Ir(ppy)₃ (0.0125 mmol, 5 mol%).
-
Seal the vial with a septum and purge with argon for 15 minutes.
-
Add 1,2-dichloroethane (DCE, 2.5 mL, 0.1 M) via syringe.
-
Place the reaction vial approximately 5 cm from a blue LED lamp and stir at room temperature for 18 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
General Procedure for Copper-Catalyzed Photocatalytic Bromonitroalkylation of Styrenes:
-
In a reaction tube, combine the styrene (0.5 mmol, 1.0 equiv), bromonitromethane (1.1 equiv), and [CuI(dap)₂]Cl (0.005 mmol, 1 mol%).
-
Add acetonitrile (MeCN, 2.0 mL, 0.25 M) and seal the tube.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Irradiate the reaction with a blue LED (455 nm) at room temperature with vigorous stirring for the specified time (typically 1-4 hours).
-
After the reaction is complete, remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A generalized experimental workflow for photocatalytic bromonitroalkylation.
Caption: A simplified signaling pathway for the iridium-catalyzed reaction.
Caption: A logical relationship diagram for troubleshooting low reaction yields.
References
- 1. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. researchgate.net [researchgate.net]
- 4. Copper(I) Photocatalyzed Bromonitroalkylation of Olefins: Evidence for Highly Efficient Inner-Sphere Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting low yields in the amination of cyclopropanol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing low yields in the amination of cyclopropanol.
Frequently Asked Questions (FAQs)
Q1: What are the common causes for low yields in the amination of cyclopropanol?
Low yields can stem from several factors, including suboptimal reaction conditions, reagent quality, substrate-related issues, and the choice of catalyst and ligands. Key areas to investigate include the stability of the cyclopropanol, the reactivity of the amine, the effectiveness of the catalyst system, and potential side reactions.
Q2: How does the structure of the cyclopropanol affect the reaction yield?
The substitution pattern on the cyclopropane ring can significantly influence the reaction's success. Sterically hindered cyclopropanols may exhibit lower reactivity. For instance, while monosubstituted cyclopropanols can undergo ring-opening allylation effectively, sterically demanding substituents on the cyclopropanol can lead to sluggish reactions with significant recovery of the starting material.[1]
Q3: Can the choice of amine impact the yield of the amination reaction?
Yes, the nature of the amine is critical. The reaction is often sensitive to the electronic and steric properties of the amine. For example, in copper-catalyzed homo-Mannich reactions, a variety of anilines can be used successfully. However, the specific reaction conditions may need to be optimized for different amines to achieve high yields.
Q4: Are there any known side reactions that can lead to low yields?
Several side reactions can compete with the desired amination pathway. One common issue is the homo-coupling of the cyclopropanol. Additionally, in some cases, alternative reaction pathways can be favored, such as hydroxyallylation instead of the desired cyclopropylation, depending on the reaction conditions and ligands used.[2] For example, the use of Et2Zn and Et3N was found to exclusively lead to a β-amino alcohol product through hydroxyallylation, rather than the desired cyclopropylation product.[2]
Troubleshooting Guide
Issue 1: Low or No Product Formation
If you are observing little to no formation of your desired aminated product, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Product Formation
Caption: A decision tree for troubleshooting low product yield.
Possible Cause 1: Reagent Degradation or Impurity
-
Cyclopropanol Instability: Cyclopropanols can be unstable and undergo ring-opening or decomposition, especially if impure. Ensure the cyclopropanol is pure and handled appropriately.
-
Amine Quality: The amine should be pure and free of moisture.
-
Solvent Quality: Use dry, degassed solvents, as moisture and oxygen can quench catalysts and reagents.
Possible Cause 2: Suboptimal Reaction Conditions
-
Temperature: The reaction temperature can be critical. Some transformations require heating to proceed at a reasonable rate, while others may require milder conditions to prevent decomposition. For example, certain cyclopropylation reactions proceed at 35 °C, whereas a competing hydroxyallylation may occur at 60 °C.[2]
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.
-
Inert Atmosphere: Many catalytic systems are sensitive to air. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
Possible Cause 3: Ineffective Catalyst System
-
Catalyst Choice: The choice of metal catalyst is crucial. Copper, palladium, and zinc-based catalysts have all been used in cyclopropanol aminations. The specific catalyst can dramatically affect the yield.[1][3]
-
Ligand Effects: The ligand can significantly influence the reactivity and selectivity of the catalyst. For instance, the use of an N-heterocyclic carbene (NHC) ligand was found to be critical for promoting the reaction between cyclopropanols and N-sulfonyl aldimines.[2] The absence of a suitable ligand can lead to low or no product formation.[1]
-
Base Selection: The choice and stoichiometry of the base can be critical for catalyst activation and reaction progress.
Issue 2: Complex Mixture of Byproducts
If your reaction is producing a complex mixture of products with a low yield of the desired compound, consider the following.
Possible Cause 1: Competing Reaction Pathways
As mentioned, alternative reaction pathways such as hydroxyallylation or homo-coupling may be occurring.[2] The reaction conditions, particularly the ligand and solvent, can influence the chemoselectivity.
Possible Cause 2: Substrate Decomposition
The starting materials or the product may be unstable under the reaction conditions, leading to decomposition. Consider running the reaction at a lower temperature or for a shorter duration.
Data on Reaction Optimization
The following tables summarize data from studies on the optimization of cyclopropanol reactions, which can be analogous to amination reactions.
Table 1: Effect of Catalyst on the Allylation of Cyclopropanols [1]
| Entry | Catalyst | Solvent | Yield (%) |
| 1 | CuBr | DMF | Trace |
| 2 | Cu(OAc)₂ | DMF | 0 |
| 3 | Cu(MeCN)₄BF₄ | DMF | 0 |
| 4 | Cu(MeCN)₄PF₆ | CH₂Cl₂ | 21 |
| 5 | Cu(MeCN)₄PF₆ | DMF | 41 |
Reaction conditions: 1a (0.2 mmol), 2a (0.3 mmol), catalyst (10 mol%), ligand (12 mol%), solvent (2 mL) at 80 °C for 12 h.
Table 2: Effect of Ligand on the Allylation of Cyclopropanols [1]
| Entry | Ligand | Yield (%) |
| 1 | None | 21 |
| 2 | 1,10-phenanthroline | 23 |
| 3 | 4,4'-bipyridine | < 5 |
| 4 | Uracil | 82 |
Reaction conditions: 1a (0.2 mmol), 2a (0.3 mmol), Cu(MeCN)₄PF₆ (10 mol%), ligand (12 mol%), CH₂Cl₂ (2 mL) at 80 °C for 12 h.
Experimental Protocols
General Protocol for the Copper-Catalyzed Amination of Cyclopropanol
This protocol is a generalized procedure based on methodologies for related copper-catalyzed reactions of cyclopropanols. Optimization will be required for specific substrates.
Experimental Workflow
Caption: A typical experimental workflow for cyclopropanol amination.
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the copper catalyst (e.g., Cu(MeCN)₄PF₆, 10 mol%) and the ligand (e.g., Uracil, 12 mol%).[1]
-
Add the cyclopropanol (1.0 equiv), the amine (1.2-1.5 equiv), the base (if required), and the anhydrous solvent (e.g., DMF or CH₂Cl₂).
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with an appropriate aqueous solution (e.g., saturated ammonium chloride).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aminated product.
-
Characterize the product by NMR and mass spectrometry.
References
- 1. Uracil-Cu(i) catalyst: allylation of cyclopropanols with Morita–Baylis–Hillman alcohols under water-tolerant conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Purification of (1-phenylcyclopropyl)methanamine
Welcome to the technical support center for the purification of (1-phenylcyclopropyl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying this compound include:
-
Acid-Base Extraction: This is often the initial purification step after synthesis to separate the basic amine from neutral and acidic impurities.
-
Vacuum Distillation: Effective for removing non-volatile impurities and some closely boiling side-products.
-
Column Chromatography: Useful for separating impurities with different polarities. Both normal-phase (silica gel, alumina) and reverse-phase chromatography can be employed.
-
Crystallization of the Hydrochloride Salt: Formation of the hydrochloride salt allows for purification through recrystallization, which can be highly effective at removing soluble impurities.[1][2]
Q2: My crude product after synthesis and work-up is an orange oil. Is this normal?
A2: Yes, it is common to obtain this compound as an orange oil after the initial acid-base extraction and solvent removal.[1] The color may be indicative of minor impurities, which can often be removed by subsequent purification steps like distillation or chromatography.
Q3: What are the potential impurities I should be aware of during the purification of this compound?
A3: Potential impurities can arise from the starting materials, side reactions, or degradation. If the synthesis involves the reduction of 1-phenylcyclopropanecarbonitrile with a hydride reagent like LiAlH4, potential impurities could include:
-
Unreacted starting material (1-phenylcyclopropanecarbonitrile).
-
Over-reduction products, though less common for nitriles.
-
Byproducts from the workup procedure.
-
Nitrosamines, which can sometimes form in the presence of nitrite sources and secondary or tertiary amines, are a class of impurities that receive significant regulatory scrutiny in pharmaceutical development.[3][4][5][6]
Q4: How can I monitor the purity of my fractions during purification?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of your purification. For this compound, which is a basic compound, streaking on silica gel TLC plates is a common issue. To mitigate this, you can add a small amount of triethylamine (0.1-2.0%) or ammonia in methanol to your eluent.[7][8] Alternatively, using neutral alumina TLC plates can also prevent streaking.[8] Visualization can be achieved using UV light (if the compound is UV active) or a potassium permanganate stain, which is effective for visualizing amines.[9] For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice.[10][11]
Troubleshooting Guides
Vacuum Distillation
Problem: I am having trouble distilling my this compound. The compound seems to be degrading at high temperatures.
-
Possible Cause: The boiling point of this compound is high at atmospheric pressure, which can lead to thermal decomposition.
Problem: The distillate of my amine is discolored (yellow or brown).
-
Possible Cause: This could be due to co-distillation of impurities or slight decomposition during distillation.
-
Solution:
-
Check Vacuum Level: Ensure you are using a sufficiently high vacuum to keep the distillation temperature as low as possible.
-
Fractional Distillation: Use a short-path distillation apparatus or a fractionating column to better separate the desired product from colored impurities.
-
Pre-treatment: Consider a pre-distillation treatment, such as a wash with a dilute brine solution, to remove some impurities.
-
Column Chromatography
Problem: My compound is streaking badly on the silica gel column, leading to poor separation.
-
Possible Cause: Basic amines like this compound interact strongly with the acidic silanol groups on the surface of silica gel, causing tailing and streaking.[7][8][15][16]
-
Solution:
-
Add a Basic Modifier: Add a small percentage of a volatile amine, such as triethylamine (Et3N) or pyridine (typically 0.1-2%), to your eluent system.[7][8] This will compete with your product for the acidic sites on the silica, leading to sharper peaks.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.
-
Amine-Functionalized Silica: For challenging separations, using an amine-functionalized silica gel column can be very effective as it provides a basic surface, minimizing the unwanted interactions.[17][18][19][20][21]
-
Recrystallization of the Hydrochloride Salt
Problem: I am unable to get good crystals of the hydrochloride salt, or the recovery is very low.
-
Possible Cause: The choice of solvent is critical for successful recrystallization.[22] The ideal solvent should dissolve the salt at high temperatures but not at low temperatures.[22]
-
Solution:
-
Solvent Screening: Perform small-scale solvent screening to find a suitable recrystallization solvent or solvent system. Common solvents for the recrystallization of amine hydrochlorides include ethanol, isopropanol, methanol/ether, or acetone/water mixtures.[1][2][23][24]
-
Optimize Salt Formation: Ensure the hydrochloride salt is formed correctly. This is typically done by dissolving the free base in a suitable solvent like diethyl ether or ethyl acetate and adding a solution of HCl in the same or a miscible solvent. The reaction is generally quantitative.[1]
-
Control Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath or refrigerator, to promote the formation of larger, purer crystals. Rapid cooling can lead to the precipitation of impurities.
-
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Method | Principle | Typical Purity | Expected Yield | Key Considerations |
| Acid-Base Extraction | Separation based on the basicity of the amine. | Low to Moderate | High (>90% recovery) | Efficient for removing acidic and neutral impurities. Often used as a primary purification step. |
| Vacuum Distillation | Separation based on differences in boiling points. | Moderate to High | Moderate to High | Ideal for removing non-volatile or significantly less volatile impurities. Requires careful control of temperature and pressure to avoid decomposition. |
| Column Chromatography | Separation based on polarity. | High to Very High | Moderate | Can achieve high purity but may be less scalable and can result in lower yields due to product loss on the column. Requires optimization of the stationary and mobile phases. |
| Recrystallization of HCl Salt | Purification of a solid based on differential solubility. | High to Very High | Moderate to High | A powerful technique for achieving high purity. Yield is dependent on the solubility profile of the salt in the chosen solvent. |
Experimental Protocols
Protocol 1: General Procedure for Vacuum Distillation
-
Setup: Assemble a clean, dry short-path distillation apparatus. Use a round-bottom flask of an appropriate size (the crude material should fill it to about half to two-thirds of its volume). Use a magnetic stirrer and a heating mantle.
-
Charging the Flask: Charge the crude this compound oil into the distillation flask.
-
Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.
-
Heating: Once the desired vacuum is reached and stable, begin to heat the distillation flask gently.
-
Collecting Fractions: Collect any low-boiling fractions first. Then, increase the temperature to distill the product. Collect the main fraction in a separate, pre-weighed receiving flask.
-
Completion: Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distillation flask.
-
Shutdown: Allow the apparatus to cool completely before slowly releasing the vacuum.
Protocol 2: General Procedure for Column Chromatography on Silica Gel
-
Column Packing: Pack a glass column with silica gel using a slurry method with your chosen starting eluent.
-
Sample Loading: Dissolve the crude amine in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with your chosen solvent system (e.g., a gradient of ethyl acetate in hexanes) containing 0.5% triethylamine.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Formation and Recrystallization of this compound Hydrochloride
-
Salt Formation: Dissolve the purified this compound free base in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.
-
Acidification: While stirring, slowly add a stoichiometric amount of a solution of hydrogen chloride in the same solvent (e.g., 2 M HCl in diethyl ether). A precipitate should form.
-
Isolation of Crude Salt: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold solvent.
-
Recrystallization:
-
Transfer the crude hydrochloride salt to a clean flask.
-
Add a minimal amount of a suitable hot recrystallization solvent (e.g., ethanol, isopropanol) until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Visualizations
References
- 1. Buy (1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride [smolecule.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. silicycle.com [silicycle.com]
- 8. researchgate.net [researchgate.net]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 10. Separation of 1-(Phenylcyclopropyl)methylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. Distillation - Free Sketchy MCAT Lesson [sketchy.com]
- 13. jackwestin.com [jackwestin.com]
- 14. reddit.com [reddit.com]
- 15. brainly.com [brainly.com]
- 16. brainly.com [brainly.com]
- 17. mdpi.com [mdpi.com]
- 18. silicycle.com [silicycle.com]
- 19. researchgate.net [researchgate.net]
- 20. iris.unical.it [iris.unical.it]
- 21. researchgate.net [researchgate.net]
- 22. mt.com [mt.com]
- 23. reddit.com [reddit.com]
- 24. m.youtube.com [m.youtube.com]
Technical Support Center: (1-phenylcyclopropyl)methanamine and its Salts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (1-phenylcyclopropyl)methanamine and its various salt forms.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound and its salts?
A1: The primary stability concerns for this compound and its salts are susceptibility to oxidative degradation and potential hydrolysis under certain pH conditions. The cyclopropylamine moiety can be sensitive to chemical degradation.[1] Salt forms, while often improving stability by protonating the amine and making it less susceptible to oxidation, can introduce their own challenges, such as disproportionation or hydrolysis, especially for salts of weak bases.[2][3]
Q2: How does pH affect the stability of this compound salts?
A2: The pH of a solution can significantly impact the stability of this compound salts. In high pH (alkaline) conditions, the salt can convert to the free base, which may be more prone to degradation.[1][4] Hydrolytic degradation is a common pathway for compounds with amine functionalities, and the rate of hydrolysis is often pH-dependent.[3] For cyclopropylamine moieties specifically, hydrolytic degradation has been observed under high pH conditions.[1]
Q3: What are the likely degradation products of this compound?
A3: Based on the structure and known reactivity of similar compounds, potential degradation pathways include oxidation of the amine group to an N-oxide or enzymatic conversion to an aldehyde. One study has shown that this compound is a substrate for monoamine oxidase (MAO) and is converted to 1-phenylcyclopropanecarboxaldehyde.[2] Under forced degradation conditions, other products from hydrolysis, oxidation, and photolysis could be formed.
Q4: Are there recommended storage conditions for this compound and its salts?
A4: To minimize degradation, this compound and its salts should be stored in well-closed containers, protected from light, and at controlled room temperature. For solutions, using a buffered system at a slightly acidic pH may enhance stability by keeping the amine protonated.
Troubleshooting Guides
Issue 1: Unexpected Degradation Observed During Routine Analysis
| Possible Cause | Troubleshooting Steps |
| Oxidative Degradation | 1. De-gas all solvents used for sample preparation and HPLC mobile phase. 2. Consider the addition of an antioxidant to the formulation, if appropriate for the application. 3. Store samples and standards in amber vials to minimize light exposure, which can catalyze oxidation. |
| pH-related Hydrolysis | 1. Measure the pH of the sample solution. 2. If the pH is neutral or basic, consider preparing samples in a slightly acidic buffer (e.g., pH 3-5) to maintain the protonated, more stable form of the amine.[4] 3. Evaluate the compatibility of the compound with any excipients in the formulation that may alter the micro-pH. |
| Photodegradation | 1. Conduct all experimental manipulations under reduced light conditions or using amber glassware. 2. Perform a photostability study according to ICH Q1B guidelines to confirm light sensitivity.[5] |
| Contaminated Solvents or Reagents | 1. Use fresh, high-purity (e.g., HPLC grade) solvents and reagents for all sample and mobile phase preparations. 2. Verify the absence of peroxides in ether-containing solvents. |
Issue 2: Difficulty in Developing a Stability-Indicating HPLC Method
| Possible Cause | Troubleshooting Steps |
| Co-elution of Degradants with the Parent Peak | 1. Perform forced degradation studies to generate a mixture of the parent compound and its degradation products.[6] 2. Optimize HPLC method parameters, including: - Column: Try different stationary phases (e.g., C18, C8, Phenyl-Hexyl). - Mobile Phase: Adjust the organic modifier (e.g., acetonitrile, methanol) ratio and the pH of the aqueous phase. - Gradient: Develop a gradient elution method to improve the separation of closely eluting peaks. |
| Poor Peak Shape for the Parent Compound or Degradants | 1. Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. For an amine, a pH of 2-3 units below its pKa is generally recommended. 2. Consider using a mobile phase additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape. 3. Ensure the column is properly equilibrated with the mobile phase. |
| Degradants are Not Detected by UV | 1. Use a photodiode array (PDA) detector to screen for the optimal detection wavelength for each degradant. 2. If degradants lack a UV chromophore, consider using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD). |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the conditions for a forced degradation study of this compound or its salts to identify potential degradation products and to develop a stability-indicating analytical method.
1. Sample Preparation:
-
Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, water, or a 50:50 mixture).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Store at 60°C for 48 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Store at 60°C for 48 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C for 48 hours. For solid-state studies, store the neat compound in an oven at 60°C.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[5] A control sample should be protected from light.
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a suitable analytical method, such as RP-HPLC with UV and/or MS detection.
-
Aim for 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.
Stability-Indicating HPLC Method
The following is a starting point for developing a stability-indicating HPLC method. Optimization will be required based on the results of the forced degradation study.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm and 254 nm, or PDA detector |
| Injection Volume | 10 µL |
Data Presentation
Table 1: Summary of Potential Degradation Under Forced Conditions
| Stress Condition | Potential Degradation Products | Expected % Degradation | Analytical Method |
| 0.1 M HCl, 60°C | Hydrolysis products | 5-20% | RP-HPLC-UV/MS |
| 0.1 M NaOH, 60°C | Hydrolysis products, potential for increased oxidation | 10-30% | RP-HPLC-UV/MS |
| 3% H₂O₂, RT | Oxidized products (e.g., N-oxide) | 10-25% | RP-HPLC-UV/MS |
| Heat (60°C) | Thermally induced degradation products | 5-15% | RP-HPLC-UV/MS |
| Light (ICH Q1B) | Photodegradation products | 5-20% | RP-HPLC-UV/MS |
Visualizations
Potential Degradation Pathway
Caption: Potential degradation pathways of this compound.
Forced Degradation Experimental Workflow
Caption: Workflow for a forced degradation study.
References
- 1. 935-43-3|(1-Phenylcyclopropyl)methylamine Hydrochloride|BLD Pharm [bldpharm.com]
- 2. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of hydrolysis of methenamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (2-Phenylcyclopropyl)methanamine | C10H13N | CID 12370465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Technical Guide to Monoamine Oxidase Inhibition: The Pivotal Role of the Cyclopropylamine Scaffold
This guide provides an in-depth comparison of monoamine oxidase (MAO) inhibitors, with a specific focus on the cyclopropylamine class of compounds. Rather than a simple product-to-product comparison, we will explore the critical structure-activity relationships that govern a molecule's interaction with MAO enzymes. Using (1-phenylcyclopropyl)methanamine as a case study, we will illustrate how minor structural modifications can dramatically shift a compound's function from a potent irreversible inhibitor to a mere substrate, offering crucial insights for researchers in pharmacology and drug development.
Introduction: Monoamine Oxidase as a Therapeutic Target
Monoamine oxidases (MAO-A and MAO-B) are flavin-containing enzymes located on the outer mitochondrial membrane. They are central to the metabolism of monoamine neurotransmitters, such as serotonin, norepinephrine (preferential substrates for MAO-A), and dopamine (metabolized by both isoforms).[1][2] The regulation of these neurotransmitters is fundamental to mood and motor control, making MAO a significant therapeutic target for psychiatric and neurodegenerative disorders.[3]
-
MAO-A inhibitors are primarily developed as antidepressants and anxiolytics.[4]
-
MAO-B inhibitors are used in the treatment of Parkinson's disease to conserve dopamine levels in the brain.[5]
Inhibitors are broadly classified by their selectivity for MAO-A or MAO-B and by their mechanism—either reversible or irreversible.[3] Irreversible inhibitors, which form a permanent covalent bond with the enzyme's flavin cofactor, are particularly potent, with their biological effect lasting long after the drug is cleared from circulation.[6]
The Cyclopropylamine Scaffold: A Cornerstone of Irreversible Inhibition
The cyclopropylamine moiety is a hallmark of a class of potent, irreversible, mechanism-based MAO inhibitors.[6] The archetypal drug in this class is tranylcypromine, a non-selective inhibitor that has been used clinically for decades.[7][8] The therapeutic efficacy of these compounds stems from the high reactivity of the three-membered ring. Upon enzymatic oxidation, the cyclopropyl ring opens, forming a stable covalent adduct with the N5 or C4a position of the FAD cofactor, thereby permanently inactivating the enzyme.[6]
Caption: Mechanism of irreversible MAO inhibition by cyclopropylamines.
A Case Study in Structure-Activity Relationship: this compound
To understand the precise structural requirements for inhibition, we examine this compound, a structural isomer of tranylcypromine (2-phenylcyclopropylamine). In tranylcypromine, the phenyl group is directly attached to the cyclopropyl ring. In this compound, the phenyl group is attached to the methylamine moiety.
This seemingly subtle shift has profound functional consequences. A pivotal 1985 study in the Journal of Medicinal Chemistry demonstrated that while the related compound 1-benzylcyclopropylamine is a mechanism-based inactivator, This compound is not an inhibitor but rather a substrate for MAO .[9][10] The enzyme metabolizes it into 1-phenylcyclopropanecarboxaldehyde without undergoing inactivation.[9]
This finding underscores a critical principle for drug design: the precise topology of substituents on the cyclopropylamine scaffold dictates the molecule's fate in the MAO active site. For effective irreversible inhibition, the molecule must be recognized and oxidized in a specific orientation that facilitates the ring-opening radical mechanism and subsequent covalent bonding to the FAD cofactor. The specific arrangement in this compound appears to favor a metabolic pathway that avoids this inactivation step.
Quantitative Comparison of Established MAO Inhibitors
While this compound does not function as an inhibitor, it provides a valuable reference point for understanding the properties of established MAOIs. The following table summarizes the in vitro potency (IC₅₀) and selectivity of several key inhibitors from different chemical classes. Lower IC₅₀ values indicate higher potency.
| Compound | Chemical Class | Mechanism | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity | References |
| Tranylcypromine | Cyclopropylamine | Irreversible, Non-selective | 2.3 | 0.95 | MAO-B (~2.4x) | [6] |
| Clorgyline | Propargylamine | Irreversible, MAO-A Selective | 0.0012 | 1.9 | MAO-A (~1583x) | [4] |
| Selegiline | Propargylamine | Irreversible, MAO-B Selective | 23 | 0.051 | MAO-B (~450x) | [11] |
| Rasagiline | Propargylamine | Irreversible, MAO-B Selective | 0.412 | 0.0044 | MAO-B (~94x) | [12] |
| Moclobemide | Benzamide | Reversible, MAO-A Selective | 10 | >1000 | MAO-A (>100x) | [13] |
IC₅₀ values can vary based on experimental conditions (e.g., enzyme source, substrate). The data presented is for comparative purposes.
This data clearly illustrates the diverse profiles achieved through medicinal chemistry efforts, from the non-selective nature of tranylcypromine to the high selectivity of compounds like Clorgyline and Selegiline.[4][6][11]
Experimental Protocol: In Vitro Fluorometric Assay for MAO Inhibition
To provide researchers with a practical methodology, this section details a standard, self-validating protocol for determining the IC₅₀ of a test compound against MAO-A and MAO-B.
Objective: To determine the concentration of a test inhibitor required to inhibit 50% of the activity of recombinant human MAO-A or MAO-B.
Assay Principle: This assay measures hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate (e.g., p-tyramine).[14] In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorescent probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to MAO activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
p-Tyramine (Substrate)
-
Amplex Red (or similar fluorescent probe)
-
Horseradish Peroxidase (HRP)
-
Test Inhibitor (dissolved in DMSO)
-
Control Inhibitors: Clorgyline (for MAO-A), Selegiline (for MAO-B)
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader (Excitation ~535 nm, Emission ~587 nm)
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a working solution of the MAO enzyme (A or B) in cold Assay Buffer to a pre-determined optimal concentration.
-
Prepare a 2X working solution of the substrate (p-tyramine) in Assay Buffer.
-
Prepare a "Detection Cocktail" containing the fluorescent probe and HRP in Assay Buffer. Protect from light.
-
Prepare serial dilutions of the test inhibitor and control inhibitors in Assay Buffer containing a constant final percentage of DMSO (e.g., <1%).
-
-
Assay Plate Setup (50 µL final volume per well):
-
Test Wells: Add 25 µL of the appropriate MAO enzyme working solution. Add 5 µL of each inhibitor dilution.
-
Positive Control (100% Activity): Add 25 µL of MAO enzyme working solution. Add 5 µL of Assay Buffer with DMSO (vehicle control).
-
Negative Control (100% Inhibition): Add 25 µL of MAO enzyme working solution. Add 5 µL of a high concentration of the appropriate control inhibitor (e.g., 10 µM Clorgyline for MAO-A).
-
Blank (No Enzyme): Add 25 µL of Assay Buffer. Add 5 µL of vehicle control.
-
-
Pre-incubation:
-
Gently mix the plate and incubate for 15 minutes at room temperature. This allows irreversible inhibitors to bind to the enzyme before the reaction starts. Causality Note: This step is critical for mechanism-based inhibitors to ensure time-dependent inactivation occurs.
-
-
Initiation of Reaction:
-
Add 20 µL of the Detection Cocktail to all wells.
-
Immediately place the plate in the fluorescence reader.
-
-
Kinetic Measurement:
-
Measure fluorescence intensity every 60 seconds for 30-60 minutes at 37°C. The reaction rate should be linear during the initial phase.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Subtract the average rate of the Blank wells from all other wells.
-
Normalize the data: Calculate the percent inhibition for each inhibitor concentration relative to the Positive Control (0% inhibition) and Negative Control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value.
-
Caption: Experimental workflow for determining MAO inhibitor IC₅₀ values.
Conclusion and Future Perspectives
The study of this compound provides a powerful lesson in the subtleties of medicinal chemistry and enzyme-ligand interactions. It demonstrates that within a well-established inhibitory scaffold like cyclopropylamine, minor positional changes of functional groups can completely abolish inhibitory activity and convert the molecule into a substrate. This highlights the necessity of empirical testing and validation in the drug discovery process.
For researchers, this guide emphasizes the importance of understanding structure-activity relationships to design more potent and selective MAO inhibitors. The provided experimental protocol offers a robust framework for quantitative evaluation, ensuring that new chemical entities are accurately characterized. As research continues into the roles of MAO in various pathologies, the development of novel inhibitors with tailored selectivity and safety profiles remains a critical endeavor.
References
- 1. mdpi.com [mdpi.com]
- 2. Substrate selectivity of monoamine oxidase A, monoamine oxidase B, diamine oxidase, and semicarbazide-sensitive amine oxidase in COS-1 expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tranylcypromine, MAO inhibitor (CAS 13492-01-8) | Abcam [abcam.com]
- 7. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 8. Tranylcypromine|MAO Inhibitor for Research [benchchem.com]
- 9. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. apexbt.com [apexbt.com]
- 14. benchchem.com [benchchem.com]
A Comparative Efficacy Analysis: (1-phenylcyclopropyl)methanamine versus Tranylcypromine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biochemical and pharmacological properties of (1-phenylcyclopropyl)methanamine and the well-established monoamine oxidase (MAO) inhibitor, tranylcypromine. While structurally related, these compounds exhibit fundamentally different interactions with monoamine oxidases, the enzymes responsible for the degradation of key neurotransmitters. This comparison aims to provide clarity on their distinct mechanisms of action, supported by available experimental data, to inform further research and drug development in neuropsychopharmacology.
Executive Summary
Tranylcypromine is a potent, irreversible, and non-selective inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1] Its therapeutic efficacy as an antidepressant stems from its ability to increase the synaptic availability of neurotransmitters such as serotonin, norepinephrine, and dopamine.[2] In stark contrast, this compound is not an inhibitor but rather a substrate for MAO, meaning it is metabolized by the enzyme.[3] This fundamental difference in their interaction with MAO dictates their pharmacological effects and potential therapeutic applications. A closely related compound, 1-phenylcyclopropylamine, is a known mechanism-based inactivator of MAO.[4]
Quantitative Comparison of Efficacy
The efficacy of tranylcypromine as an MAO inhibitor is well-documented through extensive in vitro studies. Its potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity.
| Compound | Target | IC50 (µM) | Selectivity | Reversibility |
| Tranylcypromine | MAO-A | 2.3 | Non-selective | Irreversible[5] |
| MAO-B | 0.95 | |||
| This compound | MAO-A / MAO-B | Substrate (Not an inhibitor)[3] | N/A | N/A |
Note: The IC50 values for tranylcypromine can vary slightly depending on the experimental conditions and the source of the enzyme.
Mechanism of Action
Tranylcypromine: Irreversible Inhibition
Tranylcypromine acts as a mechanism-based inhibitor, forming a covalent bond with the flavin adenine dinucleotide (FAD) cofactor at the active site of both MAO-A and MAO-B. This irreversible inactivation means that the restoration of enzyme activity requires the synthesis of new MAO molecules, leading to a prolonged pharmacological effect.[5]
This compound: A Substrate for MAO
Unlike tranylcypromine, this compound is recognized by MAO as a substrate and undergoes oxidative deamination.[3] The enzyme catalyzes the conversion of this compound to its corresponding aldehyde. This process does not lead to the inactivation of the enzyme.
Signaling Pathways
The inhibition of MAO by tranylcypromine leads to an increase in the levels of monoamine neurotransmitters in the presynaptic neuron. This accumulation results in a greater release of these neurotransmitters into the synaptic cleft, thereby enhancing downstream signaling pathways associated with mood regulation and other neurological functions.
Experimental Protocols
In Vitro MAO Inhibition Assay (Fluorometric)
This protocol outlines a general method for determining the IC50 values of a test compound for both MAO-A and MAO-B using a fluorometric assay. This method is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compound (e.g., Tranylcypromine) and vehicle (e.g., DMSO)
-
Reference inhibitors: Clorgyline (for MAO-A) and Pargyline or Selegiline (for MAO-B)
-
MAO substrate (e.g., p-tyramine)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of MAO-A and MAO-B enzymes in MAO Assay Buffer.
-
Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer. The final concentration of the vehicle should be kept constant across all wells (typically ≤1%).
-
Prepare a working solution of the MAO substrate.
-
Prepare a detection reagent mixture containing HRP and the fluorescent probe in the assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well black microplate, add the assay buffer.
-
Add the test compound or reference inhibitor at various concentrations. Include a vehicle control (no inhibitor).
-
Add the MAO enzyme (either MAO-A or MAO-B) to all wells except for a blank control (which contains no enzyme).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for enzyme-inhibitor interaction.
-
Initiate the reaction by adding the MAO substrate to all wells.
-
Immediately add the detection reagent mixture to all wells.
-
Incubate the plate at 37°C, protected from light, for a defined period (e.g., 30-60 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Conclusion
The comparison between this compound and tranylcypromine highlights a critical divergence in their interaction with monoamine oxidase. Tranylcypromine is a well-characterized, potent irreversible inhibitor of both MAO-A and MAO-B, a property that underlies its clinical utility as an antidepressant. In contrast, this compound acts as a substrate for MAO. This fundamental difference underscores the importance of precise molecular characterization in drug development. While structurally similar, subtle changes in chemical structure can lead to profoundly different pharmacological activities. For researchers in the field, this case serves as a reminder of the intricacies of drug-enzyme interactions and the necessity of comprehensive experimental validation to elucidate the true mechanism of action of novel compounds. Further investigation into the kinetic parameters of this compound's interaction with MAO would provide a more complete picture of its biochemical profile.
References
- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 2. psychscenehub.com [psychscenehub.com]
- 3. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of MAO-A and MAO-B Inhibition by Phenylcyclopropylamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the inhibitory activity of phenylcyclopropylamine derivatives against the two isoforms of monoamine oxidase, MAO-A and MAO-B. Phenylcyclopropylamines, most notably tranylcypromine, are a class of potent, irreversible monoamine oxidase inhibitors (MAOIs). Understanding their differential effects on MAO-A and MAO-B is crucial for the development of more selective and effective therapeutics for neuropsychiatric and neurodegenerative disorders.
Monoamine oxidases are mitochondrial enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] MAO-A preferentially metabolizes serotonin and norepinephrine, making its inhibitors effective antidepressants.[1] MAO-B primarily metabolizes dopamine, and its selective inhibitors are used in the treatment of Parkinson's disease.[2] The non-selective nature of early MAOIs like tranylcypromine, while effective, can lead to significant side effects, driving the search for more isoform-selective compounds.[1]
Quantitative Analysis of Inhibitory Potency
The inhibitory potential of various phenylcyclopropylamine derivatives against human MAO-A and MAO-B is summarized in the table below. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, are compiled from multiple in vitro studies. A lower value indicates greater inhibitory potency.
| Compound | Target Enzyme | IC50 (µM) | K | Selectivity (MAO-A/MAO-B) | Reference |
| Tranylcypromine (trans-2-PCPA) | MAO-A | 2.3 | 112 | [1][3] | |
| MAO-B | 0.95 | 47 | ~0.42 | [1][3] | |
| 1-Phenylcyclopropylamine (1-PCPA) | MAO-A | - | >> MAO-B | [4] | |
| MAO-B | - | Lower | Selective for B | [4] | |
| N-cyclopropyl-α-methylbenzylamine | MAO-A | - | >> MAO-B | [4] | |
| MAO-B | - | Lower | Selective for B | [4] | |
| trans-2-Fluoro-2-phenylcyclopropylamine | Microbial TAO | Potent | - | [5] |
PCPA: Phenylcyclopropylamine; TAO: Tyramine Oxidase. Note: Direct comparative IC50/Ki values for a wide range of analogs in the same study are limited in the publicly available literature. Values are aggregated from different sources and experimental conditions may vary.
Structure-Activity Relationship Insights
The inhibitory potency and selectivity of phenylcyclopropylamines are influenced by their stereochemistry and substitutions on both the phenyl and cyclopropyl rings.
-
Stereochemistry: The stereoisomerism of the cyclopropane ring is a critical determinant of activity. For instance, the trans isomer of 2-phenylcyclopropylamine (tranylcypromine) is a more potent inhibitor than the cis isomer.
-
Ring Substitution:
-
Fluorination of the cyclopropane ring has been shown to increase inhibitory activity. trans-2-Fluoro-2-phenylcyclopropylamine was found to be a more potent inhibitor of microbial tyramine oxidase than the non-fluorinated tranylcypromine.[5]
-
The position of the amino group relative to the phenyl group also dictates selectivity. 1-Phenylcyclopropylamine derivatives tend to show selectivity for MAO-B.[4]
-
-
Mechanism of Inactivation: Phenylcyclopropylamines act as mechanism-based, irreversible inhibitors.[6] The inactivation process involves the enzyme-catalyzed oxidation of the inhibitor, which then forms a covalent adduct with the FAD cofactor or a cysteine residue in the enzyme's active site.[4][6] The different active site topographies of MAO-A and MAO-B contribute to the selectivity of these inhibitors.[4]
Experimental Protocols
The determination of MAO-A and MAO-B inhibitory activity by phenylcyclopropylamines is typically performed using in vitro enzyme inhibition assays. A common method is the fluorometric assay, which measures the production of hydrogen peroxide (H₂O₂), a byproduct of the monoamine oxidase reaction.
Objective: To determine the IC50 values of test compounds against human recombinant MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
A suitable substrate (e.g., kynuramine or p-tyramine)
-
A fluorescent probe (e.g., Amplex Red) and horseradish peroxidase (HRP)
-
Test compounds (phenylcyclopropylamine derivatives)
-
Positive control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and control inhibitors in the assay buffer.
-
Enzyme and Inhibitor Pre-incubation: Add the MAO-A or MAO-B enzyme to the wells of the 96-well plate. Then, add the diluted test compounds or controls to their respective wells. A vehicle control (e.g., DMSO) should also be included. The plate is then pre-incubated for a specific time (e.g., 15 minutes at 37°C) to allow for the interaction between the enzyme and the irreversible inhibitors.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrate and the fluorescent probe/HRP solution to all wells.
-
Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 590 nm emission for Amplex Red) over time (kinetic read) or at a single endpoint after a specific incubation period (e.g., 30-60 minutes at 37°C), protected from light.
-
Data Analysis:
-
Calculate the rate of reaction for each well from the kinetic data.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Process and Logic
To better understand the experimental and conceptual framework of this comparative analysis, the following diagrams have been generated.
References
- 1. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of novel monoamine oxidase B (MAO-B) inhibitors with improved pharmacokinetic properties for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of (1-phenylcyclopropyl)methanamine as a selective MAO-B inhibitor
A critical evaluation of monoamine oxidase-B (MAO-B) inhibitors is essential for advancing drug development in neurodegenerative diseases. This guide provides a comparative analysis of established selective MAO-B inhibitors, supported by experimental data and detailed protocols. While the compound (1-phenylcyclopropyl)methanamine was initially considered, literature indicates it functions as a substrate for monoamine oxidase (MAO), rather than a selective inhibitor.
A study published in the Journal of Medicinal Chemistry reported that this compound is a substrate for MAO and is converted to 1-phenylcyclopropanecarboxaldehyde without causing inactivation of the enzyme.[1] This finding positions the compound differently from selective MAO-B inhibitors, which act by blocking the enzyme's activity. For researchers and scientists in drug development, understanding this distinction is crucial. This guide, therefore, will focus on the validation and comparison of recognized selective MAO-B inhibitors to provide a clear benchmark for future research.
Comparative Analysis of MAO-B Inhibitors
The efficacy of a MAO-B inhibitor is primarily determined by its potency (measured by the half-maximal inhibitory concentration, IC50) and its selectivity for MAO-B over MAO-A. Inhibition of MAO-A can lead to undesirable side effects, making high selectivity a critical attribute for therapeutic candidates. The table below summarizes the IC50 values for several well-established MAO inhibitors.
| Compound | MAO-B IC50 | MAO-A IC50 | Selectivity Index (MAO-A IC50 / MAO-B IC50) | Type of Inhibition |
| Selegiline | 51 nM[2] | 23 µM[2] | ~450 | Irreversible[2] |
| Rasagiline | 4.43 nM (rat brain)[3] | 412 nM (rat brain)[3] | ~93 | Irreversible |
| Safinamide | 98 nM[4][5] | 580 µM[4] | ~5918 | Reversible[4] |
| Tranylcypromine | 0.95 µM[6] | 2.3 µM[6] | ~2.4 | Non-selective, Irreversible[7] |
Experimental Protocols for Validation
The validation of a selective MAO-B inhibitor involves a series of in vitro assays to determine its inhibitory potency and selectivity. A widely used method is the fluorometric assay using kynuramine as a substrate.
In Vitro MAO-B Inhibition Assay Protocol (Fluorometric)
1. Principle: This assay measures the activity of MAO-B by detecting the fluorescent product, 4-hydroxyquinoline, which is formed from the MAO-catalyzed oxidative deamination of the non-fluorescent substrate kynuramine.[8] A decrease in the rate of fluorescence generation indicates inhibition of the enzyme.
2. Materials:
-
Recombinant human MAO-B enzyme
-
Test compound (e.g., this compound or other potential inhibitors)
-
Reference inhibitors (e.g., Selegiline for MAO-B, Clorgyline for MAO-A)
-
Kynuramine (substrate)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well black microplate
-
Fluorescence microplate reader
3. Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and reference inhibitors in DMSO.
-
Create serial dilutions of the stock solutions in assay buffer to achieve a range of concentrations. The final DMSO concentration should be kept below 1% to avoid interference with the assay.
-
Prepare a working solution of recombinant human MAO-B in the assay buffer.
-
Prepare a working solution of kynuramine in the assay buffer.
-
-
Assay Plate Setup:
-
Add the diluted test compound or reference inhibitor to the wells of the 96-well plate.
-
Include control wells with buffer and DMSO (no inhibitor).
-
Add the MAO-B enzyme solution to all wells except for the blank.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the kynuramine substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the increase in fluorescence intensity over time (kinetic read) at an excitation wavelength of ~310-340 nm and an emission wavelength of ~380-400 nm.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (slope of the fluorescence versus time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
4. Selectivity Determination: To determine the selectivity for MAO-B, a parallel assay is conducted using recombinant human MAO-A enzyme and a selective MAO-A inhibitor (e.g., Clorgyline) as a positive control. The ratio of the IC50 value for MAO-A to the IC50 value for MAO-B provides the selectivity index.
Visualizing the Validation Process and Mechanism
To further clarify the experimental process and the underlying biological pathway, the following diagrams are provided.
References
- 1. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Tranylcypromine, MAO inhibitor (CAS 13492-01-8) | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
Phenylcyclopropylamine Derivatives: A Comparative Guide to In Vitro and In Vivo Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activities of novel phenylcyclopropylamine derivatives, a class of compounds gaining significant attention for their therapeutic potential, primarily as inhibitors of Lysine-Specific Demethylase 1 (LSD1). This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows to aid in the evaluation and development of these promising molecules.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro and in vivo activities of several notable phenylcyclopropylamine derivatives against their primary targets, LSD1 and Monoamine Oxidases (MAO-A and MAO-B).
Table 1: In Vitro Enzymatic Inhibition of Phenylcyclopropylamine Derivatives
| Compound | Target | IC50 | k_inact / K_I (M⁻¹s⁻¹) | Assay Type | Reference |
| Tranylcypromine (TCP / 2-PCPA) | LSD1 | 5.6 µM | 22 | HTRF Assay | [1][2] |
| LSD1 | >200 µM | 43.8 | HRP-coupled assay | [3][4] | |
| MAO-A | - | 105 | - | [3][4] | |
| MAO-B | - | 701 | - | [3][4] | |
| S2101 | LSD1 | - | 4560 | Demethylation Assay | [5] |
| MAO-A | >100 µM (IC50) | - | - | [5] | |
| MAO-B | 18 µM (IC50) | - | - | [5] | |
| S2116 | LSD1 | - | - | - | [6] |
| S2157 | LSD1 | - | - | - | [6] |
| GSK-LSD1 | LSD1 | 16 nM | - | - | [7][8] |
| OG-L002 | LSD1 | - | - | - | [7][8] |
| Iadademstat (ORY-1001) | LSD1 | <1 nM | - | HTRF Assay | [1] |
| Bomedemstat (IMG-7289) | LSD1 | 17 nM | - | HTRF Assay | [1] |
| Seclidemstat (SP-2577) | LSD1 | 82 nM | - | HTRF Assay | [1] |
Table 2: In Vivo Anti-tumor Activity of Phenylcyclopropylamine Derivatives
| Compound | Cancer Model | Dosing | Outcome | Reference |
| NCL1 | LNCaP Xenograft | - | Significant antitumor effect | [9] |
| Compound [I] | MV4-11 Xenograft | 10 mg/kg (oral) | 42.11% tumor growth inhibition | [10] |
| MV4-11 Xenograft | 20 mg/kg (oral) | 63.25% tumor growth inhibition | [10] | |
| DDP38003 (in combination with RA) | Mouse model | - | Median survival of 70 days (vs. 21 days for control) | [11] |
| Compound 21 | MGC-803 Xenograft | 20 mg/kg | 68.5% reduction in tumor weight | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key assays used in the characterization of phenylcyclopropylamine derivatives.
In Vitro LSD1 Inhibition Assay (HRP-Coupled Method)
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation of its substrate.
-
Reagents and Materials:
-
Procedure:
-
A reaction mixture is prepared containing the assay buffer, H3K4me2 substrate, HRP, and Amplex Red.
-
The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.
-
The reaction is initiated by the addition of the LSD1 enzyme.
-
The mixture is incubated at a controlled temperature (e.g., 37°C).
-
The fluorescence generated by the oxidation of Amplex Red is measured over time using a microplate reader.
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Antiproliferative Assay (MTT Assay)
This colorimetric assay is used to assess the effect of the compounds on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Cancer cell lines (e.g., MV4-11 for AML, NCI-H526 for SCLC).[10]
-
Cell culture medium (e.g., RPMI-1640) with supplements (e.g., fetal bovine serum, penicillin-streptomycin).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Test compounds.
-
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
The MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.
-
The solubilization buffer is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
-
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the compounds in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Human cancer cell line (e.g., MV4-11).[10]
-
Test compound formulated for administration (e.g., oral gavage, intraperitoneal injection).
-
Vehicle control.
-
-
Procedure:
-
Human cancer cells are subcutaneously injected into the flank of the mice.
-
Tumors are allowed to grow to a palpable size.
-
The mice are randomized into treatment and control groups.
-
The test compound or vehicle is administered to the mice according to a predetermined schedule and dosage.
-
Tumor volume is measured regularly using calipers.
-
The body weight of the mice is monitored as an indicator of toxicity.
-
At the end of the study, the tumors are excised and weighed.
-
The tumor growth inhibition (TGI) is calculated to determine the efficacy of the compound.
-
Mandatory Visualizations
LSD1 Signaling Pathway in Cancer
Phenylcyclopropylamine derivatives primarily exert their anticancer effects by inhibiting LSD1, which plays a crucial role in epigenetic regulation. LSD1 can act as a transcriptional co-repressor or co-activator depending on the context. Its inhibition can lead to the reactivation of tumor suppressor genes.
Caption: LSD1-mediated epigenetic regulation and the impact of its inhibition in cancer.
Experimental Workflow for Evaluating Novel Phenylcyclopropylamine Derivatives
The development of new drugs follows a structured pipeline, from initial screening to preclinical in vivo studies. This workflow illustrates the typical progression for evaluating novel phenylcyclopropylamine derivatives.
Caption: A typical experimental workflow for the preclinical evaluation of novel compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. ashpublications.org [ashpublications.org]
- 9. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel LSD1 inhibitors with favorable PK and activity in models of AML | BioWorld [bioworld.com]
- 11. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
Comparative Analysis of (1-phenylcyclopropyl)methanamine's Interaction with Amine Oxidases
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of (1-phenylcyclopropyl)methanamine's Activity with Alternative Amine Oxidase Substrates and Inhibitors, Supported by Experimental Data.
This guide provides a comparative overview of the interaction of this compound with monoamine oxidases (MAO). Due to a lack of extensive research on this specific compound, this guide also includes data on its close structural analog, 1-phenylcyclopropylamine (1-PCPA), to offer a broader context for its potential cross-reactivity and inhibitory profile against different amine oxidases.
Executive Summary
This compound has been identified as a substrate for monoamine oxidase (MAO), undergoing conversion to 1-phenylcyclopropanecarboxaldehyde without causing enzyme inactivation.[1] In contrast, its analog, 1-phenylcyclopropylamine (1-PCPA), acts as a mechanism-based inactivator of both MAO-A and MAO-B.[2][3] This guide will delve into the available data, present a comparative analysis with related compounds, and provide standardized experimental protocols for further investigation.
Data Presentation: Substrate vs. Inactivator Activity
For a comparative perspective, the inhibitory activities of its analog, 1-phenylcyclopropylamine (1-PCPA), against both MAO-A and MAO-B are presented below. This data is crucial for understanding the structure-activity relationships within this class of compounds.
| Compound | Enzyme | Inhibition Constant (K_I) | Activity | Reference |
| 1-phenylcyclopropylamine (1-PCPA) | MAO-A | Much higher than with MAO-B | Time-dependent irreversible inactivator | [2] |
| 1-phenylcyclopropylamine (1-PCPA) | MAO-B | Lower than with MAO-A | Time-dependent irreversible inactivator | [2] |
Note: A lower K_I value indicates a higher binding affinity of the inhibitor for the enzyme. The data indicates that 1-PCPA is a more potent inhibitor of MAO-B than MAO-A.[2]
Mechanism of Action
This compound acts as a substrate for MAO. The enzyme catalyzes the oxidative deamination of the primary amine, leading to the formation of an aldehyde product.
In contrast, the mechanism of inactivation by 1-phenylcyclopropylamine (1-PCPA) is more complex. For MAO-A, inactivation occurs through attachment to the flavin cofactor.[2] This difference in activity—substrate versus inactivator—highlights the critical role of the molecular structure in determining the nature of the interaction with the enzyme's active site.
Signaling Pathways and Experimental Workflows
To facilitate further research, the following diagrams illustrate the general metabolic pathway for amine oxidase substrates and a typical experimental workflow for assessing the cross-reactivity of a test compound.
References
- 1. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative efficacy of different synthetic routes to cyclopropylamines
For Researchers, Scientists, and Drug Development Professionals
Cyclopropylamines are a pivotal structural motif in medicinal chemistry and drug discovery, valued for their unique conformational properties and their ability to modulate the physicochemical and pharmacological profiles of bioactive molecules. The synthesis of these strained ring systems presents unique challenges and has led to the development of a diverse array of synthetic strategies. This guide provides an objective comparison of the efficacy of several prominent synthetic routes to cyclopropylamines, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Key Synthetic Routes at a Glance
Four principal methods for the synthesis of cyclopropylamines are compared herein: the Hofmann Rearrangement, the Curtius Rearrangement, the Kulinkovich-Szymoniak Reaction, and the Simmons-Smith Reaction. Each of these routes offers distinct advantages and disadvantages in terms of substrate scope, functional group tolerance, and reaction conditions.
Comparative Efficacy of Synthetic Routes
The following table summarizes the quantitative data for the different synthetic routes to cyclopropylamines, providing a clear comparison of their performance based on reported experimental data.
| Synthetic Route | Starting Material | Key Reagents | Product | Yield (%) | Reaction Conditions | Reference |
| Hofmann Rearrangement (Electro-induced) | 1-Phenylcyclopropanecarboxamide | NaBr, Pt electrodes | Methyl (1-phenylcyclopropyl)carbamate | 94 | MeCN/MeOH (8:2), rt, 100 mA | [1][2] |
| 1-(4-Chlorophenyl)cyclopropanecarboxamide | NaBr, Pt electrodes | Methyl (1-(4-chlorophenyl)cyclopropyl)carbamate | 85 | MeCN/MeOH (8:2), rt, 100 mA | [1][2] | |
| 1-Benzylcyclopropanecarboxamide | NaBr, Pt electrodes | Methyl (1-benzylcyclopropyl)carbamate | 75 | MeCN/MeOH (8:2), rt, 100 mA | [1][2] | |
| Curtius Rearrangement | Cyclopropanecarboxylic acid | Diphenylphosphoryl azide (DPPA), Et3N, t-BuOH | tert-Butyl cyclopropylcarbamate | 70 | Toluene, reflux | [3] |
| (1-Cyclopropyl)cyclopropanecarboxylic acid | (1) SOCl2, (2) NaN3, (3) t-BuOH | tert-Butyl (1-cyclopropyl)cyclopropylcarbamate | 76 | Toluene, reflux | [3] | |
| Kulinkovich-Szymoniak Reaction | Benzonitrile | EtMgBr, Ti(OiPr)4, BF3·OEt2 | 1-Phenylcyclopropylamine | 70 | THF, rt | [4][5] |
| Phenylacetonitrile | EtMgBr, Ti(OiPr)4, BF3·OEt2 | 1-Benzylcyclopropylamine | 65 | THF, rt | [4][5] | |
| Cyclohexanecarbonitrile | EtMgBr, Ti(OiPr)4, BF3·OEt2 | 1-Cyclohexylcyclopropylamine | 62 | THF, rt | [4][5] | |
| Simmons-Smith Reaction | 1-(Pyrrolidin-1-yl)cyclohex-1-ene | Et2Zn, CH2I2 | 7-(Pyrrolidin-1-yl)bicyclo[4.1.0]heptane | 85 | Toluene, 0 °C to rt | [6][7] |
| 1-Morpholinocyclohex-1-ene | Et2Zn, CH2I2 | 7-Morpholinobicyclo[4.1.0]heptane | 82 | Toluene, 0 °C to rt | [6][7] |
In-Depth Analysis of Synthetic Pathways
This section provides a detailed overview of each synthetic route, including a discussion of its mechanism, advantages, limitations, and a representative experimental protocol.
Hofmann Rearrangement
The Hofmann rearrangement is a classic method for the conversion of primary amides to primary amines with one fewer carbon atom. The reaction typically proceeds via an isocyanate intermediate formed by the treatment of the amide with a halogen and a strong base. A modern variation of this reaction utilizes electrochemistry to generate the active halogen species in situ, offering a milder and more environmentally friendly approach.[1][2]
Advantages:
-
The electro-induced method avoids the use of stoichiometric amounts of hazardous halogens.[1][2]
-
Tolerant of various functional groups on the cyclopropane ring.[1]
Limitations:
-
The classical Hofmann rearrangement often requires harsh basic conditions, which may not be suitable for sensitive substrates.
-
The substrate scope of the electro-induced variant, while broad, may have limitations for certain functional groups that are sensitive to electrochemical conditions.[1]
Caption: Hofmann Rearrangement Pathway.
Curtius Rearrangement
The Curtius rearrangement provides a versatile route to amines from carboxylic acids via an acyl azide intermediate. The acyl azide, upon heating, rearranges to an isocyanate, which can then be converted to the corresponding amine or trapped with an alcohol to form a carbamate. The use of diphenylphosphoryl azide (DPPA) allows for a convenient one-pot procedure from the carboxylic acid.[3][8]
Advantages:
-
Broad substrate scope, including a variety of substituted cyclopropanecarboxylic acids.[3]
-
The reaction proceeds with retention of stereochemistry.
-
The isocyanate intermediate can be trapped with various nucleophiles to afford a range of derivatives.[8]
-
Milder conditions compared to the classical Hofmann rearrangement.
Limitations:
-
Acyl azides can be explosive, requiring careful handling. The use of DPPA mitigates this risk to some extent.[3]
-
The reaction temperature required for the rearrangement may not be suitable for all substrates.
Caption: Curtius Rearrangement Pathway.
Kulinkovich-Szymoniak Reaction
The Kulinkovich-Szymoniak reaction is a powerful method for the synthesis of primary cyclopropylamines from nitriles. This reaction involves the treatment of a nitrile with a Grignard reagent in the presence of a titanium(IV) alkoxide, followed by the addition of a Lewis acid.[4][5]
Advantages:
-
Direct conversion of nitriles to primary cyclopropylamines.[4][5]
-
Good yields for a variety of aliphatic and aromatic nitriles.[4][5][9]
-
The reaction is generally high yielding and proceeds under mild conditions.[9]
Limitations:
-
Requires stoichiometric amounts of the titanium reagent.
-
The use of Grignard reagents may limit the tolerance of certain functional groups.
-
The addition of a Lewis acid is crucial for efficient conversion.[4]
Caption: Kulinkovich-Szymoniak Reaction Workflow.
Simmons-Smith Reaction
The Simmons-Smith reaction is a well-established method for the cyclopropanation of alkenes. When applied to enamines, it provides a direct route to aminocyclopropanes. The reaction typically employs a carbenoid species generated from diiodomethane and a zinc-copper couple or diethylzinc.[6][7]
Advantages:
-
High yields and stereospecificity.[7]
-
Tolerant of a wide range of functional groups.[7]
-
The reaction conditions are generally mild.
Limitations:
-
The preparation of the Simmons-Smith reagent can be sensitive to moisture and air.
-
The cost of diiodomethane can be a drawback for large-scale synthesis.
-
The reactivity can be influenced by the steric and electronic properties of the enamine.
Caption: Simmons-Smith Reaction on Enamines.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
General Procedure for Electro-induced Hofmann Rearrangement[1]
In an undivided three-necked flask equipped with a platinum plate anode and a platinum plate cathode, the cyclopropanecarboxamide (1.0 equiv) and sodium bromide (0.5 equiv) are dissolved in a mixture of acetonitrile and methanol (8:2). The reaction mixture is stirred at room temperature under a constant current of 100 mA. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding methyl carbamate.
General Procedure for Curtius Rearrangement using DPPA[3]
To a solution of the cyclopropanecarboxylic acid (1.0 equiv) in anhydrous toluene are added triethylamine (1.2 equiv) and diphenylphosphoryl azide (DPPA, 1.1 equiv). The reaction mixture is stirred at room temperature for 30 minutes, followed by the addition of tert-butanol (2.0 equiv). The mixture is then heated to reflux and stirred for the time indicated by TLC analysis. After cooling to room temperature, the solvent is evaporated, and the residue is purified by flash chromatography to yield the N-Boc-protected cyclopropylamine.
General Procedure for the Kulinkovich-Szymoniak Reaction[4]
To a solution of the nitrile (1.0 equiv) and titanium(IV) isopropoxide (1.2 equiv) in anhydrous THF at room temperature is added a solution of ethylmagnesium bromide in THF (2.4 equiv) dropwise. The reaction mixture is stirred at room temperature for 2 hours. A solution of boron trifluoride diethyl etherate (1.5 equiv) in THF is then added, and the mixture is stirred for an additional 1 hour. The reaction is quenched by the slow addition of water, and the resulting mixture is filtered through a pad of Celite. The filtrate is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to give the primary cyclopropylamine.
General Procedure for the Simmons-Smith Reaction of Enamines[6][7]
To a stirred suspension of zinc-copper couple (2.0 equiv) in anhydrous toluene is added diiodomethane (1.5 equiv) at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, after which a solution of the enamine (1.0 equiv) in anhydrous toluene is added dropwise. The reaction mixture is allowed to warm to room temperature and is stirred overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the mixture is filtered. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by column chromatography to afford the cyclopropylamine.
Conclusion
The synthesis of cyclopropylamines can be achieved through a variety of effective methods, each with its own set of advantages and limitations. The choice of a particular synthetic route will be dictated by factors such as the nature of the desired product, the availability of starting materials, functional group compatibility, and scalability. The Hofmann and Curtius rearrangements are well-suited for the conversion of readily available carboxylic acid derivatives, with modern variations offering milder reaction conditions. The Kulinkovich-Szymoniak reaction provides a direct and efficient route from nitriles, while the Simmons-Smith reaction of enamines offers a stereospecific method for the synthesis of aminocyclopropanes. This comparative guide, with its tabulated data and detailed protocols, is intended to serve as a valuable resource for researchers in the rational design and execution of synthetic routes to this important class of molecules.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
- 5. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 6. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 8. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis: Continuous-Flow Synthesis of Cyclopropylamine versus Traditional Batch Methods
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a detailed comparison of continuous-flow synthesis and traditional batch methods for the production of cyclopropylamine, a vital building block in numerous pharmaceuticals. Experimental data highlights the significant advantages of continuous-flow processing in terms of reaction time, yield, and process simplification.
Cyclopropylamine is traditionally synthesized via the Hofmann rearrangement of cyclopropanecarboxamide. While effective, the batch-wise execution of this multi-step process presents challenges in terms of long reaction times, process control, and efficiency.[1] Recent advancements in continuous-flow microreaction technology offer a compelling alternative, demonstrating marked improvements in key performance indicators.
Quantitative Data Comparison
The following table summarizes the key quantitative differences between the two methodologies based on published experimental data.
| Parameter | Traditional Batch Method | Continuous-Flow Method |
| Reaction Time | Several hours (approx. 4 hours for the reaction sequence) | 4 minutes |
| Yield | Not explicitly stated in comparative studies, but generally lower than flow | Up to 96% |
| Reaction Temperature | Initial cooling at 0°C, followed by heating at 45-50°C | 90°C |
| Process Complexity | Multi-step process with distinct cooling and heating phases | Single-stage reaction |
| Safety Considerations | Potential for poor heat transfer and instability in large batches | Enhanced heat and mass transfer, precise temperature control |
| Scalability | Requires significant process development for scale-up | More straightforward scalability by extending operation time or parallelization |
Experimental Protocols
Traditional Batch Method: Hofmann Rearrangement of Cyclopropanecarboxamide
The traditional batch synthesis of cyclopropylamine via the Hofmann rearrangement is a multi-stage process that typically involves the following steps:
-
N-chlorination: A suspension of cyclopropanecarboxamide in water is cooled to 0°C. A solution of sodium hypochlorite is then added, and the mixture is stirred for a post-reaction period of approximately 45 minutes at the same temperature.
-
Rearrangement: A solution of sodium hydroxide is added to the cooled reaction mixture, followed by another post-reaction time of about 30 minutes.
-
Hydrolysis and Product Formation: The reaction solution is then heated to 45-50°C for 2 hours to yield an aqueous solution of cyclopropylamine. The final product is typically isolated by distillation.
Continuous-Flow Method: Microreactor Synthesis of Cyclopropylamine
The continuous-flow synthesis of cyclopropylamine is carried out in a microreaction system, which allows for precise control over reaction conditions and significantly enhances heat and mass transfer. The process can be summarized as follows:
-
Reactant Preparation: Solutions of cyclopropanecarboxamide and the necessary reagents for the Hofmann rearrangement are prepared.
-
Pumping and Mixing: The reactant solutions are continuously pumped into a microreactor system where they are rapidly mixed.
-
Reaction: The reaction mixture flows through a heated section of the microreactor maintained at 90°C. The short residence time of 4 minutes is sufficient for the reaction to reach completion.
-
Product Collection: The output stream from the reactor, containing the cyclopropylamine product, is continuously collected.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the traditional batch and continuous-flow synthesis methods for cyclopropylamine.
References
A Head-to-Head Comparison of Conventional and Multi-Mechanism MAO-B Inhibitors in Parkinson's Disease Treatment
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of conventional monoamine oxidase-B inhibitors (MAO-BIs), selegiline and rasagiline, and the multi-mechanism MAO-BI, safinamide, in the management of Parkinson's disease (PD). This analysis is based on a comprehensive review of clinical trial data and pharmacological studies.
Monoamine oxidase-B (MAO-B) inhibitors are a cornerstone in the treatment of Parkinson's disease, utilized both as an initial monotherapy in early stages and as an adjunct to levodopa in more advanced disease to manage motor fluctuations.[1][2] While conventional MAO-BIs primarily act by inhibiting the breakdown of dopamine, newer agents have emerged with additional mechanisms of action that may offer further therapeutic benefits.[1][3]
Differentiating Mechanisms of Action
Conventional MAO-BIs, selegiline and rasagiline, are irreversible inhibitors of the MAO-B enzyme.[4] By blocking this enzyme, they reduce the degradation of dopamine in the brain, thereby increasing its availability and enhancing dopaminergic signaling.[5]
In contrast, safinamide, a third-generation MAO-BI, possesses a dual mechanism of action.[6] It not only reversibly inhibits the MAO-B enzyme but also modulates glutamate release through the blockade of voltage-gated sodium channels and modulation of calcium channels.[6][7][8] This non-dopaminergic action is significant as excessive glutamatergic activity is implicated in the motor symptoms and complications of Parkinson's disease.[7][8]
Clinical Efficacy: A Comparative Analysis
Direct head-to-head randomized controlled trials comparing all three MAO-B inhibitors are limited.[9][10] However, a wealth of data from placebo-controlled trials and several meta-analyses allow for a comparative assessment of their efficacy.
Motor Symptom Improvement
All three MAO-B inhibitors have demonstrated efficacy in improving motor symptoms as measured by the Unified Parkinson's Disease Rating Scale (UPDRS). A meta-analysis comparing selegiline and rasagiline in early PD found both to be significantly more effective than placebo in improving total UPDRS scores, with no significant difference observed between the two drugs.[9][11]
Safinamide, as an add-on therapy to levodopa in patients with motor fluctuations, has also shown significant improvements in motor function. Pooled data from the SETTLE and Study 016 trials demonstrated that safinamide 100 mg/day significantly improved UPDRS Part III (motor examination) scores compared to placebo.[3]
Management of Motor Fluctuations
A key therapeutic goal in advanced Parkinson's disease is the reduction of "OFF" time, the periods when levodopa's effects wear off and motor symptoms return. All three MAO-B inhibitors have shown utility in this regard.
Clinical trials with safinamide have consistently demonstrated a significant reduction in "OFF" time and a corresponding increase in "ON" time without troublesome dyskinesia.[6][12] The SETTLE study, a 24-week, double-blind, placebo-controlled trial, found that safinamide (50-100 mg/day) significantly improved "ON" time.[12]
Rasagiline has also been shown to be effective in reducing "OFF" time in patients with motor fluctuations.[13] While direct comparisons are limited, some studies suggest that switching from rasagiline to safinamide may further improve wearing-off phenomena in some patients.[14]
The following table summarizes key efficacy data from pivotal clinical trials for each MAO-BI.
| Drug | Trial | Patient Population | Primary Efficacy Endpoint | Result |
| Selegiline | DATATOP | 800 patients with early, untreated PD | Time to need for levodopa therapy | Selegiline 10 mg/day significantly delayed the need for levodopa.[15] |
| Rasagiline | ADAGIO | 1,176 patients with untreated early PD | Change from baseline in total UPDRS score | Rasagiline 1 mg/day met all three primary endpoints for a disease-modifying effect, though the 2 mg/day dose did not.[16][17] |
| Safinamide | SETTLE | 549 patients with PD and motor fluctuations on levodopa | Increase in "ON" time without troublesome dyskinesia | Safinamide 50-100 mg/day significantly improved "ON" time compared to placebo.[12] |
Safety and Tolerability Profile
The safety and tolerability of MAO-B inhibitors are crucial considerations in the long-term management of Parkinson's disease. The table below presents a summary of common adverse events reported in clinical trials.
| Adverse Event | Selegiline | Rasagiline | Safinamide |
| Dyskinesia | May worsen levodopa-induced dyskinesia[1] | May worsen levodopa-induced dyskinesia[13] | Did not worsen troublesome dyskinesia in clinical trials[6][12] |
| Nausea | Common[18] | Common[18] | Reported, but with a favorable profile compared to other agents in some analyses[19] |
| Headache | Common[18] | Common[18] | Reported[12] |
| Falls | Reported[18] | Reported[18] | Reported[12] |
| Insomnia | Can occur due to amphetamine metabolites[1] | Less likely to cause insomnia compared to selegiline[1] | Not typically associated with insomnia |
| Tyramine Reaction | Risk at higher, non-selective doses[18] | Low risk at recommended doses[18] | Very low risk due to high selectivity and reversibility[18] |
Note: This table is not exhaustive. Please refer to the full prescribing information for each medication.
A retrospective study using the FDA Adverse Event Reporting System (FAERS) found differences in the adverse event profiles of the three MAO-BIs.[18] The tyramine reaction was detected as an adverse event signal only for rasagiline in this analysis.[18]
Experimental Protocols of Key Clinical Trials
Understanding the methodology of pivotal clinical trials is essential for interpreting their findings. Below are summaries of the experimental protocols for the DATATOP, ADAGIO, and SETTLE trials.
DATATOP (Deprenyl and Tocopherol Antioxidative Therapy of Parkinsonism)
-
Objective: To determine if long-term therapy with deprenyl (selegiline) and/or tocopherol could delay the need for levodopa therapy in early PD.
-
Study Design: A multi-center, double-blind, placebo-controlled, randomized clinical trial.
-
Patient Population: 800 patients with early, untreated Parkinson's disease.
-
Intervention: Patients were randomized to one of four treatment arms: selegiline placebo and tocopherol placebo, selegiline placebo and active tocopherol (2000 IU/day), active selegiline (10 mg/day) and tocopherol placebo, or active selegiline (10 mg/day) and active tocopherol (2000 IU/day).
-
Primary Endpoint: The time until the development of disability requiring the initiation of levodopa therapy.
-
Duration: Up to 24 months of follow-up.
ADAGIO (Attenuation of Disease progression with Azilect GIven Once-daily)
-
Objective: To assess the potential disease-modifying effects of rasagiline in early PD using a delayed-start design.
-
Study Design: A prospective, double-blind, placebo-controlled, parallel-group, delayed-start study.
-
Patient Population: 1,176 patients with untreated early Parkinson's disease.
-
Intervention: Patients were randomized to receive rasagiline (1 mg or 2 mg per day) for 72 weeks (early-start groups) or placebo for 36 weeks followed by rasagiline (1 mg or 2 mg per day) for 36 weeks (delayed-start groups).
-
Primary Endpoints: Three primary endpoints were assessed: change from baseline to 72 weeks in total UPDRS score, change in UPDRS score from baseline to week 36, and the rate of change in UPDRS score between weeks 36 and 72.
SETTLE (Safinamide Treatment as Add-on to Levodopa in Patients with Parkinson's Disease and Motor Fluctuations)
-
Objective: To evaluate the efficacy and safety of flexible doses of safinamide (50-100 mg/day) as add-on therapy to a stable dose of levodopa in PD patients with motor fluctuations.
-
Study Design: A 24-week, double-blind, placebo-controlled, parallel-group, randomized clinical trial.
-
Patient Population: 549 patients with mid- to late-stage Parkinson's disease experiencing motor fluctuations while on optimized and stable doses of levodopa.
-
Intervention: Patients were randomized to receive either safinamide (starting at 50 mg/day and increasing to 100 mg/day if tolerated) or a matching placebo.
-
Primary Endpoint: The change from baseline in the daily "ON" time without troublesome dyskinesia.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the flow of a typical clinical trial, the following diagrams are provided.
Conclusion
Conventional MAO-B inhibitors, selegiline and rasagiline, remain effective therapeutic options for Parkinson's disease, primarily through their dopaminergic mechanism of action. Safinamide, with its dual mechanism of inhibiting MAO-B and modulating glutamate release, offers an alternative approach, particularly for patients with motor fluctuations. While direct comparative efficacy data is still emerging, the distinct pharmacological profiles of these agents provide clinicians and researchers with a broader armamentarium for the individualized treatment of Parkinson's disease. Further head-to-head clinical trials are warranted to more definitively delineate the comparative effectiveness and long-term outcomes of these different classes of MAO-B inhibitors.
References
- 1. Sustained response in early responders to safinamide in patients with Parkinson's disease and motor fluctuations: A post hoc analysis of the SETTLE study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdsabstracts.org [mdsabstracts.org]
- 3. Safinamide as Add-On Therapy to Levodopa in Mid- to Late-Stage Parkinson’s Disease Fluctuating Patients: Post hoc Analysesof Studies 016 and SETTLE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A double-blind, delayed-start trial of rasagiline in Parkinson's disease (the ADAGIO study): prespecified and post-hoc analyses of the need for additional therapies, changes in UPDRS scores, and non-motor outcomes. - San Raffaele [sanraffaele.it]
- 5. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 6. vjneurology.com [vjneurology.com]
- 7. Safinamide Modulates Striatal Glutamatergic Signaling in a Rat Model of Levodopa-Induced Dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of safinamide on the glutamatergic striatal network in experimental Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative efficacy of selegiline versus rasagiline in the treatment of early Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Selegiline and Rasagiline Therapies in Parkinson Disease: A Real-life Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. europeanreview.org [europeanreview.org]
- 12. neurology.org [neurology.org]
- 13. journals.stmjournals.com [journals.stmjournals.com]
- 14. Switching from Rasagiline to Safinamide as an Add-On Therapy Regimen in Patients with Levodopa: A Literature Review [mdpi.com]
- 15. parkinson-study-group.org [parkinson-study-group.org]
- 16. A randomized, double-blind, placebo-controlled, delayed start study to assess rasagiline as a disease modifying therapy in Parkinson's disease (the ADAGIO study): rationale, design, and baseline characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A double-blind, delayed-start trial of rasagiline in Parkinson's disease (the ADAGIO study): prespecified and post-hoc analyses of the need for additional therapies, changes in UPDRS scores, and non-motor outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Safety comparisons among monoamine oxidase inhibitors against Parkinson’s disease using FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Safety and Toxicity of Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety and toxicity profiles of different monoamine oxidase inhibitors (MAOIs), a class of drugs effective in treating depression and neurodegenerative disorders. Due to their significant potential for adverse effects, a thorough understanding of their safety profiles is critical for researchers and clinicians. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological pathways to facilitate an objective comparison.
Introduction to Monoamine Oxidase Inhibitors
Monoamine oxidase (MAO) is an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[1] MAOIs exert their therapeutic effects by inhibiting this enzyme, thereby increasing the synaptic availability of these neurotransmitters.[1] MAOIs are broadly classified based on their selectivity for the two major isoforms of the enzyme, MAO-A and MAO-B, and the reversibility of their binding.
-
Non-selective MAOIs: Inhibit both MAO-A and MAO-B. (e.g., phenelzine, tranylcypromine, isocarboxazid).[1]
-
Selective MAO-A Inhibitors: Primarily inhibit MAO-A (e.g., moclobemide).
-
Selective MAO-B Inhibitors: Primarily inhibit MAO-B (e.g., selegiline, rasagiline).[1]
-
Reversible vs. Irreversible: Reversible inhibitors dissociate from the enzyme, allowing for the restoration of enzyme activity, while irreversible inhibitors form a stable, long-lasting bond.[1]
The safety and toxicity profiles of these drugs are intrinsically linked to their selectivity and reversibility.
Comparative Safety and Toxicity Profiles
The clinical use of MAOIs is limited by two major safety concerns: hypertensive crisis and serotonin syndrome.
Hypertensive Crisis (The "Cheese Effect")
This is a rapid and dangerous increase in blood pressure that can occur when a patient taking an MAOI consumes foods rich in tyramine, a naturally occurring monoamine.[2] Inhibition of MAO-A in the gut and liver prevents the breakdown of tyramine, leading to its accumulation and subsequent displacement of large amounts of norepinephrine from nerve terminals, causing a hypertensive crisis.[2]
Key Characteristics of Hypertensive Crisis:
-
Symptoms: Severe headache, palpitations, tachycardia or bradycardia, chest pain, and in severe cases, intracranial hemorrhage.[2]
-
Onset: Typically occurs within minutes to an hour after ingesting tyramine-rich foods.[3]
-
Risk Factors: The risk is highest with irreversible, non-selective MAOIs.[4] Reversible MAO-A inhibitors (RIMAs) and selective MAO-B inhibitors at low doses carry a significantly lower risk.[4]
Serotonin Syndrome
This potentially life-threatening condition arises from an excess of serotonergic activity in the central nervous system. It most commonly occurs when MAOIs are co-administered with other serotonergic agents, such as selective serotonin reuptake inhibitors (SSRIs), tricyclic antidepressants (TCAs), and certain opioids.[4]
Key Characteristics of Serotonin Syndrome:
-
Symptoms: A triad of autonomic dysfunction (hyperthermia, diaphoresis, tachycardia), neuromuscular excitation (tremor, clonus, hyperreflexia), and altered mental state (agitation, confusion).[4]
-
Risk Factors: The risk is highest with the combined use of an MAOI and another serotonergic drug. Irreversible MAOIs are associated with more severe and prolonged cases.
Quantitative Toxicity Data
The following tables summarize available quantitative data to facilitate a comparison of the toxicity profiles of different MAOIs.
Table 1: Toxic Doses and Overdose Potential of Selected MAOIs
| MAO Inhibitor | Type | Toxic Dose | Overdose Fatality |
| Phenelzine | Irreversible, Non-selective | >2 mg/kg | 4-6 mg/kg considered potentially fatal[5] |
| Tranylcypromine | Irreversible, Non-selective | >1 mg/kg | A 170 mg dose has been reported as fatal[5] |
| Moclobemide | Reversible, MAO-A Selective | High doses (>3g) may cause QT prolongation, but generally minor symptoms in overdose[5] | Low |
| Selegiline | Irreversible, MAO-B Selective | Low risk of hypertensive crisis at therapeutic doses for Parkinson's disease[4] | Low when used as monotherapy at recommended doses |
Table 2: Tyramine Content in Selected Foods and Beverages
| Food/Beverage | Tyramine Content (mg per serving) | Risk Level with Non-selective MAOIs |
| Aged Cheeses (e.g., Stilton, Cheddar) | 6 - 25+ | High |
| Cured Meats (e.g., Salami, Pepperoni) | 5 - 20+ | High |
| Fermented Soy Products (e.g., Soy Sauce) | 1 - 10 | Moderate to High |
| Draft Beer | 2 - 5 | Moderate |
| Red Wine (e.g., Chianti) | 1 - 5 | Moderate |
| Avocados (ripe) | <1 | Low |
| Chocolate | <1 | Low |
Note: A tyramine intake of 10-25 mg is generally required to produce a severe reaction in patients taking MAOIs.[2]
Experimental Protocols
The Tyramine Challenge Test
Objective: To assess the in vivo sensitivity to orally administered tyramine in individuals treated with an MAOI, thereby quantifying the risk of a hypertensive crisis.
Methodology:
-
Subject Selection: Healthy volunteers or patients who have been on a stable dose of the MAOI being investigated. A thorough medical history and physical examination are conducted to exclude individuals with cardiovascular risks.[6]
-
Baseline Measurements: Baseline blood pressure and heart rate are recorded at regular intervals in a controlled clinical setting.[6]
-
Tyramine Administration: An escalating dose of tyramine is administered orally, starting with a very low dose (e.g., 5 mg).[]
-
Monitoring: Blood pressure and heart rate are continuously monitored after each dose. The primary endpoint is often defined as the dose of tyramine that causes a predetermined increase in systolic blood pressure (e.g., a rise of ≥30 mmHg), known as the TYR30.[8]
-
Safety Precautions: The test is conducted in a setting with immediate access to emergency medical care and antihypertensive medications (e.g., phentolamine) to manage a severe hypertensive response. The dose escalation is stopped if a significant pressor response occurs.[]
In Vitro MAO Inhibition Assay
Objective: To determine the inhibitory potency (IC50) and selectivity of a compound for MAO-A and MAO-B enzymes.
Methodology:
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes or tissue homogenates (e.g., from rat liver or brain) are used.[9]
-
Substrate: A specific substrate for each enzyme is used. For example, kynuramine for MAO-A and benzylamine for MAO-B.
-
Incubation: The test compound at various concentrations is incubated with the enzyme and its substrate.
-
Detection: The rate of product formation is measured, typically using a fluorometric or spectrophotometric method.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated. The selectivity index is determined by the ratio of IC50 (MAO-B) / IC50 (MAO-A).[9]
Signaling Pathways and Experimental Workflows
Mechanism of Action of MAO Inhibitors
Caption: Mechanism of action of MAO inhibitors.
Tyramine Pressor Response Pathway
Caption: The tyramine pressor response pathway.
Experimental Workflow for Tyramine Challenge Test
Caption: Experimental workflow of a tyramine challenge test.
Conclusion
The therapeutic utility of MAOIs is tempered by a significant and complex safety and toxicity profile. A nuanced understanding of the differences between selective and non-selective, as well as reversible and irreversible inhibitors, is paramount for their safe use and for the development of novel compounds with improved safety profiles. Irreversible, non-selective MAOIs carry the highest risk for both hypertensive crisis and serotonin syndrome. Newer generations of selective and reversible MAOIs offer a significantly improved safety profile, particularly concerning the tyramine pressor response. Rigorous preclinical and clinical evaluation, including in vitro inhibition assays and in vivo tyramine challenge tests, are essential to fully characterize the safety of any new MAO inhibitor. This guide provides a foundational overview to aid researchers and drug development professionals in this critical endeavor.
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. Biochemistry, Tyramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. litfl.com [litfl.com]
- 6. Rethinking, reducing, and refining the classical oral tyramine challenge test of monoamine oxidase (MAO) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro and in Silico Human Monoamine Oxidase Inhibitory Potential of Anthraquinones, Naphthopyrones, and Naphthalenic Lactones from Cassia obtusifolia Linn Seeds - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselectivity in MAO Inhibition: A Comparative Analysis of Fluorinated and Non-Fluorinated Phenylcyclopropylamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enantioselective inhibition of Monoamine Oxidase (MAO) by fluorinated and non-fluorinated phenylcyclopropylamines. The introduction of fluorine into the phenylcyclopropylamine scaffold, a core structure of the well-known MAO inhibitor tranylcypromine, has been shown to significantly alter inhibitory potency and selectivity towards the two MAO isoforms, MAO-A and MAO-B. This document summarizes key experimental data, outlines detailed experimental protocols, and visualizes relevant pathways and workflows to facilitate a deeper understanding of these structure-activity relationships.
Data Presentation: Comparative Inhibitory Potency
The inhibitory activities of the enantiomers of fluorinated and non-fluorinated phenylcyclopropylamines against MAO-A and MAO-B are summarized below. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, are compiled from various in vitro studies. Lower values indicate greater inhibitory potency.
| Compound | Enantiomer | Target | IC50 (µM) | Ki (µM) | Selectivity |
| Tranylcypromine (Non-fluorinated) | Racemic | MAO-A | 2.3 | ~equal for A & B | Non-selective |
| MAO-B | 0.95 | ~5-fold for MAO-B (IC50) | |||
| (+)-(1S,2R) | MAO-B | - | - | 60 times more potent than (-) | |
| 2-Fluoro-2-phenylcyclopropylamine | (1S,2S) | MAO-A | More Potent Inhibitor | - | Increased inhibition of both |
| MAO-B | More Potent Inhibitor | - | |||
| (1R,2R) | MAO-A | Less Potent Inhibitor | - | ||
| MAO-B | Less Potent Inhibitor | - | |||
| 1-Phenylcyclopropylamine (Non-fluorinated) | Racemic | MAO-B | - | - | Selective for MAO-B |
| 2-Fluoro-1-phenylcyclopropylamine | (1S,2R) | MAO-A | Potent & Selective | - | Reverses selectivity to MAO-A |
| MAO-B | Potent & Selective | - | |||
| (1R,2S) | MAO-A | Essentially Equally Potent | - | ||
| MAO-B | Essentially Equally Potent | - |
Note: Specific IC50 and Ki values for individual enantiomers of fluorinated compounds are not consistently reported across the literature, hence the qualitative descriptors. The data for tranylcypromine highlights the greater potency of the (+)-enantiomer.[1] Fluorination at the 2-position of 1-phenylcyclopropylamine, a selective MAO-B inhibitor, surprisingly reverses selectivity, resulting in a potent inhibitor of MAO-A.[2]
Experimental Protocols
A standardized in vitro assay is crucial for determining the inhibitory potency (IC50) of compounds against MAO-A and MAO-B. The following protocol is a representative method using the fluorogenic substrate kynuramine.
In Vitro MAO Inhibition Assay Protocol
1. Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide (substrate)
-
Test compounds (fluorinated and non-fluorinated phenylcyclopropylamine enantiomers) dissolved in DMSO
-
Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)
-
Assay buffer: 100 mM potassium phosphate buffer, pH 7.4
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
2. Preparation of Solutions:
-
Kynuramine Stock Solution (10 mM): Dissolve kynuramine dihydrobromide in purified water.[3]
-
Enzyme Working Solutions: Dilute recombinant MAO-A and MAO-B enzymes to the desired concentration in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the incubation period.[4][5]
-
Test Compound Dilutions: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
3. Assay Procedure:
-
Inhibitor Addition: To the wells of a 96-well plate, add a small volume (e.g., 5 µL) of the diluted test compounds or control inhibitors. For total activity control wells, add the same volume of vehicle (assay buffer with the corresponding DMSO concentration).
-
Enzyme Addition: Add the MAO enzyme working solution (e.g., 40 µL) to each well.
-
Pre-incubation: Gently mix the contents and pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for the interaction between the inhibitor and the enzyme.[3]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the kynuramine working solution (e.g., 5 µL) to each well.[3]
-
Incubation: Incubate the plate for a specific time (e.g., 20-30 minutes) at 37°C, protected from light.[3][4]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for 4-hydroxyquinoline (the product of the kynuramine reaction), typically around 310-320 nm for excitation and 380-400 nm for emission.[3][4]
4. Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Mandatory Visualization
Signaling Pathways of MAO-A and MAO-B
Monoamine oxidases are critical enzymes in the catabolism of monoamine neurotransmitters. Their inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, which is the therapeutic basis for their use in treating depression and other neurological disorders.
Caption: MAO-A and MAO-B signaling pathways and the site of inhibition.
Experimental Workflow for MAO Inhibition Assay
The determination of the inhibitory potential of a compound against MAO isoforms follows a structured experimental workflow.
Caption: Experimental workflow for determining IC50 values in an MAO inhibition assay.
Logical Relationship: Fluorination, Enantioselectivity, and MAO Inhibition
The structural modifications of the phenylcyclopropylamine scaffold directly influence its interaction with the MAO active site, leading to differences in inhibitory potency and selectivity.
References
- 1. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bioassaysys.com [bioassaysys.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (1-phenylcyclopropyl)methanamine
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of (1-phenylcyclopropyl)methanamine and associated waste streams. As a compound frequently utilized in synthetic and medicinal chemistry, its structural motifs—a primary amine and a cyclopropyl ring—necessitate a rigorous and informed approach to waste management. This document moves beyond mere procedural lists to explain the chemical rationale behind each step, ensuring that safety protocols are not just followed, but understood. The procedures outlined herein are designed to create a self-validating system of safety and compliance, grounded in authoritative regulatory and chemical safety principles.
Hazard Assessment and Pre-Disposal Safety
Before any disposal protocol is initiated, a thorough understanding of the chemical's hazard profile is paramount. This compound and its analogues must be treated as hazardous chemical waste due to their inherent reactivity and potential toxicity.
Identifying the Hazards
Key Principles:
-
No Drain Disposal: Amines and their solutions must never be disposed of via the sanitary sewer.[4][5] Their potential to create noxious odors and harm aquatic life makes this practice unsafe and non-compliant.[6]
-
No Evaporation: Disposal by evaporation in a fume hood is strictly prohibited as it releases chemical vapors into the environment.[4][7]
-
Assume Hazard: Treat all waste containing this compound, regardless of concentration, as hazardous.
Required Personal Protective Equipment (PPE)
Handling of this compound waste requires a robust selection of PPE to prevent exposure. The causality is clear: the amine functional group poses a significant risk of chemical burns and irritation upon contact.
| PPE Category | Recommended Equipment | Rationale for Use |
| Eye/Face Protection | Tightly fitting safety goggles or a full-face shield.[1] | Protects against splashes of liquid waste, which can cause severe eye damage.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Inspect gloves before use and use proper removal technique to avoid skin contact.[1] |
| Body Protection | A laboratory coat or a complete chemical-resistant suit. | Provides a barrier against accidental spills and contamination of personal clothing.[1] |
| Respiratory Protection | Use only in a well-ventilated area, typically a certified chemical fume hood. | Prevents inhalation of potentially irritating or harmful vapors.[8][9] |
Waste Segregation and Collection Protocol
Proper segregation is the cornerstone of safe chemical waste management. The basic nature of amines makes them highly reactive with acids, a common laboratory waste stream.
The Cardinal Rule: Segregate Incompatible Wastes
Never mix amine-containing waste with other chemical wastes, especially:
-
Acids (e.g., HCl, H₂SO₄): Mixing results in a strong, often violent, exothermic neutralization reaction that can generate heat, pressure, and aerosols.
-
Strong Oxidizing Agents (e.g., nitric acid, peroxides): These can react vigorously and unpredictably with amines.
Store segregated waste containers in secondary containment to prevent mixing in the event of a leak.[4][7]
Waste Container Selection and Labeling
The integrity of the disposal process begins with the primary container.
Step-by-Step Container Protocol:
-
Select a Compatible Container: Use a sturdy, leak-proof container made of borosilicate glass or High-Density Polyethylene (HDPE). Ensure it has a secure, screw-top cap.[7][10] Do not use metal containers, which can be corroded by amines.[11]
-
Inspect for Damage: Before use, ensure the container is free from cracks, chips, or other defects.
-
Label Correctly and Immediately: As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.[4] The label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "this compound."
-
An accurate list of all components and their approximate concentrations.
-
The date waste accumulation began.
-
-
Keep Closed: The container must remain tightly sealed at all times, except when actively adding waste.[4][7] This minimizes the release of vapors and prevents spills.
Disposal Pathways for Different Waste Streams
The proper disposal route depends on the form of the waste. All pathways culminate in collection by a licensed hazardous waste handler, typically coordinated through your institution's EHS office.[3][12]
Pure Compound and Contaminated Solutions
This is the most straightforward waste stream.
-
Carefully transfer unwanted pure this compound or any solutions containing it into your pre-labeled hazardous waste container.
-
Store the sealed container in a designated satellite accumulation area within the lab, segregated from incompatibles.[13]
-
Once the container is full (typically 75-90% capacity to allow for expansion) or has reached the institutional time limit for accumulation, schedule a pickup with your EHS office.[10]
Contaminated Laboratory Materials
Solid items contaminated with this compound must also be disposed of as hazardous waste.
| Waste Type | Disposal Protocol |
| Glassware/Pipette Tips | Place in a puncture-resistant container (e.g., a sturdy cardboard box lined with a plastic bag). Label the container as "Hazardous Waste" and list "this compound-contaminated labware."[14] |
| Contaminated PPE | Collect gloves, bench paper, and other contaminated disposable items in a designated, labeled plastic bag or container. Seal it and dispose of it as solid hazardous waste.[1] |
| Sharps (Needles/Blades) | Place immediately into a designated, puncture-resistant sharps container specifically labeled for chemically contaminated sharps. Do not mix with biohazardous sharps.[10] |
| Spill Cleanup Debris | All absorbent materials (vermiculite, pads) used to clean a spill must be collected, placed in a sealed container, and labeled as hazardous waste with the chemical name.[8] |
Empty Container Decontamination and Disposal
An "empty" container that held this compound is not truly empty and must be decontaminated before disposal.
Triple-Rinse Protocol:
-
First Rinse: Add a small amount of a suitable solvent (e.g., methanol or acetone) to the empty container. The solvent choice should be one that can readily dissolve the amine.
-
Collect Rinseate: Securely cap and swirl the container to rinse all interior surfaces. This first rinseate is considered acutely hazardous waste and must be emptied into your designated liquid hazardous waste container for this compound.[7]
-
Second and Third Rinses: Repeat the rinsing process two more times. Subsequent rinseates may be collected as hazardous waste, following the same procedure.
-
Final Disposal: After the third rinse, allow the container to air-dry completely in a fume hood.[13][14] Once dry, deface or remove the original chemical label. The decontaminated container can now be disposed of in the regular laboratory trash or glass recycling, according to institutional policy.[13]
Emergency Procedures for Spills and Exposures
Preparedness is critical for mitigating the harm from accidental releases.
Spill Response
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate immediately. Ensure the fume hood is operational. Remove all ignition sources, as related amines can be flammable.[1][15]
-
Don PPE: Before addressing the spill, don the full PPE detailed in Section 1.2.
-
Contain: For liquid spills, cover with an inert absorbent material like vermiculite or chemical absorbent pads.[8]
-
Collect: Carefully sweep or scoop the absorbed material into a compatible container.
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Label and Dispose: Seal and label the container with all cleanup debris as hazardous waste.
-
Notify EHS: Report the spill to your institution's EHS department.[7]
Personnel Exposure
Immediate action is required to minimize injury.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, preferably under a safety shower.[9][15] Remove all contaminated clothing while flushing. Seek immediate medical attention.[15]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[9] Use an emergency eyewash station. Seek immediate medical attention.[15]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15][16]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[15]
In all cases of exposure, provide the Safety Data Sheet (if available) or chemical name to the responding medical professionals.
The Disposal Workflow: A Visual Guide
This diagram illustrates the decision-making process for managing waste streams generated from work with this compound.
Caption: Decision workflow for this compound waste disposal.
Conclusion
The responsible management of this compound waste is not merely a regulatory burden but a fundamental component of a safe and ethical research environment. By understanding the chemical principles behind the procedures—recognizing the reactivity of the amine group, selecting appropriate containment, and meticulously segregating waste streams—researchers can effectively neutralize risks to themselves, their colleagues, and the environment. Always prioritize your institution's specific EHS guidelines, as they are tailored to local regulations and resources. When in doubt, contact your EHS department for guidance.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. 1-Phenyl-cyclopropylamine | C9H11N | CID 194549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. vumc.org [vumc.org]
- 5. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. collectandrecycle.com [collectandrecycle.com]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 14. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 15. lobachemie.com [lobachemie.com]
- 16. enamine.enamine.net [enamine.enamine.net]
Essential Safety and Logistical Information for Handling (1-phenylcyclopropyl)methanamine
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides crucial safety protocols, operational guidance, and disposal plans for (1-phenylcyclopropyl)methanamine.
This compound is a chemical compound that requires careful handling due to its potential hazards. It is classified as a skin and eye irritant. Adherence to the following guidelines is essential to ensure personal safety and environmental protection.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the recommended equipment.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact. |
| Body Protection | A laboratory coat, buttoned, and covering as much skin as possible. Long pants and closed-toe shoes are mandatory. For larger quantities or risk of splashing, consider a chemical-resistant apron. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if working in an area with inadequate ventilation or when there is a potential for aerosolization. |
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
| Emergency Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention. |
| Spill | For minor spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For major spills, evacuate the area and contact emergency services. |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Chemical Waste : Unused or waste this compound should be collected in a clearly labeled, sealed container. This is considered hazardous waste and must be disposed of through a licensed professional waste disposal service. Do not dispose of it down the drain or in regular trash.
-
Contaminated Materials : Any materials, such as gloves, paper towels, or glassware, that come into contact with the chemical should be treated as hazardous waste and disposed of accordingly.
-
Empty Containers : Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. After rinsing, the container label should be defaced before disposal in regular trash or recycling, following institutional guidelines.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound via the reduction of 1-phenylcyclopropanecarbonitrile using lithium aluminum hydride (LAH). Caution: Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water. This procedure must be carried out by trained personnel in a controlled laboratory environment.
Materials:
-
1-phenylcyclopropanecarbonitrile
-
Lithium aluminum hydride (LAH)
-
Anhydrous diethyl ether
-
10% w/v Sodium hydroxide (NaOH) solution
-
0.2M Hydrochloric acid (HCl)
-
Sodium hydroxide pellets
-
Magnesium sulfate (MgSO4)
-
Saturated brine solution
Procedure:
-
In a fume hood, add LAH (1.8 g, 48 mmol) in portions over 5 minutes to a stirred solution of 1-phenylcyclopropanecarbonitrile (6.58 g, 46 mmol) in anhydrous diethyl ether (200 mL) at 0°C under a nitrogen atmosphere.
-
Stir the reaction mixture at 0°C for 1 hour.
-
Quenching the Reaction (Caution: Exothermic reaction and gas evolution) : Carefully and slowly add the following dropwise:
-
Water (1.8 mL)
-
10% w/v NaOH solution (1.8 mL)
-
Water (5.4 mL)
-
-
Filter the mixture under vacuum and extract the filtrate with 0.2M HCl (3 x 100 mL).
-
Wash the combined aqueous extracts with diethyl ether (3 x 100 mL).
-
Make the aqueous layer basic by adding NaOH pellets (3.2 g, 80 mmol).
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Wash the combined organic phases with water (2 x 100 mL) and then with saturated brine (100 mL).
-
Dry the organic layer over MgSO4, filter, and remove the solvent under reduced pressure to yield this compound as an orange oil.
Monoamine Oxidase (MAO) Activity Assay
This compound has been identified as a substrate for monoamine oxidase (MAO). The following is a general protocol for a fluorometric assay to measure MAO activity.
Materials:
-
Recombinant human MAO-A or MAO-B enzyme
-
This compound (or other substrate)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in the appropriate solvent (e.g., DMSO or buffer).
-
In a 96-well black microplate, add 50 µL of potassium phosphate buffer to each well.
-
Add 10 µL of various concentrations of the substrate to the wells. For control wells, add 10 µL of the buffer with the same final concentration of the solvent.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Prepare a reaction mixture containing Amplex® Red reagent and HRP in the buffer.
-
Initiate the reaction by adding 20 µL of the MAO enzyme solution to each well, followed immediately by 20 µL of the Amplex® Red/HRP mixture.
-
Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes), protected from light.
-
Measure the fluorescence using a microplate reader (e.g., excitation at 530 nm and emission at 585 nm).
-
Calculate the MAO activity based on the fluorescence signal, after subtracting the background fluorescence from the control wells.
Visualizations
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
